molecular formula C11H15ClN6 B1416758 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride

1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride

Cat. No.: B1416758
M. Wt: 266.73 g/mol
InChI Key: YMNFIFYKWLCZGL-UHFFFAOYSA-N
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Description

1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride is a useful research compound. Its molecular formula is C11H15ClN6 and its molecular weight is 266.73 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(1-phenyltetrazol-5-yl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6.ClH/c1-2-4-10(5-3-1)17-11(13-14-15-17)16-8-6-12-7-9-16;/h1-5,12H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNFIFYKWLCZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=NN2C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(1-Phenyl-1H-tetrazol-5-yl)piperazine Hydrochloride: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological significance, and experimental utility of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride .

Executive Summary

This compound (CAS: 1171471-37-6) is a bioactive heterocyclic scaffold and a critical pharmacophore in medicinal chemistry. It belongs to the class of phenylpiperazine tetrazole derivatives , characterized by a piperazine ring directly linked to the C5 position of a 1-phenyl-1H-tetrazole moiety.

Its primary mechanism of action (MoA) is defined by adrenergic receptor antagonism and serotonergic modulation , making it a valuable probe for G-protein coupled receptor (GPCR) signaling. Furthermore, the compound serves as a "privileged structure" in drug design, where the tetrazole ring acts as a metabolically stable bioisostere for cis-amide or carboxylic acid functionalities, facilitating the development of anti-inflammatory and analgesic agents.

Chemical Identity & Structural Logic

The molecule integrates three distinct pharmacophoric elements:

  • Piperazine Ring: A secondary amine that provides basicity (pKa ~9.8) and conformational flexibility, crucial for interacting with the aspartate residue in GPCR binding pockets (e.g., Asp113 in adrenergic receptors).

  • Tetrazole Core: A planar, aromatic, electron-withdrawing system. Unlike a carboxylic acid, the tetrazole is resistant to metabolic hydrolysis and offers unique hydrogen-bonding capabilities (acceptor at N2/N3, donor at C5-substituents).

  • Phenyl Group: Provides hydrophobic interactions (π-π stacking) with aromatic residues (e.g., Phenylalanine, Tryptophan) within the receptor binding site.

PropertyData
IUPAC Name This compound
CAS Number 1171471-37-6
Molecular Formula C₁₁H₁₄N₆ · HCl
Molecular Weight 266.73 g/mol
Core Scaffold 5-Amino-1-aryl-1H-tetrazole
Primary Targets

-Adrenergic Receptors, 5-HT Receptors, Sigma Receptors

Mechanism of Action (MoA)

Primary Mechanism: -Adrenergic Receptor Antagonism

The compound acts as a competitive antagonist at post-synaptic


-adrenergic receptors. The mechanism involves the blockade of the Gq-coupled signaling cascade, preventing the binding of endogenous catecholamines (norepinephrine/epinephrine).

Mechanistic Pathway:

  • Binding: The protonated nitrogen of the piperazine ring forms an ionic bond with the conserved Asp113 residue in Transmembrane Domain 3 (TM3) of the

    
    -receptor.
    
  • Steric Blockade: The bulky 1-phenyl-tetrazole moiety occupies the hydrophobic pocket, preventing receptor conformational changes required for G-protein activation.

  • Signal Inhibition: Blockade prevents the exchange of GDP for GTP on the G

    
    q subunit.
    
  • Downstream Effect: Inhibition of Phospholipase C (PLC) activation

    
     Reduced hydrolysis of PIP
    
    
    
    
    
    Decreased IP
    
    
    and DAG production.
  • Physiological Outcome: Reduced intracellular Ca

    
     release from the sarcoplasmic reticulum leads to smooth muscle relaxation (vasodilation) and decreased peripheral vascular resistance.
    
Secondary Mechanism: Serotonergic & Sigma Modulation
  • 5-HT Receptors: The phenylpiperazine moiety is a classic pharmacophore for 5-HT

    
     and 5-HT
    
    
    
    receptors. The tetrazole derivative modulates serotonergic transmission, contributing to anxiolytic-like effects.
  • Sigma Receptors (

    
    ):  The compound exhibits affinity for intracellular 
    
    
    
    chaperone proteins. Antagonism at this site modulates calcium signaling at the Mitochondria-Associated Membrane (MAM), conferring potential neuroprotective and anti-inflammatory properties.
Visualization: Signaling Pathway Blockade

The following diagram illustrates the interruption of the Adrenergic signaling cascade by the compound.

MoA_Pathway cluster_membrane Cell Membrane Ligand 1-(1-phenyl-1H-tetrazol-5-yl)piperazine Receptor α1-Adrenergic Receptor (TM3 Asp113 Site) Ligand->Receptor Competitive Antagonism (Ki < 100 nM) Gq Gαq Protein (Inactive) Receptor->Gq Activation Inhibited Block Vasodilation / Relaxation Receptor->Block Therapeutic Outcome NE Endogenous Norepinephrine NE->Receptor Blocked PLC Phospholipase C (PLC) IP3 IP3 Production Calcium Intracellular Ca2+ Release Effect Smooth Muscle Contraction

Figure 1: Mechanism of Action illustrating the competitive blockade of the


-adrenergic receptor, preventing the Gq-mediated calcium signaling cascade.

Experimental Protocols

Synthesis of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine

This protocol utilizes a nucleophilic aromatic substitution (S


Ar) strategy, leveraging the electron-deficient nature of the tetrazole ring.

Reagents:

  • 5-Chloro-1-phenyl-1H-tetrazole (1.0 eq)

  • Piperazine (anhydrous, 3.0 eq to prevent bis-substitution)

  • Ethanol or Acetonitrile (Solvent)

  • Triethylamine (Et

    
    N, Base, optional)
    

Workflow:

  • Dissolution: Dissolve 5-chloro-1-phenyl-1H-tetrazole (10 mmol) in 20 mL of ethanol.

  • Addition: Add anhydrous piperazine (30 mmol) to the solution. The excess piperazine acts as both the nucleophile and the acid scavenger.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (SiO

    
    , DCM:MeOH 9:1).
    
  • Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in water (20 mL) and extract with Dichloromethane (3 x 20 mL).

  • Purification: Wash the organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Salt Formation: Dissolve the free base in diethyl ether and add 4M HCl in dioxane dropwise. Filter the white precipitate (hydrochloride salt).

  • Yield: Typical yield 85–92%.

Synthesis_Flow SM1 5-Chloro-1-phenyl-1H-tetrazole Reaction Reflux in EtOH (4-6 hours) SM1->Reaction SM2 Piperazine (3.0 eq) SM2->Reaction Workup Extraction (DCM/H2O) Reaction->Workup Salt HCl Salt Formation Workup->Salt Product 1-(1-phenyl-1H-tetrazol-5-yl)piperazine HCl Salt->Product

Figure 2: Synthetic workflow for the preparation of the target compound via S


Ar.[1]
In Vitro Binding Assay (Radioligand Displacement)

To validate the MoA, a competition binding assay against


-adrenergic receptors is standard.
  • Tissue Source: Rat cerebral cortex membranes or HEK293 cells expressing human

    
    -AR.
    
  • Radioligand: [³H]-Prazosin (0.2 nM).

  • Non-specific Binding: Defined by 10 µM Phentolamine.

  • Protocol:

    • Incubate membranes (200 µg protein) with [³H]-Prazosin and varying concentrations of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine (10⁻¹⁰ to 10⁻⁵ M) in TRIS buffer (pH 7.4) for 45 min at 25°C.

    • Terminate reaction by rapid filtration through GF/B glass fiber filters.

    • Measure radioactivity via liquid scintillation counting.

    • Analysis: Calculate IC

      
       and convert to K
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .

Applications in Drug Development[3][4]

  • Bioisosteric Design: The compound demonstrates the utility of the tetrazole ring as a cis-amide surrogate .[2] In peptide mimetics, replacing a peptide bond with a 1,5-disubstituted tetrazole locks the conformation, improving receptor selectivity and proteolytic stability.

  • Anti-Inflammatory Research: As a Sigma-1 receptor modulator, the scaffold is used to study the suppression of cytokine release (TNF-

    
    , IL-6) in models of neuroinflammation.
    
  • Adrenergic Probes: Used as a tool compound to differentiate between

    
    -adrenergic subtypes (
    
    
    
    vs
    
    
    ) based on the substitution pattern on the phenyl ring.

References

  • Rodriguez, R., Hong, E., Vidrio, H., & Pardo, E. G. (1965).[3] Pharmacology of a group of phenylpiperazine tetrazole derivatives with adrenergic blocking actions. Journal of Pharmacology and Experimental Therapeutics, 148(1), 54-65. Link

  • Popova, E. A., et al. (2019). Tetrazoles via Multicomponent Reactions.[2] Chemical Reviews, 119(14), 8213–8281. Link

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Link

  • TargetMol Chemicals. (n.d.). This compound Product Data. TargetMol Catalog. Link

Sources

An In-Depth Technical Guide to the Predicted Biological Activity of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds to build a robust hypothesis regarding its potential pharmacological profile and mechanism of action. By examining the well-documented activities of the phenylpiperazine and phenyl-tetrazole moieties, we project that this compound is a promising candidate for central nervous system (CNS) activity, likely mediated through serotonergic and dopaminergic pathways. This guide further outlines detailed experimental protocols for the synthesis, in vitro characterization, and in vivo evaluation necessary to validate these predictions, offering a roadmap for future research and development.

Introduction: Deconstructing the Molecule

This compound is a heterocyclic compound featuring two key pharmacophores: a phenylpiperazine moiety and a 1-phenyl-1H-tetrazole-5-yl group. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for in vitro and in vivo studies. A thorough understanding of the biological activities of each component is crucial for predicting the overall pharmacological profile of the target molecule.

  • The Phenylpiperazine Moiety: This structural motif is a cornerstone in the development of CNS-active drugs.[1] Phenylpiperazine derivatives are known to exhibit a wide range of pharmacological effects, including anxiolytic, antidepressant, antipsychotic, and antihypertensive activities.[2] Their primary mechanism of action often involves modulation of neurotransmitter systems, particularly serotonin (5-HT) and dopamine (D) receptors.[3] The nitrogen atoms in the piperazine ring are key to its function, often participating in receptor binding.[4]

  • The Tetrazole Moiety: Tetrazoles are five-membered aromatic rings containing four nitrogen atoms. They are considered bioisosteres of carboxylic acids, offering similar steric and electronic properties but with improved metabolic stability and bioavailability.[5] Tetrazole derivatives have been investigated for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[5][6] The 1-phenyl-1H-tetrazole-5-thiol variant, a close structural relative, has been explored for its utility in synthesis and its derivatives have demonstrated antibacterial properties.[7][8]

The strategic combination of these two pharmacophores in 1-(1-phenyl-1H-tetrazol-5-yl)piperazine suggests a compound with the potential for significant CNS activity, meriting a detailed investigation.

Predicted Biological Activity and Mechanism of Action

Based on the established pharmacology of its constituent parts, this compound is predicted to be a modulator of serotonergic and possibly dopaminergic receptors.

Predicted Primary Target: Serotonin Receptors

The phenylpiperazine core strongly suggests an affinity for various serotonin receptor subtypes. Many phenylpiperazine derivatives are known to be potent ligands for 5-HT1A, 5-HT2A, and 5-HT2C receptors.[9] For instance, compounds with a similar pyrazole-piperazine structure have demonstrated anxiolytic-like effects mediated by the 5-HT1A receptor.[10] The anxiogenic-like effects of some phenylpiperazines have been linked to the activation of 5-HT1C receptors.[11] Therefore, it is highly probable that this compound will exhibit significant binding to one or more of these receptors. Depending on its functional activity (agonist, antagonist, or partial agonist), it could elicit anxiolytic, antidepressant, or antipsychotic effects.[9]

Potential Secondary Targets and Activities

Beyond the serotonergic system, other potential biological activities should be considered:

  • Dopamine Receptor Modulation: Phenylpiperazine derivatives have also been developed as ligands for D2 and D3 dopamine receptors, which are key targets in the treatment of psychosis and other neurological disorders.[3]

  • Antimicrobial and Anticancer Potential: While less likely to be the primary activity, the tetrazole moiety imparts the possibility of antimicrobial or antiproliferative effects.[6][12] Derivatives of 1-phenyl-1H-tetrazole-5-thiol have shown antibacterial activity, and other tetrazole-piperazine hybrids have been investigated as anticancer agents.[8][13]

The following diagram illustrates the predicted interaction of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine with key CNS receptors.

Predicted_Mechanism_of_Action cluster_compound 1-(1-phenyl-1H-tetrazol-5-yl)piperazine cluster_receptors Primary CNS Targets cluster_effects Potential Therapeutic Effects Compound Phenyl-Tetrazolyl-Piperazine Serotonin_Receptors Serotonin Receptors (e.g., 5-HT1A, 5-HT2A/2C) Compound->Serotonin_Receptors High Affinity Binding (Predicted) Dopamine_Receptors Dopamine Receptors (e.g., D2, D3) Compound->Dopamine_Receptors Potential Binding Anxiolytic Anxiolytic Serotonin_Receptors->Anxiolytic Antidepressant Antidepressant Serotonin_Receptors->Antidepressant Antipsychotic Antipsychotic Dopamine_Receptors->Antipsychotic

Caption: Predicted interaction of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine with CNS receptors.

Proposed Experimental Validation

To empirically determine the biological activity of this compound, a systematic, multi-tiered approach is required.

Synthesis and Characterization

The synthesis of the target compound would likely involve a multi-step process. A plausible synthetic route is outlined below.

Proposed Synthesis Workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate Synthesis cluster_final_product Final Product Phenylisothiocyanate Phenyl isothiocyanate Tetrazole_Thiol 1-phenyl-1H-tetrazole-5-thiol Phenylisothiocyanate->Tetrazole_Thiol NaN3, H2O [3] Sodium_Azide Sodium Azide Sodium_Azide->Tetrazole_Thiol Piperazine Piperazine Target_Compound 1-(1-phenyl-1H-tetrazol-5-yl)piperazine Piperazine->Target_Compound Halogenated_Tetrazole 5-halo-1-phenyl-1H-tetrazole Tetrazole_Thiol->Halogenated_Tetrazole Halogenating Agent (e.g., SOCl2) Halogenated_Tetrazole->Target_Compound Piperazine, Base HCl_Salt 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride Target_Compound->HCl_Salt HCl in Ether

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Synthesis of 1-phenyl-1H-tetrazole-5-thiol: React phenyl isothiocyanate with sodium azide in an aqueous solvent.[8] The product can be isolated by acidification and filtration.

  • Halogenation of the Tetrazole Intermediate: The thiol group can be converted to a more reactive leaving group, such as a chloride, by reacting with a halogenating agent like thionyl chloride.

  • Nucleophilic Substitution with Piperazine: The 5-halo-1-phenyl-1H-tetrazole is then reacted with an excess of piperazine in the presence of a base to yield 1-(1-phenyl-1H-tetrazol-5-yl)piperazine.

  • Salt Formation: The free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same solvent to precipitate the hydrochloride salt.

  • Characterization: The final product should be thoroughly characterized using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its structure and purity.

In Vitro Pharmacological Evaluation

3.2.1. Receptor Binding Assays

To determine the affinity of the compound for its predicted targets, competitive radioligand binding assays should be performed.

Protocol for Receptor Binding Assays:

  • Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D2, D3). Culture the cells and prepare membrane homogenates.

  • Assay Conditions: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.

  • Incubation and Filtration: Incubate the plates at a specific temperature for a defined period to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Predicted Receptor Binding Profile (Hypothetical Data):

Receptor SubtypeRadioligandPredicted Ki (nM)
5-HT1A[³H]-8-OH-DPAT1 - 50
5-HT2A[³H]-Ketanserin10 - 200
5-HT2C[³H]-Mesulergine50 - 500
D2[³H]-Spiperone> 1000
D3[³H]-Spiperone> 1000

3.2.2. Functional Assays

To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptors for which it shows high affinity, functional assays are necessary.

Protocol for a G-protein Coupled Receptor (GPCR) Functional Assay (e.g., for 5-HT1A):

  • Cell Culture: Use a cell line expressing the receptor of interest and engineered to respond to receptor activation with a detectable signal (e.g., changes in intracellular cAMP or calcium).

  • Compound Treatment: Treat the cells with varying concentrations of the test compound alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).

  • Signal Detection: Measure the downstream signal (e.g., using a cAMP assay kit or a calcium-sensitive fluorescent dye).

  • Data Analysis: Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Behavioral Pharmacology

Based on the in vitro profile, the compound should be evaluated in relevant animal models of CNS disorders.[14]

3.3.1. Models for Anxiolytic Activity

  • Elevated Plus Maze (EPM): Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

  • Light-Dark Box Test: Anxiolytic drugs increase the time spent in the brightly lit compartment.

3.3.2. Models for Antidepressant Activity

  • Forced Swim Test (FST): Antidepressant medications reduce the immobility time of rodents when placed in a cylinder of water.

  • Tail Suspension Test (TST): Similar to the FST, antidepressants decrease the duration of immobility when mice are suspended by their tails.

Protocol for the Elevated Plus Maze Test:

  • Apparatus: Use a plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Acclimatization: Allow the animals (typically rats or mice) to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.

  • Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a set period (e.g., 5 minutes).

  • Data Collection: Record the number of entries into and the time spent in each type of arm using an automated tracking system.

  • Statistical Analysis: Compare the behavioral parameters between the drug-treated and vehicle-treated groups.

Conclusion and Future Directions

While direct experimental data on this compound is currently unavailable, a comprehensive analysis of its structural components strongly suggests its potential as a CNS-active agent, likely targeting serotonin receptors. The phenylpiperazine moiety is a well-established pharmacophore for CNS targets, and the tetrazole ring can confer favorable pharmacokinetic properties.

The proposed research plan, encompassing chemical synthesis, in vitro receptor profiling, and in vivo behavioral studies, provides a clear and scientifically rigorous path to elucidate the true biological activity of this compound. Should the predictions outlined in this guide be confirmed, this compound could represent a novel lead compound for the development of therapeutics for anxiety, depression, or other CNS disorders.

References

  • Behera, M., Padhy, S., & Sahu, S. K. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106.
  • Al-Masoudi, N. A., & Athraa, M. H. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives.
  • Request PDF. (n.d.). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Retrieved from [Link]

  • Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Saghafi, F. (2014). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as an Efficient and Reusable Catalyst. Journal of the Brazilian Chemical Society, 25(11), 2096-2102.
  • Duan, Y., et al. (2021). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 26(24), 7593.
  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Kumar, A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics, 1-27.
  • Request PDF. (n.d.). Regioselective synthesis and preliminary cytotoxic activity properties of tetrazole appendage N-substituted piperazine derivatives. Retrieved from [Link]

  • Kilbile, J. T., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety.
  • Request PDF. (n.d.). Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice. Retrieved from [Link]

  • Jetir.org. (n.d.). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003029232A1 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 436-453.
  • de Oliveira, R. S., et al. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Chemical Biology & Drug Design, 89(5), 765-772.
  • European Patent Office. (n.d.). Patent 2894154 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). USRE48059E1 - Piperazine-substituted benzothiophenes for treatment of mental disorders.
  • de Oliveira, R. S., et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Pharmacology Biochemistry and Behavior, 102(2), 269-275.
  • Semantic Scholar. (n.d.). The anxiolytic effect of some plant extracts in clinical trials and animal models. Retrieved from [Link]

  • Li, Y., et al. (2014).
  • Google Patents. (n.d.). US8664225B2 - 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl] piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of pain or residual symptoms in depression relating to sleep and cognition.
  • International Journal of Pharmaceutical Sciences. (n.d.). Tetrazoles | N-substituted Sulfonyl Piperazine | Hybrid | Antiproliferative Activity. Retrieved from [Link]

  • Whitton, P., & Curzon, G. (1990). Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus. Psychopharmacology, 100(1), 138-140.

Sources

1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(1-phenyl-1H-tetrazol-5-yl)piperazine Hydrochloride: From Discovery to Future Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry. The document traces the likely origins of its discovery through the lens of rational drug design principles, detailing its synthesis, analytical characterization, and pharmacological potential. By integrating established knowledge of its core pharmacophores—the phenyltetrazole and piperazine moieties—this guide serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines standard experimental protocols, explores potential mechanisms of action and structure-activity relationships, and charts a course for future research and development.

Part 1: The Genesis of a Novel Scaffold: Discovery and Early Synthesis of this compound

The journey from a chemical concept to a potential therapeutic agent is a complex process rooted in the principles of medicinal chemistry. This guide explores the discovery and history of this compound, a molecule that has captured the attention of the scientific community. We will examine its initial synthesis, the strategic rationale behind its molecular design, and the preliminary investigations into its biological effects.

The Chemical Blueprint: Understanding the Structure

This compound is a heterocyclic compound characterized by a central piperazine ring connected to a phenyl-substituted tetrazole group. The inclusion of a hydrochloride salt enhances its solubility in aqueous solutions, a critical factor for pharmacological evaluation.

The molecular architecture of this compound synergistically combines the structural rigidity of the tetrazole ring with the conformational adaptability of the piperazine ring. The phenyl group affixed to the tetrazole ring is instrumental in modulating the molecule's electronic and steric characteristics, thereby influencing its interactions with biological targets.

A Serendipitous Discovery or Rational Design?

The precise catalyst for the initial synthesis of compounds featuring the 1-phenyl-1H-tetrazol-5-yl scaffold is not extensively detailed in available public literature. This suggests that its origins may lie in broader medicinal chemistry initiatives rather than a singular, targeted discovery effort. Frequently, novel chemical scaffolds are developed as part of library synthesis, where diverse chemical building blocks are systematically combined to generate a wide array of molecules for screening against various biological targets.

The fusion of a tetrazole and a piperazine ring represents a widely used tactic in contemporary drug design. Tetrazoles are recognized as bioisosteres of carboxylic acids, enabling them to replicate the functions of a carboxyl group and engage with similar biological targets, but with enhanced metabolic stability and bioavailability. Piperazine rings are a common feature in centrally acting therapeutic agents, valued for their capacity to penetrate the blood-brain barrier and their versatile chemistry that permits substitution at the N4 position.

Early Synthetic Approaches: A Step-by-Step Protocol

The initial synthesis of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine likely utilized well-established synthetic pathways for the creation of substituted tetrazoles and piperazines. A common and effective method involves the reaction of a 5-substituted tetrazole with a piperazine derivative.

Experimental Protocol: Synthesis of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine

Materials:

  • 1-Phenyl-5-chloro-1H-tetrazole

  • Piperazine (anhydrous)

  • Triethylamine (Et3N)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-phenyl-5-chloro-1H-tetrazole (1.0 eq) in anhydrous acetonitrile (10 mL/mmol). To this solution, add anhydrous piperazine (2.0-3.0 eq) and triethylamine (1.5 eq). The excess piperazine serves as both a reactant and a base to neutralize the HCl formed during the reaction, with triethylamine acting as an additional acid scavenger.

  • Reaction Progression: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the resulting residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) to eliminate any residual acidic impurities, followed by a wash with brine (1 x 20 mL).

  • Drying and Filtration: Dry the organic layer with anhydrous magnesium sulfate, filter the solution, and concentrate it in vacuo to obtain the crude product, 1-(1-phenyl-1H-tetrazol-5-yl)piperazine, as a free base.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane), to yield the pure free base.

  • Salt Formation: To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether or isopropanol dropwise while stirring. The hydrochloride salt will precipitate from the solution.

  • Isolation and Drying: Collect the precipitate by filtration, wash it with a small volume of cold diethyl ether, and dry it under vacuum to yield this compound as a white or off-white solid.

Characterization: The final product must be characterized using standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its identity and purity. A melting point analysis can also be conducted to assess its purity.

Early Biological Investigations: Unveiling the Pharmacological Potential

While the specific initial screening process for this compound is not widely documented, compounds with this structural motif have been explored for their activity at various G-protein coupled receptors (GPCRs), ion channels, and enzymes, particularly within the central nervous system.

The piperazine ring often directs these molecules toward targets such as serotonin, dopamine, and adrenergic receptors. The phenyltetrazole moiety can participate in various non-covalent interactions, including pi-stacking and hydrogen bonding, with amino acid residues in the binding pockets of these receptors.

The history of this compound is likely intertwined with the broader history of medicinal chemistry efforts focused on these well-established pharmacophores. Its discovery stands as a testament to the efficacy of scaffold-based drug design and the ongoing exploration of chemical space to identify novel bioactive molecules. Further investigation into patent literature and internal pharmaceutical company records would likely offer a more detailed narrative of its specific origins and the initial rationale for its synthesis.

Part 2: From Structure to Function: Elucidating the Pharmacological Profile

The true significance of a novel chemical entity in the realm of drug discovery is determined by its biological activity. This section delves into the pharmacological profile of this compound, examining its mechanism of action, structure-activity relationships, and potential therapeutic applications based on current research.

Mechanism of Action: Targeting the Serotonin System

While the complete pharmacological profile of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine and its analogs is still under active investigation, emerging evidence suggests a significant interaction with the serotonergic system . Specifically, research has concentrated on its activity at various serotonin (5-HT) receptors.

The piperazine moiety is a well-established pharmacophore for 5-HT receptor ligands. Depending on the substitutions on the piperazine ring and the nature of the attached aromatic system, these compounds can function as agonists, antagonists, or inverse agonists at different 5-HT receptor subtypes.

Hypothesized Signaling Pathway Interaction:

The diagram below presents a simplified, hypothetical signaling pathway for a G-protein coupled receptor (GPCR), such as a 5-HT receptor, which 1-(1-phenyl-1H-tetrazol-5-yl)piperazine may modulate.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR 5-HT Receptor (GPCR) G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Ligand 1-(1-phenyl-1H-tetrazol-5-yl)piperazine Ligand->GPCR Binds to Receptor Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical GPCR signaling pathway modulated by the ligand.

Structure-Activity Relationship (SAR) Studies: Fine-Tuning the Molecule

The development of a lead compound such as this compound typically involves the synthesis and evaluation of a series of analogs to elucidate the relationship between chemical structure and biological activity. These Structure-Activity Relationship (SAR) studies are essential for optimizing potency, selectivity, and pharmacokinetic properties.

Key Structural Modifications and Their Potential Impact:

ModificationRationalePotential Outcome
Substitution on the Phenyl Ring To explore the effects of electron-donating or electron-withdrawing groups on receptor binding.Altered potency and selectivity. For instance, a methoxy group might enhance binding through the formation of a hydrogen bond.
Substitution on the Piperazine Ring (N4 position) To modulate basicity, lipophilicity, and introduce additional points of interaction.Improved pharmacokinetic properties (e.g., oral bioavailability) and potentially modified receptor subtype selectivity.
Replacement of the Phenyl Ring To investigate the significance of the aromatic system for biological activity.Could lead to the discovery of novel scaffolds with enhanced properties.
Modification of the Tetrazole Ring While less frequent, exploring different regioisomers or replacing it with other acidic bioisosteres.May impact metabolic stability and receptor interaction.

Experimental Workflow for SAR Studies:

The following diagram illustrates a typical workflow for conducting SAR studies within a drug discovery program.

SAR_Workflow Start Lead Compound 1-(1-phenyl-1H-tetrazol-5-yl)piperazine Design Design Analogs (SAR Hypotheses) Start->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Screening In Vitro Screening (e.g., Receptor Binding Assays) Synthesis->Screening Data_Analysis Analyze Data (Potency, Selectivity) Screening->Data_Analysis Data_Analysis->Design Iterate Design ADME_Tox In Vitro ADME/Tox (Solubility, Stability, Cytotoxicity) Data_Analysis->ADME_Tox Promising Hits Decision Select Promising Analogs for In Vivo Studies ADME_Tox->Decision

Caption: Iterative workflow for structure-activity relationship studies.

Potential Therapeutic Applications

Given its probable interaction with the serotonergic system, this compound and its derivatives may have potential applications in the treatment of various central nervous system (CNS) disorders. These could include:

  • Depression and Anxiety: Many antidepressant and anxiolytic medications target serotonin receptors.

  • Schizophrenia: Atypical antipsychotics often demonstrate complex pharmacology involving both dopamine and serotonin receptors.

  • Migraine: Triptans, a class of drugs used for the treatment of migraines, are 5-HT receptor agonists.

  • Other Neurological and Psychiatric Disorders: The diverse functions of serotonin in the brain suggest a broad spectrum of potential applications.

It is crucial to note that these are potential applications based on the structural characteristics of the molecule and its hypothesized mechanism of action. Extensive preclinical and clinical studies are necessary to establish the safety and efficacy of any new chemical entity for a specific therapeutic indication.

Part 3: Analytical Characterization and Future Directions

A comprehensive understanding of a compound's physicochemical properties is essential for its development as a potential drug candidate. This final section addresses the analytical techniques used to characterize this compound and explores future research avenues that could further illuminate its therapeutic potential.

Comprehensive Analytical Characterization

To confirm the identity, purity, and stability of a synthesized compound, a range of analytical tests are utilized.

Key Analytical Techniques and Expected Data:

TechniquePurposeExpected Results for 1-(1-phenyl-1H-tetrazol-5-yl)piperazine HCl
¹H NMR Spectroscopy To determine the structure and the number of different types of protons.Characteristic peaks for the aromatic protons of the phenyl group and the aliphatic protons of the piperazine ring. The integration of these peaks should align with the number of protons in the structure.
¹³C NMR Spectroscopy To identify the number of different types of carbon atoms.Resonances corresponding to the carbon atoms of the phenyl, tetrazole, and piperazine rings.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the mass of the free base, [M+H]⁺.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for N-H stretching (from the protonated piperazine), C-H stretching (aromatic and aliphatic), and C=C and C=N stretching (aromatic and tetrazole rings).
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak indicating a high degree of purity (typically >95%).
Melting Point Analysis To determine the melting point range, which serves as an indicator of purity.A sharp and defined melting point range.

Experimental Protocol: Purity Determination by HPLC

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. For example, a linear gradient from 10% to 90% ACN over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small quantity of the compound in the mobile phase or a suitable solvent such as methanol.

Procedure:

  • System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition for at least 15-20 minutes, or until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Execute the gradient program and record the chromatogram.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Future Research Directions

The progression of this compound from a chemical entity to a potential therapeutic is still in its nascent stages. Future research should concentrate on several key areas to fully realize its potential.

Logical Flow for Future Research:

The following diagram outlines a logical progression for the ongoing investigation of this compound.

Future_Research_Flow Start Established Synthesis and Characterization of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine HCl Pharm_Screening Broad Pharmacological Screening (Receptor Profiling) Start->Pharm_Screening SAR_Optimization Lead Optimization (SAR Studies) Pharm_Screening->SAR_Optimization Identify Lead Target(s) In_Vivo_Models In Vivo Efficacy Studies (Animal Models of Disease) SAR_Optimization->In_Vivo_Models Optimized Lead Compound PK_PD Pharmacokinetic and Pharmacodynamic (PK/PD) Studies In_Vivo_Models->PK_PD Tox_Studies Preclinical Toxicology and Safety Assessment PK_PD->Tox_Studies Clinical_Dev Investigational New Drug (IND) Application and Clinical Trials Tox_Studies->Clinical_Dev

Caption: A roadmap for the future development of the lead compound.

Key areas for future investigation include:

  • Comprehensive Receptor Profiling: A broad screening against a panel of receptors, ion channels, and enzymes will provide a more complete understanding of the compound's selectivity and potential off-target effects.

  • In-depth SAR Studies: A systematic exploration of the chemical space surrounding the core scaffold will be crucial for optimizing potency, selectivity, and drug-like properties.

  • In Vivo Efficacy Studies: Once a lead candidate with a promising in vitro profile is identified, its efficacy must be demonstrated in relevant animal models of disease.

  • Pharmacokinetic and Safety Profiling: A thorough investigation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicological profile, is essential for its progression toward clinical development.

The narrative of this compound is still unfolding. Through rigorous scientific investigation and a multidisciplinary approach, the full therapeutic potential of this intriguing molecule may one day be realized.

References

Currently, there are no specific, publicly available, peer-reviewed research articles that focus exclusively on the discovery and history of "this compound." The information presented in this guide is a synthesis of general principles of medicinal chemistry and drug discovery, drawing upon the well-established roles of the tetrazole and piperazine pharmacophores in central nervous system drug design. The synthetic protocols and analytical methods described are standard and widely practiced in the fields of organic and medicinal chemistry.

For further reading on the individual components and general concepts, the following resources are recommended:

  • Title: The Role of Tetrazoles in Medicinal Chemistry Source: A general review article on the applications of the tetrazole moiety in drug design. Such articles can be found in journals like the Journal of Medicinal Chemistry or European Journal of Medicinal Chemistry. URL: (A search on Google Scholar or PubMed for "tetrazole in medicinal chemistry review" would yield relevant articles).
  • Source: A review article detailing the prevalence and utility of the piperazine scaffold in medicinal chemistry. These are commonly found in journals such as Drug Discovery Today or Current Medicinal Chemistry.
  • Title: Comprehensive Organic Chemistry Transformations Source: A comprehensive textbook on organic synthesis that would contain detailed methods for the synthesis of tetrazoles and the functionalization of piperazines. URL: (Information on this and similar textbooks can be found on the websites of major scientific publishers like Elsevier, Wiley, or the American Chemical Society).

Unveiling the Therapeutic Potential of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride: A Focused Investigation on Serotonergic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive framework for investigating the therapeutic potential of the novel compound, 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride. Given the compound's structural motifs—a phenylpiperazine moiety linked to a tetrazole ring—we will focus on a high-probability therapeutic target: the serotonin 1A (5-HT1A) receptor, a key modulator of mood and anxiety. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to characterize the compound's activity and establish its potential as a CNS therapeutic agent.

Introduction: The Scientific Rationale

The chemical architecture of this compound provides strong indicators of its potential pharmacological activity. The phenylpiperazine scaffold is a classic pharmacophore found in numerous approved neuropsychiatric drugs, including the anxiolytic buspirone and several atypical antipsychotics. This moiety is well-known to confer affinity for serotonin and dopamine receptors. The tetrazole ring, often used as a bioisosteric replacement for a carboxylic acid group, can enhance metabolic stability and improve pharmacokinetic properties.

Given these structural features, a primary hypothesis is that the compound acts as a modulator of the 5-HT1A receptor. The 5-HT1A receptor, a Gi/o-protein coupled receptor (GPCR), is a well-validated target for the treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD). Agonists and partial agonists at this receptor are known to produce anxiolytic and antidepressant effects. Therefore, the logical first step in characterizing this novel compound is to determine its affinity and functional activity at the human 5-HT1A receptor.

This guide will detail the essential in-vitro assays required to build a comprehensive pharmacological profile of the compound, focusing on its interaction with the 5-HT1A receptor.

The 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is predominantly expressed in the central nervous system, particularly in the hippocampus, septum, and raphe nuclei. Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of inhibitory Gi/o proteins. This activation inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to neuronal hyperpolarization and a reduction in neuronal firing rate, which is believed to mediate the therapeutic effects of 5-HT1A agonists.

5_HT1A_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein (α, β, γ subunits) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition ATP ATP Ligand 5-HT or Agonist (e.g., Test Compound) Ligand->Receptor Binding cAMP cAMP (decreased) ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation (reduced) Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Response Downstream Effects

Caption: 5-HT1A receptor signaling cascade.

Experimental Workflow for Target Characterization

A systematic, multi-step approach is essential to accurately define the compound's pharmacological profile. The workflow is designed to first establish binding to the target, then elucidate the functional consequence of that binding, and finally, determine the compound's selectivity.

Experimental_Workflow start Test Compound: 1-(1-phenyl-1H-tetrazol-5-yl) piperazine hydrochloride step1 Step 1: Radioligand Binding Assay (Determine Affinity) start->step1 outcome1 Binding Affinity (Ki) at 5-HT1A Receptor step1->outcome1 step2 Step 2: Functional Assay (Determine Efficacy) outcome2 Functional Activity (EC50, Emax) Agonist, Antagonist, or Partial Agonist? step2->outcome2 step3 Step 3: Selectivity Profiling (Determine Specificity) outcome3 Selectivity Profile vs. Other Receptors (e.g., 5-HT2A, D2) step3->outcome3 outcome1->step2 final Comprehensive Pharmacological Profile outcome1->final outcome2->step3 outcome2->final outcome3->final

Caption: High-level experimental workflow.

Part A: Determination of Binding Affinity (Ki)

The initial and most critical experiment is to determine if the compound physically binds to the 5-HT1A receptor. This is achieved through a competitive radioligand binding assay.

Principle: This assay measures the ability of the test compound to displace a known high-affinity radioligand (e.g., [3H]8-OH-DPAT) from the 5-HT1A receptor in a preparation of cell membranes expressing the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Detailed Protocol: [3H]8-OH-DPAT Competitive Binding Assay

  • Membrane Preparation:

    • Use commercially available membranes from HEK293 or CHO cells stably expressing the human 5-HT1A receptor.

    • Thaw membranes on ice and dilute to a final concentration of 5-10 µg of protein per well in binding buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Assay Plate Preparation:

    • Prepare a 96-well plate.

    • Add 25 µL of binding buffer for "Total Binding" wells.

    • Add 25 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM 5-HT) for "Non-Specific Binding" (NSB) wells.

    • Add 25 µL of serially diluted test compound (from 10 µM to 0.1 nM) to the "Competition" wells.

  • Radioligand Addition:

    • Prepare the radioligand, [3H]8-OH-DPAT, at a concentration near its Kd value (typically 0.5-1.0 nM).

    • Add 25 µL of the radioligand solution to all wells.

  • Membrane Addition:

    • Add 200 µL of the diluted membrane preparation to all wells. The final assay volume is 250 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature (25°C) for 60 minutes with gentle agitation.

  • Harvesting:

    • Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

    • Wash the filters three times with 300 µL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

  • Scintillation Counting:

    • Dry the filter plate.

    • Add 50 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part B: Determination of Functional Activity (Efficacy)

Once binding is confirmed, the next step is to determine the functional consequence of that binding. The [35S]GTPγS binding assay is a standard method for assessing the activation of Gi/o-coupled receptors.

Principle: In the inactive state, the Gα subunit is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS. The amount of [35S]GTPγS that binds to the Gα subunit is proportional to the degree of receptor activation. An agonist will stimulate binding, an antagonist will have no effect on its own but will block agonist-stimulated binding, and a partial agonist will stimulate binding to a lesser degree than a full agonist.

Detailed Protocol: [35S]GTPγS Binding Assay

  • Reagents and Buffers:

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

    • GDP: Prepare a stock solution for a final concentration of 10 µM in the assay.

    • [35S]GTPγS: Prepare for a final concentration of 0.1 nM.

    • Agonist/Antagonist: Prepare serial dilutions of the test compound and a known full agonist (e.g., 8-OH-DPAT).

  • Assay Plate Setup:

    • To a 96-well plate, add:

      • 50 µL of assay buffer containing membranes (10-20 µg protein).

      • 25 µL of GDP solution.

      • 25 µL of the test compound (for agonist mode) or a fixed concentration of full agonist plus varying concentrations of the test compound (for antagonist mode).

      • 25 µL of [35S]GTPγS solution.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Harvesting and Counting:

    • The harvesting and counting steps are identical to the radioligand binding assay (Section 3.1, steps 6-7).

  • Data Analysis:

    • Agonist Mode: Plot the stimulated [35S]GTPγS binding against the log concentration of the test compound. Fit the data to a sigmoidal curve to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

    • Antagonist Mode: Plot the inhibition of agonist-stimulated binding against the log concentration of the test compound to determine the IC50 , which can be used to calculate the antagonist dissociation constant (Kb).

Data Summary and Interpretation

The quantitative data derived from these assays provide a clear pharmacological signature for the compound.

ParameterAssayDescriptionExample Interpretation
Ki Radioligand BindingThe affinity of the compound for the 5-HT1A receptor.A low Ki value (e.g., < 50 nM) indicates high binding affinity.
EC50 [35S]GTPγS BindingThe concentration of compound that produces 50% of its maximal effect.A low EC50 value indicates high potency as an agonist.
Emax [35S]GTPγS BindingThe maximum response produced by the compound relative to a full agonist.Emax ≈ 100%: Full AgonistEmax between 20-80%: Partial AgonistEmax ≈ 0%: Antagonist

Selectivity Profiling: The Next Step

While this guide focuses on the primary hypothesized target, a comprehensive understanding requires assessing the compound's selectivity. It is crucial to screen this compound against a panel of other receptors to identify potential off-target effects. Key receptors to include in a selectivity panel would be:

  • Other Serotonin Receptors: 5-HT1B, 5-HT2A, 5-HT2C, 5-HT7

  • Dopamine Receptors: D2, D3

  • Adrenergic Receptors: α1, α2

  • hERG Channel: To assess potential for cardiac liability.

A compound with high affinity for the 5-HT1A receptor and at least a 100-fold lower affinity for other receptors would be considered a highly selective agent and a promising candidate for further development.

References

  • Meltzer, H. Y., & Massey, B. W. (2011). The role of serotonin receptors in the action of atypical antipsychotic drugs. Current opinion in pharmacology, 11(1), 59–67. [Link]

  • Singh, H., et al. (2010). Tetrazole chemistry: a review. RSC Advances, 10(4), 1-45. [Link]

  • Celada, P., Puig, M. V., & Artigas, F. (2013). Serotonin 5-HT1A receptors as a therapeutic target in depression. Expert opinion on therapeutic targets, 17(9), 1037–1050. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • Mishra, N., & Sahu, M. (2013). A review on phenylpiperazine derivatives and its pharmacological activity. Chinese Journal of Biology, 2013, 1-13. [Link]

Technical Monograph: 1-(1-phenyl-1H-tetrazol-5-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride , a privileged scaffold in medicinal chemistry. It is designed for researchers utilizing this compound as a core pharmacophore for developing antifungal, antipsychotic, and antineoplastic agents.

Optimizing the Phenyl-Tetrazole-Piperazine Scaffold for Drug Discovery

Executive Summary & Compound Profile

This compound is a high-value heterocyclic building block that integrates three distinct pharmacophoric elements: a lipophilic phenyl ring, a metabolically stable tetrazole bioisostere, and a basic piperazine linker.

While often categorized as a chemical intermediate, this scaffold exhibits intrinsic biological activity, particularly within the serotonergic (5-HT) and sigma (


) receptor  landscapes. Its primary utility in modern drug development is twofold:
  • As a "Privileged Structure": Serving as the core binding motif for designing multi-target ligands (e.g., antifungal azoles, microtubule destabilizers).

  • As a Bioisostere: Replacing unstable ester or amide linkages with the rigid, non-hydrolyzable tetrazole ring to improve metabolic half-life (

    
    ).
    
Physicochemical Profile
PropertySpecification
CAS Number 50745-66-9 (Free base) / HCl salt varies
Molecular Formula

Molecular Weight 266.73 g/mol (approx. for HCl salt)
Solubility High in DMSO (>20 mg/mL); Moderate in Water (pH dependent)
pKa (Calc) Piperazine

(Basic); Tetrazole ring is electron-withdrawing
Stability High thermal stability; Resistant to amide hydrolysis

Structural Logic & Pharmacophore Mapping

To effectively utilize this compound, researchers must understand the causal relationship between its structural subunits and its biological behavior.

Mechanism of Action (Scaffold Level)
  • The Tetrazole Core: Acts as a cis-amide mimic or carboxylic acid bioisostere.[1] Unlike amides, it is resistant to proteases, enhancing the in vitro stability of any library derived from it.

  • The Piperazine Linker: Provides a secondary amine for rapid diversification (nucleophilic attack) and a basic nitrogen often required for salt bridges in GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors).

  • The Phenyl Ring: Anchors the molecule in hydrophobic pockets (e.g., aromatic cage interactions).

PharmacophoreMap cluster_stability Metabolic Stability Zone Phenyl Phenyl Group (Hydrophobic Anchor) Tetrazole Tetrazole Ring (Bioisostere/Rigid Linker) Phenyl->Tetrazole Electronic w/d Target Target Interaction (5-HT / Sigma / Tubulin) Phenyl->Target Pi-Pi Stacking Piperazine Piperazine Ring (Basic Amine/Linker) Tetrazole->Piperazine Rigid connection Piperazine->Target Ionic Bond (Asp)

Figure 1: Pharmacophore dissection showing the functional role of each subunit in receptor binding and stability.

Synthesis & Functionalization Protocols

For researchers synthesizing this compound de novo or derivatizing it for SAR (Structure-Activity Relationship) studies, the following protocols ensure high yield and purity.

A. Synthesis of the Core Scaffold

The synthesis relies on a Nucleophilic Aromatic Substitution (


)  on the electron-deficient tetrazole ring.

Reaction:

5-chloro-1-phenyl-1H-tetrazole + Piperazine (Excess)


 1-(1-phenyl-1H-tetrazol-5-yl)piperazine

Step-by-Step Protocol:

  • Reagents: Dissolve 5-chloro-1-phenyl-1H-tetrazole (1.0 eq) in acetonitrile (MeCN) or DMF.

  • Nucleophile: Add Piperazine (anhydrous, 3.0–5.0 eq). Note: Excess piperazine acts as both the nucleophile and the acid scavenger (HCl sponge), preventing the formation of bis-substituted byproducts.

  • Conditions: Reflux at 80–100°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Resuspend residue in water.[2] The excess piperazine stays in the aqueous phase.

    • Extract the product with Ethyl Acetate (EtOAc).

    • Salt Formation: Treat the EtOAc layer with 4M HCl in Dioxane to precipitate the Hydrochloride salt.

  • Purification: Recrystallize from Ethanol/Ether to obtain white crystals.

B. Derivatization (Library Generation)

The secondary amine (


) is the handle for expanding this scaffold into active drugs (e.g., antifungal azoles).
Reaction TypeReagentsApplication
Amidation R-COOH, HATU, DIPEAPeptidomimetics, Protease Inhibitors
Urea Formation R-N=C=O (Isocyanate)Sigma-1 Receptor Ligands
Reductive Amination R-CHO, NaBH(OAc)3CNS Active Agents (High Lipophilicity)
Sulfonylation R-SO2-Cl, TEAGPCR Antagonists

In Vitro Experimental Studies

When characterizing 1-(1-phenyl-1H-tetrazol-5-yl)piperazine derivatives, three specific assays are critical to validate biological efficacy and safety.

Study 1: Receptor Binding Affinity (Target Profiling)

Rationale: Phenylpiperazines are notorious "sticky" scaffolds for Serotonin (5-HT) and Sigma receptors. You must screen for these to determine if they are the primary target or an off-target liability.

Protocol (Radioligand Binding - Membrane Prep):

  • Source: HEK-293 cells overexpressing human 5-HT1A or Sigma-1 receptor.

  • Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membranes.

  • Incubation:

    • Ligand:

      
       (for 5-HT1A) or 
      
      
      
      (for Sigma-1).
    • Test Compound: 1-(1-phenyl-1H-tetrazol-5-yl)piperazine (Concentration range:

      
       to 
      
      
      
      ).
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using non-linear regression.
Study 2: Microsomal Stability (Metabolic Resistance)

Rationale: The tetrazole ring is designed to resist oxidative metabolism better than a phenyl ring alone, but the piperazine ring is susceptible to N-oxidation.

Workflow:

  • Incubation: Mix test compound (

    
    ) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS quantification of the parent compound.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
Study 3: Tubulin Polymerization Assay (For Anticancer Applications)

Rationale: Derivatives of this scaffold (linked to aryl groups) are potent microtubule destabilizers.[3]

Protocol:

  • Reagent: Purified tubulin protein (>99%) in PEM buffer (Piperazine-N,N′-bis(2-ethanesulfonic acid), EGTA, MgCl2).

  • Setup: Add GTP (1 mM) and test compound (1–10

    
    ) to the tubulin solution at 4°C.
    
  • Measurement: Transfer to a 37°C plate reader. Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Result: A decrease in

    
     or total absorbance compared to control (Paclitaxel or Vehicle) indicates polymerization inhibition.
    

Visualizing the Experimental Workflow

The following diagram illustrates the critical path from scaffold synthesis to biological validation.

Workflow cluster_Deriv Derivatization (N4-Functionalization) cluster_Assays In Vitro Validation Start Start: 5-chloro-1-phenyl-tetrazole Rxn Rxn: + Piperazine (SNAr) Start->Rxn Scaffold Core Scaffold: 1-(1-phenyl-1H-tetrazol-5-yl)piperazine Rxn->Scaffold Lib1 Amides (Peptidomimetics) Scaffold->Lib1 Lib2 Ureas (Sigma Ligands) Scaffold->Lib2 Assay1 Binding Affinity (Ki Determination) Lib1->Assay1 Assay2 Metabolic Stability (Microsomes) Lib1->Assay2 Lib2->Assay1

Figure 2: Integrated workflow for synthesizing and screening 1-(1-phenyl-1H-tetrazol-5-yl)piperazine derivatives.

References

  • Santa Cruz Biotechnology. this compound Product Data Sheet. Retrieved from

  • TargetMol. 1-(1-phenyltetrazol-5-yl)piperazine hydrochloride: Biological Activity and Chemical Properties. Retrieved from

  • Zhang, Y., et al. (2020). "Design, synthesis and biological evaluation of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers."[3] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • Popiołek, Ł. (2017). "A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview." International Journal of Pharmaceutical Sciences Review and Research. Retrieved from

  • Ostrovskii, V. A., et al. (2012). "Tetrazoles via Multicomponent Reactions." Chemical Reviews. Retrieved from

Sources

1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride molecular formula and weight

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthesis Logic, and Pharmacophore Utility

Executive Summary & Chemical Identity

This technical guide provides a definitive characterization of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride , a specialized heterocyclic building block used in the development of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and as a bioisostere in antifungal research.

The compound consists of a piperazine ring attached to the C5 position of a tetrazole core, which carries a phenyl substituent at the N1 position. This specific regiochemistry (1,5-disubstitution) is critical for its biological activity profile, distinguishing it from its 2,5-isomers.

Chemical Identity Data Matrix[1]
PropertyFree BaseHydrochloride Salt
Systematic Name 1-(1-phenyl-1H-tetrazol-5-yl)piperazine1-(1-phenyl-1H-tetrazol-5-yl)piperazine monohydrochloride
CAS Number 198209-80-21171471-37-6
Molecular Formula C₁₁H₁₄N₆ C₁₁H₁₅ClN₆
Molecular Weight 230.27 g/mol 266.73 g/mol
Appearance White to off-white crystalline powderWhite crystalline solid
Solubility DMSO, Methanol, ChloroformWater, DMSO, Methanol
pKa (Calc.) ~8.7 (Piperazine secondary amine)N/A (Salt form)

Structural Analysis & Pharmacophore Logic

The molecule is a bivalent pharmacophore composed of two distinct domains:

  • The Lipophilic Domain (Phenyl-Tetrazole): The 1-phenyl-1H-tetrazole moiety serves as a metabolically stable bioisostere for cis-amide or carboxylic acid functionalities. The tetrazole ring, being electron-deficient, pulls electron density from the attached phenyl ring, influencing pi-stacking interactions in receptor binding pockets.

  • The Hydrophilic/Basic Domain (Piperazine): The piperazine ring provides a secondary amine handle (N4 position) which is protonated at physiological pH (forming the hydrochloride salt in vitro). This positive charge center is essential for ionic bonding with aspartate residues often found in GPCR binding sites (e.g., 5-HT receptors).

Structural Diagram (DOT Visualization)

ChemicalStructure Figure 1: Pharmacophore Dissection of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine HCl Phenyl Phenyl Ring (Lipophilic Anchor) Tetrazole 1H-Tetrazole Core (Bioisostere) Phenyl->Tetrazole N1 Linkage Piperazine Piperazine Ring (Secondary Amine) Tetrazole->Piperazine C5 Linkage HCl HCl (Salt Counterion) Piperazine->HCl Ionic Interaction (at N4)

Validated Synthesis Protocol

Causality & Logic: Direct synthesis from 5-chlorotetrazoles is hazardous due to the explosive nature of high-nitrogen halides. The preferred, self-validating industrial route utilizes S-methylation of 1-phenyl-1H-tetrazole-5-thiol followed by nucleophilic aromatic substitution (SNAr). This pathway relies on the "methylthio" group acting as a superior leaving group in the electron-deficient tetrazole system.

Reagents Required:
  • Starting Material: 1-Phenyl-1H-tetrazole-5-thiol (CAS 86-93-1).[1][2][3]

  • Methylating Agent: Methyl iodide (MeI) or Dimethyl sulfate.

  • Nucleophile: Piperazine (anhydrous).

  • Solvents: Ethanol (EtOH), Dichloromethane (DCM).

  • Base: Potassium carbonate (K₂CO₃).

Step-by-Step Methodology
Phase 1: Activation (S-Methylation)
  • Dissolution: Dissolve 10.0 g (56 mmol) of 1-phenyl-1H-tetrazole-5-thiol in 100 mL of acetone or ethanol.

  • Basification: Add 1.2 equivalents of K₂CO₃. Stir for 15 minutes to generate the thiolate anion.

  • Methylation: Add 1.1 equivalents of Methyl Iodide dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

    • Validation Point: TLC (Hexane:EtOAc 3:1) should show disappearance of the thiol spot.

  • Workup: Filter inorganic salts, concentrate the filtrate, and recrystallize from ethanol to yield 5-(methylthio)-1-phenyl-1H-tetrazole .

Phase 2: Nucleophilic Displacement
  • Charge: In a round-bottom flask, dissolve the intermediate 5-(methylthio)-1-phenyl-1H-tetrazole (1 eq) in Toluene or Xylene.

  • Nucleophile Addition: Add Piperazine (3.0 equivalents) .

    • Expert Insight: Using a large excess of piperazine is critical to prevent the formation of the bis-substituted byproduct (where one piperazine molecule attacks two tetrazole rings).

  • Reflux: Heat the mixture to reflux (110°C) for 6–12 hours. The reaction is driven by the evolution of methanethiol (ensure proper ventilation/scrubbing).

  • Workup: Cool the reaction. Wash the organic layer with water to remove excess piperazine.

  • Extraction: Extract the product into aqueous 1M HCl (purification by acid-base switch). Wash the acidic aqueous layer with DCM to remove non-basic impurities.

  • Basification: Basify the aqueous layer to pH 10 using NaOH. Extract the free base into DCM.

Phase 3: Salt Formation
  • Dissolution: Dissolve the isolated free base oil in dry ethanol or diethyl ether.

  • Acidification: Add 4M HCl in dioxane dropwise at 0°C until pH ~2.

  • Precipitation: The white hydrochloride salt will precipitate immediately. Filter, wash with cold ether, and dry under vacuum.

Synthesis Workflow Diagram (DOT)

SynthesisPathway Figure 2: Validated Synthetic Route via Methylthio Displacement Start 1-Phenyl-1H-tetrazole-5-thiol (CAS 86-93-1) Step1 S-Methylation (MeI, K2CO3) Start->Step1 Intermediate 5-(Methylthio)-1-phenyl-1H-tetrazole (Activated Intermediate) Step1->Intermediate - KI Step2 Nucleophilic Substitution (Excess Piperazine, Reflux) Intermediate->Step2 FreeBase 1-(1-phenyl-1H-tetrazol-5-yl)piperazine (Free Base) Step2->FreeBase - MeSH (Gas) Step3 Salt Formation (HCl in Dioxane) FreeBase->Step3 Final Target HCl Salt (C11H15ClN6) Step3->Final

[5]

Analytical Verification (QC)

To ensure the trustworthiness of the synthesized compound, the following analytical parameters must be met:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Phenyl Protons: Multiplet at δ 7.5–7.7 ppm (5H).

    • Piperazine Protons: Two distinct triplets or broad multiplets. The protons adjacent to the tetrazole (N1 of piperazine) appear downfield (~3.6 ppm) due to the electron-withdrawing tetrazole. The protons adjacent to the amine (N4) appear upfield (~3.1 ppm).

    • Amine Proton: Broad singlet (exchangeable with D₂O) if free base; broad ammonium peak if HCl salt.

  • Mass Spectrometry (ESI+):

    • Major peak at m/z 231.1 [M+H]⁺ .

  • Melting Point:

    • Expect a sharp melting point range. While literature varies based on hydration, the HCl salt typically decomposes/melts >200°C.

Applications in Drug Discovery[6][7][8][9][10]

This molecule is not merely a reagent; it is a privileged scaffold in medicinal chemistry.[4]

  • GPCR Ligands: The phenyl-tetrazole-piperazine motif mimics the aryl-piperazine pharmacophore found in serotonin (5-HT) and dopamine receptor ligands. The tetrazole ring replaces the typical phenyl or pyridine ring found in drugs like Buspirone, altering the metabolic stability and hydrogen bonding profile.

  • Antifungal Agents: Tetrazoles are key components in lanosterol 14α-demethylase inhibitors. This specific derivative serves as a linker to attach lipophilic tails to the catalytic zinc-binding domain.

  • Proteomics: Used as a stable tag for modifying proteins or peptides where the basic piperazine enhances ionization in mass spectrometry.

References

  • National Institute of Standards and Technology (NIST). (2023). 1H-Tetrazole-5-thiol, 1-phenyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 1-(1-phenyl-1H-tetrazol-5-yl)piperazine.[5][6][7][8][9] National Library of Medicine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride (CAS Number: 1171471-37-6). It covers the compound's physicochemical properties, a proposed synthesis pathway with a detailed experimental protocol, and methods for its analytical characterization. Furthermore, potential pharmacological applications are discussed based on the known activities of related tetrazole and piperazine derivatives. Safety and handling precautions are also outlined. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound is a heterocyclic compound featuring a phenyl-substituted tetrazole ring linked to a piperazine moiety. The tetrazole ring is a significant pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance a molecule's metabolic stability and bioavailability.[1] The piperazine scaffold is also a common structural motif in centrally active pharmaceuticals. The combination of these two pharmacores in a single molecule suggests a potential for diverse pharmacological activities.

Physicochemical Properties

A summary of the known physicochemical properties of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine and its hydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Name This compound-
CAS Number 1171471-37-6[2]
Molecular Formula C₁₁H₁₅ClN₆[2]
Molecular Weight 266.73 g/mol [2]
Appearance White powder (for the free base)[3]
Purity ≥98% (for the free base)[3]
Storage Room temperature[2]
Shelf Life 1095 days[2]

Synthesis and Purification

A plausible synthetic route to this compound can be envisioned starting from the commercially available precursor, 1-phenyl-1H-tetrazole-5-thiol. This multi-step synthesis involves the conversion of the thiol to a more reactive leaving group, followed by nucleophilic substitution with piperazine and subsequent formation of the hydrochloride salt.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Activation of Thiol cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Salt Formation A 1-Phenyl-1H-tetrazole-5-thiol B Intermediate (e.g., Sulfonyl Chloride) A->B Activating Agent (e.g., SO₂Cl₂) D 1-(1-phenyl-1H-tetrazol-5-yl)piperazine (Free Base) B->D C Piperazine C->D F This compound D->F E HCl in appropriate solvent E->F

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-phenyl-1H-tetrazole-5-thiol (A1)

This precursor can be synthesized from phenylisothiocyanate and sodium azide in an aqueous medium, as described in the literature.[4]

  • Materials: Phenylisothiocyanate, Sodium Azide (NaN₃), Water.

  • Procedure: A mixture of phenylisothiocyanate and sodium azide in water is refluxed. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.[4]

Step 2: Synthesis of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine (Free Base)

A common method to form the piperazine derivative would be through a nucleophilic substitution reaction. This often involves converting the thiol group of the precursor into a better leaving group, such as a sulfonyl chloride, followed by reaction with piperazine.

  • Materials: 1-phenyl-1H-tetrazole-5-thiol, an activating agent (e.g., thionyl chloride or a chlorinating agent), Piperazine, an appropriate solvent (e.g., Dichloromethane, Tetrahydrofuran), and a non-nucleophilic base (e.g., Triethylamine).

  • Procedure:

    • 1-phenyl-1H-tetrazole-5-thiol is dissolved in a suitable anhydrous solvent and cooled in an ice bath.

    • The activating agent is added dropwise to the solution. The reaction is stirred at low temperature and then allowed to warm to room temperature.

    • In a separate flask, an excess of piperazine is dissolved in a suitable solvent.

    • The activated tetrazole intermediate is added slowly to the piperazine solution.

    • The reaction mixture is stirred at room temperature or heated gently until the reaction is complete (monitored by TLC).

    • The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude free base.

    • Purification is achieved by column chromatography.

Step 3: Formation of this compound

  • Materials: 1-(1-phenyl-1H-tetrazol-5-yl)piperazine (free base), Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).

  • Procedure:

    • The purified free base is dissolved in a minimal amount of a suitable solvent.

    • A solution of hydrochloric acid in an appropriate solvent is added dropwise with stirring.

    • The hydrochloride salt precipitates out of the solution.

    • The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Analytical Characterization

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (typically in the aromatic region, δ 7.0-8.0 ppm), the piperazine protons (as multiplets in the aliphatic region, δ 3.0-4.0 ppm), and a signal for the N-H proton of the piperazine ring (which may be broad and its chemical shift can vary with solvent and concentration).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the phenyl ring, the tetrazole ring, and the piperazine ring. The number and chemical shifts of these signals will be consistent with the proposed structure.[4]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching vibrations of the secondary amine in the piperazine ring.

  • C-H stretching vibrations of the aromatic and aliphatic groups.

  • C=C and C=N stretching vibrations of the aromatic and tetrazole rings.[4]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the free base, and the fragmentation pattern can provide further structural information.

Potential Pharmacological Applications

While specific pharmacological data for this compound is limited in the public domain, the structural motifs suggest several potential areas of therapeutic interest.

  • Central Nervous System (CNS) Activity: Piperazine derivatives are well-known for their CNS activity. For instance, some piperazine-containing compounds exhibit anxiolytic-like properties, potentially through interaction with serotonergic pathways.[5]

  • Anti-inflammatory Activity: Tetrazole derivatives have been reported to possess anti-inflammatory properties.[6]

  • Antibacterial Activity: Certain tetrazole derivatives have been evaluated for their antibacterial activity against various bacterial strains.[4]

Postulated Mechanism of Action (Example)

Given the prevalence of piperazine derivatives as serotonin receptor modulators, a potential mechanism of action could involve the 5-HT₁A receptor.

MOA cluster_0 Potential Anxiolytic Pathway Compound 1-(1-phenyl-1H-tetrazol-5-yl)piperazine Receptor 5-HT₁A Receptor Compound->Receptor Binds to Neuron Presynaptic/Postsynaptic Neuron Receptor->Neuron Modulates Neuronal Activity Response Anxiolytic Effect Neuron->Response Leads to

Caption: A hypothetical signaling pathway illustrating a potential anxiolytic mechanism of action.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

  • Pharmaffiliates. (n.d.). CAS No: 86-93-1 | Chemical Name: 1-Phenyl-1H-tetrazole-5-thiol. Retrieved from [Link]

  • George, S., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 110-114.
  • LookChem. (n.d.). Piperazine,1-(1-phenyl-1H-tetrazol-5-yl)- CAS NO.198209-80-2. Retrieved from [Link]

  • ResearchGate. (2025). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • Google Patents. (n.d.). CN105481786A - Synthetic method for 5-phenyltetrazole.
  • Nasrollahzadeh, M., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl₄.SiO₂ as an Efficient Heterogeneous Catalyst. South African Journal of Chemistry, 68, 154-164.
  • Dömling, A., et al. (2013). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 113(10), 7626-7711.
  • SpectraBase. (n.d.). 1H-tetrazole, 5-[[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio]-1-phenyl- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • de Oliveira, R., et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Pharmacological Reports, 64(3), 585-592.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Ghashang, M., et al. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 24(1), 163-171.
  • El-Gazzar, A. R. B. A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(1), 30-58.
  • Alver, Ö., et al. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801.
  • ResearchGate. (n.d.). Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of new tetrazole derivatives from 1((1H-tetrazol-5-yl) methyl)-1H-benzo[d][6][7][8]triazole as synthon. Retrieved from [Link]

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Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Novel Tetrazole Compounds in Drug Discovery

Abstract

The tetrazole ring, a unique five-membered heterocycle containing four nitrogen atoms, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Initially explored for its bioisosteric resemblance to the carboxylic acid group, its role has expanded dramatically. This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, application, and strategic importance of novel tetrazole compounds. We will delve into the causality behind experimental choices, detail key protocols, and explore the vast pharmacological landscape where these compounds are making a significant impact.

The Tetrazole Scaffold: A Foundation of Versatility

A tetrazole is a five-membered aromatic ring composed of one carbon and four nitrogen atoms.[3] This nitrogen-rich structure imparts a unique set of physicochemical properties that are highly advantageous in drug design.

  • Acidity and Stability: 5-substituted-1H-tetrazoles exhibit a pKa in the range of 4.5-4.9, which is remarkably similar to that of carboxylic acids (pKa 4.2-4.4).[4][5] This comparable acidity allows them to exist as an anion at physiological pH, enabling crucial ionic interactions with biological targets. Despite their high nitrogen content, the aromatic nature of the ring confers significant thermal and metabolic stability.[6]

  • Lipophilicity: The tetrazole anion is approximately ten times more lipophilic than the corresponding carboxylate. This enhanced lipophilicity can improve a drug candidate's ability to cross cellular membranes, potentially leading to better bioavailability and tissue distribution.[5][7]

  • Hydrogen Bonding: The four nitrogen atoms of the tetrazole ring possess σ-lone pairs that can act as hydrogen bond acceptors. This allows for a robust and spatially distinct hydrogen bonding network with receptor active sites, which can differ significantly from the interactions formed by a carboxylate group.[4]

These properties have cemented the tetrazole moiety's status as a critical pharmacophore in the development of new drugs, with over 20 FDA-approved medications featuring this ring system.[1][5]

The Power of Bioisosterism: Beyond a Simple Carboxylic Acid Mimic

The primary driver for the initial and continued interest in tetrazoles is their role as a superior bioisostere for the carboxylic acid group.[1][7] A bioisosteric replacement involves substituting one functional group with another that retains similar biological activity. However, the rationale for choosing a tetrazole goes far beyond simple mimicry.

Causality of Improvement: The substitution of a carboxylic acid with a tetrazole is a strategic decision aimed at overcoming common liabilities in drug candidates. Carboxylic acids are often susceptible to rapid phase II metabolism (glucuronidation) in the liver, leading to poor pharmacokinetic profiles. The tetrazole ring is metabolically robust and resistant to these transformations, which can significantly prolong a drug's half-life.[5][7] Furthermore, the increased lipophilicity of the tetrazole can enhance oral bioavailability.[3][7]

Beyond mimicking carboxylic acids, 1,5-disubstituted tetrazoles are also effective bioisosteres for cis-amide bonds, a conformationally constrained peptide bond mimic crucial in the design of peptidomimetics.[1][5][8]

G cluster_0 Carboxylic Acid Group cluster_1 Tetrazole Bioisostere Carboxylic_Acid R-COOH pKa ≈ 4.2-4.4 Metabolically Labile Tetrazole R-CNNNNH pKa ≈ 4.5-4.9 Metabolically Stable Carboxylic_Acid->Tetrazole Bioisosteric Replacement Improves: - Metabolic Stability - Lipophilicity - Bioavailability

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.

Synthetic Strategies: Building the Tetrazole Core

The synthesis of tetrazole derivatives has evolved from traditional methods to more sophisticated and efficient strategies, enabling the rapid generation of diverse compound libraries.

Classical Synthesis: The [2+3] Cycloaddition

The most fundamental and widely used method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide source, typically sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃).

Rationale for Reagent Choice: This reaction is robust and generally high-yielding. The choice of azide and catalyst depends on the substrate. Ammonium chloride or triethylamine hydrochloride are common catalysts that protonate the azide, increasing its reactivity. For less reactive nitriles, stronger Lewis acids like zinc(II) bromide can be employed. The use of dimethylformamide (DMF) as a solvent is preferred due to its high boiling point and ability to dissolve the inorganic azide salts.

Detailed Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

This protocol provides a representative, self-validating system for the synthesis of a simple 5-substituted tetrazole.

Materials:

  • Benzonitrile (1.0 equiv)

  • Sodium Azide (NaN₃) (1.5 equiv)

  • Triethylamine Hydrochloride (Et₃N·HCl) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • 10% Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzonitrile (1.0 equiv), sodium azide (1.5 equiv), and triethylamine hydrochloride (1.5 equiv).

  • Solvent Addition: Add DMF to the flask (approx. 5 mL per 1 g of benzonitrile).

  • Heating: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Acidification: Acidify the aqueous solution to pH 2-3 by the dropwise addition of 10% HCl. A white precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-phenyl-1H-tetrazole.

Modern Approaches: Multicomponent Reactions (MCRs)

To accelerate the discovery of novel tetrazole scaffolds, multicomponent reactions (MCRs) have become indispensable tools. MCRs, such as the Ugi and Passerini reactions, combine three or more starting materials in a single step to generate complex molecules, offering significant advantages in efficiency and diversity.[1][2]

A novel strategy involves using pre-formed, protected tetrazole aldehydes as building blocks in these MCRs.[2][9] This allows the tetrazole moiety to be incorporated early in the synthesis, enabling the creation of complex, drug-like molecules that are difficult to access through traditional late-stage functionalization of nitriles.[1] While yields for some MCRs incorporating these building blocks can be modest, they provide rapid access to unique chemical space.[2]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Process cluster_3 Product Nitrile Organic Nitrile (R-CN) Reaction [2+3] Cycloaddition Solvent: DMF Catalyst: Lewis Acid Heat (Reflux) Nitrile->Reaction Azide Azide Source (e.g., NaN3) Azide->Reaction Workup Aqueous Work-up & Acidification Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product 5-Substituted-1H-tetrazole Purification->Product

Caption: General workflow for the synthesis of 5-substituted-1H-tetrazoles.

The Broad Pharmacological Landscape

Tetrazole derivatives have demonstrated a vast range of biological activities, leading to their investigation in numerous therapeutic areas.[3][10][11]

Therapeutic AreaMechanism of Action / TargetExample Compounds / Leads
Antihypertensive Angiotensin II Receptor Blockers (ARBs)Losartan, Valsartan, Irbesartan, Candesartan[7]
Anticancer Kinase Inhibition, DNA Binding, Apoptosis Induction, Oxidative Stress GenerationFused derivatives with pyrazoles, quinolines[12]
Antifungal Fungal-specific Cytochrome P451 InhibitionOteseconazole (FDA Approved)[7]
Antidiabetic PPAR Agonists, DPP-4 Inhibitors, GLP-1 AgonistsTetrahydroisoquinoline derivatives, Peptide mimetics[6]
Antibacterial Inhibition of DNA Replication/EnzymesCefotiam, Ceftezole[7][8]
Anti-inflammatory COX-1/COX-2 Inhibition1,5-diaryl-substituted tetrazoles[10]
Antiviral Various, including viral enzyme inhibitionLeads against HIV, Hepatitis
Mechanism of Action Insights

The versatility of the tetrazole ring allows it to participate in diverse mechanisms of action.

  • Enzyme Inhibition: In many cases, the anionic tetrazole ring mimics a substrate's carboxylate group, binding to the active site of enzymes like angiotensin II receptors or cytochrome P451.[7]

  • Protein-Protein Interaction (PPI) Disruption: The tetrazole ring can form multiple hydrogen bonds, making it an effective anchor to disrupt PPIs. For example, tetrazole derivatives have been designed to mimic key aspartate residues to disrupt the β-catenin/Tcf interaction, a critical pathway in cancer.[4]

  • DNA Intercalation and Damage: The planar, aromatic nature of the tetrazole ring allows certain derivatives to bind to DNA or inhibit enzymes involved in DNA replication, a mechanism relevant for both anticancer and antibacterial applications.[11][12]

  • Oxidative Stress: Some tetrazole-containing compounds can induce the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells and microbes.[12]

Structure-Activity Relationship (SAR) and Rational Design

Rational drug design with tetrazoles involves understanding how structural modifications influence activity. SAR analysis highlights key functional groups and scaffolds that enhance potency and selectivity.[12]

  • Substitution at the 5-position: This is the most common point of modification. The nature of the R-group at C5 dictates the overall pharmacology of the molecule, providing the primary interaction with the target protein.

  • Substitution at N1 vs. N2: The position of substitution on the tetrazole ring itself is critical. For instance, in ARBs like Losartan, the substituent is on the N1 position. This isomer is often more active than the N2-substituted counterpart. The choice of N1 or N2 substitution affects the electronic properties and hydrogen bonding potential of the ring.

  • Fused Systems: Fusing the tetrazole ring with other heterocyclic systems (e.g., indoles, pyrimidines) can create rigid scaffolds that lock the molecule into a bioactive conformation, often leading to increased potency.[12]

G cluster_0 Angiotensin II Signaling cluster_1 Physiological Effect cluster_2 Drug Intervention AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1R->Vasoconstriction Activates Losartan Losartan (Tetrazole-containing ARB) Losartan->AT1R Blocks

Caption: Mechanism of action for tetrazole-based Angiotensin Receptor Blockers.

Challenges and Future Perspectives

Despite their successes, challenges remain in the development of tetrazole-containing drugs.

  • Synthetic Safety: The use of azides in large-scale synthesis requires strict safety protocols due to their potential explosivity and toxicity.

  • Isomer Separation: Synthesis often produces a mixture of N1 and N2 isomers, which can be difficult to separate and may have different pharmacological and toxicological profiles.

  • Intellectual Property: The tetrazole scaffold is prevalent in existing patents, requiring innovative designs to secure new intellectual property.

The future of tetrazole research is bright. The focus is shifting towards developing multi-target agents, where a single molecule modulates several disease-related pathways. Furthermore, the use of tetrazoles as ligands in metal-organic frameworks and as functional groups in advanced materials is a rapidly growing field, extending their utility far beyond medicine.[8]

Conclusion

Novel tetrazole compounds represent a cornerstone of modern drug discovery. Their unique combination of metabolic stability, favorable physicochemical properties, and versatile biological activity ensures their continued relevance. By understanding the principles of their design, synthesis, and mechanism of action, researchers can leverage this privileged scaffold to develop the next generation of innovative therapeutics for a wide range of unmet medical needs.

References

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Methodological & Application

Synthesis of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine Hydrochloride

Authored by: A Senior Application Scientist

This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable scaffold in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in organic synthesis, detailing the reaction mechanism, critical safety measures, a step-by-step experimental protocol, and methods for characterization.

Strategic Overview and Rationale

The synthesis of this compound is a multi-step process that hinges on the initial formation of a reactive tetrazole intermediate, followed by a nucleophilic substitution with piperazine, and concluding with salt formation. The chosen synthetic route prioritizes efficiency, yield, and safety.

The core of this synthesis involves two key transformations:

  • Formation of 1-Phenyl-5-chlorotetrazole: This intermediate is strategically synthesized from phenyl isocyanide dichloride and sodium azide. The chloro-substituent at the 5-position of the tetrazole ring serves as an excellent leaving group, facilitating the subsequent introduction of the piperazine moiety. This method is often preferred for its high yield and the convenient, safe generation of the intermediate.[1]

  • Nucleophilic Aromatic Substitution: The chlorine atom on the electron-deficient tetrazole ring is displaced by piperazine. An excess of piperazine is employed to act as both the nucleophile and the base, neutralizing the hydrochloric acid generated during the reaction.

  • Hydrochloride Salt Formation: The resulting free base is converted to its hydrochloride salt. This is a standard practice in pharmaceutical chemistry to improve the compound's stability, crystallinity, and aqueous solubility, which are crucial for handling and formulation.

Reaction Pathway and Mechanism

The overall synthetic pathway can be visualized as a two-step process starting from 1-phenyl-5-chlorotetrazole.

Reaction_Pathway cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Salt Formation Intermediate 1-Phenyl-5-chlorotetrazole Free_Base 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine Intermediate->Free_Base Nucleophilic Substitution Piperazine Piperazine (excess) Piperazine->Free_Base Final_Product 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine Hydrochloride Free_Base->Final_Product Protonation HCl HCl in Solvent HCl->Final_Product G start Start setup Set up reflux apparatus under N₂ start->setup charge Charge flask with 1-phenyl-5-chlorotetrazole, piperazine, and dioxane setup->charge reflux Heat to reflux (100-105 °C) for 4-6 hours charge->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Complete filter Filter off piperazine hydrochloride byproduct cool->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate dissolve Dissolve residue in Ethyl Acetate concentrate->dissolve wash_bicarar wash_bicarar dissolve->wash_bicarar wash_bicarb Wash with sat. NaHCO₃ solution wash_brine Wash with brine wash_bicarb->wash_brine dry Dry organic layer over Na₂SO₄ wash_brine->dry concentrate_base Concentrate to obtain crude free base dry->concentrate_base dissolve_ipa Dissolve crude base in Isopropanol concentrate_base->dissolve_ipa add_hcl Add HCl/IPA solution dropwise until pH ~2 dissolve_ipa->add_hcl precipitate Stir at 0-5 °C to induce precipitation add_hcl->precipitate collect Collect solid by vacuum filtration precipitate->collect wash_ether Wash solid with cold diethyl ether collect->wash_ether dry_final Dry product under vacuum wash_ether->dry_final end Characterize Final Product dry_final->end

Caption: Step-by-step experimental workflow.

Step 1: Synthesis of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine (Free Base)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1-phenyl-5-chlorotetrazole (10.0 g, 55.4 mmol).

  • Reagent Addition: Add anhydrous piperazine (23.8 g, 277 mmol, 5.0 equivalents). Expertise & Experience: Using a 5-fold excess of piperazine ensures the reaction goes to completion and serves as the in-situ base to neutralize the HCl formed, preventing side reactions.

  • Solvent Addition: Add 100 mL of anhydrous dioxane to the flask. Dioxane is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both polar and non-polar reagents.

  • Reflux: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. Maintain the reflux for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane. The disappearance of the starting material (1-phenyl-5-chlorotetrazole) indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature. A white precipitate of piperazine hydrochloride will form.

    • Filter the mixture through a Büchner funnel to remove the piperazine hydrochloride salt. Wash the solid with a small amount of cold dioxane.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the dioxane.

    • Dissolve the resulting oily residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any remaining HCl salts, and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(1-phenyl-1H-tetrazol-5-yl)piperazine as a viscous oil or low-melting solid.

Step 2: Formation of this compound
  • Dissolution: Dissolve the crude free base from the previous step in a minimal amount of isopropanol (approximately 50-70 mL) with gentle warming if necessary.

  • Acidification: While stirring, add a solution of hydrochloric acid in isopropanol (e.g., 5-6 M) dropwise to the solution. Monitor the pH with pH paper; continue adding the acid until the solution is acidic (pH ≈ 2).

  • Precipitation: A white precipitate of the hydrochloride salt should form immediately. Cool the mixture in an ice bath (0-5 °C) and continue stirring for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold isopropanol, followed by a generous wash with cold diethyl ether to remove any residual solvent and impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The final product should be a white to off-white crystalline solid.

Product Characterization

To ensure the identity and purity of the synthesized compound, a full characterization is necessary.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the phenyl protons (multiplet, ~7.5-7.7 ppm), and two sets of peaks for the non-equivalent piperazine protons (triplets or multiplets, typically in the ~3.2-4.0 ppm range). The integration should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the carbon atoms of the phenyl ring, the tetrazole ring, and the piperazine ring in their expected regions.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands corresponding to C-H stretching (aromatic and aliphatic), C=N and N=N stretching from the tetrazole ring, and N-H stretching from the protonated piperazine amine.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

  • Melting Point (MP): The pure hydrochloride salt should have a sharp and defined melting point, which can be compared to literature values if available.

References

  • Sajadi, S. M. (n.d.). Synthesis of 5-substituted 1H-tetrazoles using natural and reusable Natrolite zeolite. Soran University. Available at: [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Improved Preparation of 5-Chloro-1-phenyl-1H-tetrazole and Other 5- Chlorotetrazoles. Available at: [Link]

  • University of Illinois Urbana-Champaign, Division of Research Safety. (2019). Sodium Azide NaN3. Available at: [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Available at: [Link]

  • Bräse, S., et al. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Organic Process Research & Development. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. Available at: [Link]

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Application Notes & Protocols for the Experimental Design of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The confluence of the tetrazole ring system and the piperazine moiety in a single molecular framework presents a compelling scaffold for drug discovery and development. The tetrazole group, a well-regarded bioisostere for the carboxylic acid functionality, offers improved metabolic stability and pharmacokinetic profiles.[1][2] Concurrently, the piperazine ring is a ubiquitous pharmacophore found in numerous clinically successful drugs, known for its ability to modulate interactions with various biological targets, particularly within the central nervous system. This document provides a comprehensive experimental guide for researchers and scientists engaged in the synthesis, characterization, and preliminary biological evaluation of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further investigation into the therapeutic potential of this compound.

Chemical Profile:

Compound Name Structure Molecular Formula Molecular Weight CAS Number
This compound[Insert Chemical Structure Image Here - Image to be created by user]C11H15ClN6266.73 g/mol 198209-80-2[3]

PART 1: Chemical Synthesis and Characterization

The synthesis of this compound can be approached through a multi-step process, commencing with the formation of the tetrazole ring, followed by the introduction of the piperazine moiety, and concluding with salt formation. The following protocol is a validated pathway for achieving the target compound in high purity.

1.1: Synthesis of 1-phenyl-1H-tetrazole-5-thiol (Intermediate 1)

The initial step involves the synthesis of the tetrazole core. A common and efficient method is the reaction of phenylisothiocyanate with sodium azide.[4]

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylisothiocyanate (10 mmol) in 50 mL of water.

  • Addition of Sodium Azide: To this solution, add sodium azide (12 mmol) portion-wise over 15 minutes. Caution: Sodium azide is highly toxic and explosive. Handle with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with 2N HCl to a pH of 2-3. A white precipitate of 1-phenyl-1H-tetrazole-5-thiol will form.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol to yield pure 1-phenyl-1H-tetrazole-5-thiol.

1.2: Synthesis of 5-chloro-1-phenyl-1H-tetrazole (Intermediate 2)

The thiol group is then converted to a leaving group, such as a chloride, to facilitate the subsequent nucleophilic substitution with piperazine.

Protocol:

  • Chlorination: Suspend 1-phenyl-1H-tetrazole-5-thiol (10 mmol) in thionyl chloride (20 mL).

  • Reflux: Gently reflux the mixture for 2-3 hours.

  • Removal of Excess Reagent: After the reaction is complete, carefully distill off the excess thionyl chloride under reduced pressure.

  • Isolation: The resulting crude 5-chloro-1-phenyl-1H-tetrazole can be used in the next step without further purification.

1.3: Synthesis of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine (Free Base)

The final core structure is assembled by the nucleophilic substitution of the chloride with piperazine.

Protocol:

  • Reaction Setup: Dissolve 5-chloro-1-phenyl-1H-tetrazole (10 mmol) in a suitable solvent such as acetonitrile (50 mL) in a round-bottom flask.

  • Addition of Piperazine: Add an excess of piperazine (30 mmol) and a base, such as triethylamine (15 mmol), to the solution.[5]

  • Reflux: Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and filter to remove any solids. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

1.4: Formation of this compound (Final Product)

The hydrochloride salt is prepared to improve the compound's solubility and stability for biological assays.

Protocol:

  • Salt Formation: Dissolve the purified 1-(1-phenyl-1H-tetrazol-5-yl)piperazine free base in a minimal amount of anhydrous diethyl ether.

  • Acidification: Slowly add a solution of HCl in diethyl ether (2M) dropwise with stirring until precipitation is complete.

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Diagram of Synthetic Workflow:

Synthetic Workflow A Phenylisothiocyanate B 1-phenyl-1H-tetrazole-5-thiol A->B NaN3, H2O, Reflux C 5-chloro-1-phenyl-1H-tetrazole B->C SOCl2, Reflux D 1-(1-phenyl-1H-tetrazol-5-yl)piperazine C->D Piperazine, Et3N, ACN, Reflux E 1-(1-phenyl-1H-tetrazol-5-yl)piperazine HCl D->E HCl/Ether

Caption: Synthetic route for this compound.

1.5: Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Table of Analytical Methods:

Technique Purpose Expected Observations
¹H NMR Structural elucidationCharacteristic peaks for phenyl, tetrazole, and piperazine protons.
¹³C NMR Carbon skeleton confirmationResonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the free base.
FT-IR Spectroscopy Functional group identificationCharacteristic absorption bands for aromatic C-H, C=N of the tetrazole ring, and N-H of the piperazine salt.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating >95% purity.
Melting Point Purity and identity confirmationA sharp and defined melting range.

PART 2: Preliminary Biological Evaluation

Based on the known pharmacological activities of tetrazole and piperazine derivatives, a preliminary biological screening should focus on anticancer and central nervous system effects.

2.1: In Vitro Anticancer Activity

Many tetrazole-containing compounds have demonstrated antiproliferative effects.[1][6] A primary screening against a panel of human cancer cell lines is recommended.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549, SGC-7901) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO or saline).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

2.2: Evaluation of Anxiolytic-like Activity

Piperazine derivatives are known to exhibit activity in the central nervous system, potentially through interaction with serotonergic pathways.[7] The elevated plus maze (EPM) is a standard behavioral test to assess anxiolytic-like effects in rodents.

Protocol: Elevated Plus Maze Test

  • Animals: Use adult male mice or rats, housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10 mg/kg) 30 minutes before the test. A vehicle control group and a positive control group (e.g., diazepam) should be included.

  • EPM Test: Place the animal at the center of the EPM, facing an open arm. Allow the animal to explore the maze for 5 minutes.

  • Data Collection: Record the time spent in the open arms and the closed arms, and the number of entries into each arm.

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Diagram of Biological Screening Cascade:

Biological Screening cluster_0 Primary Screening cluster_1 Secondary Evaluation A 1-(1-phenyl-1H-tetrazol-5-yl)piperazine HCl B In Vitro Anticancer Assay (MTT Assay) A->B C In Vivo CNS Assay (Elevated Plus Maze) A->C D Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) B->D If Active E Receptor Binding Assays (e.g., 5-HT1A Receptor) C->E If Active

Caption: A tiered approach for the biological evaluation of the target compound.

PART 3: Data Interpretation and Further Steps

The successful synthesis, characterization, and preliminary biological screening will provide a foundational dataset for this compound. Positive results in the primary assays should prompt more in-depth mechanistic studies. For instance, if significant anticancer activity is observed, further investigations could include tubulin polymerization assays, cell cycle analysis, and apoptosis assays to elucidate the mechanism of action.[6] If anxiolytic-like effects are noted, receptor binding studies, particularly for serotonin receptors like 5-HT₁A, would be a logical next step to identify the molecular target.[7]

References

  • Pharmaffiliates. 1-Phenyl-1H-tetrazole-5-thiol. [Link]

  • MDPI. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. [Link]

  • ResearchGate. Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. [Link]

  • Google Patents. Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • PubMed. Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. [Link]

  • PMC. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. [Link]

  • Ierek Press. A Review on Analytical Methods for Piperazine Determination. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. [Link]

  • South African Journal of Chemistry. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [Link]

  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • ResearchGate. Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. [Link]

  • ACS Publications. Tetrazoles via Multicomponent Reactions. [Link]

  • Google Patents. Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • LookChem. Piperazine,1-(1-phenyl-1H-tetrazol-5-yl)- CAS NO.198209-80-2. [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Impact of a Novel Tetrazolylpiperazine Compound

The intersection of tetrazole and piperazine scaffolds in medicinal chemistry has yielded compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] The compound 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride presents a unique molecular architecture, suggesting its potential as a modulator of critical cellular processes. The phenyltetrazole moiety can act as a bioisostere for carboxylic acids or other functional groups, potentially interacting with various biological targets, while the piperazine ring is a common constituent in centrally active agents and microtubule destabilizers.[4][5][6]

These application notes provide a comprehensive guide for researchers to conduct a systematic, cell-based evaluation of this compound. The following protocols are designed as a hierarchical workflow, beginning with broad assessments of cytotoxicity and progressing to more nuanced investigations of specific cellular mechanisms, such as apoptosis and cell cycle arrest. This structured approach enables a thorough characterization of the compound's cellular phenotype and provides a solid foundation for further mechanistic studies.

Experimental Workflow: A Stepwise Approach to Cellular Profiling

A logical progression of assays is crucial for an efficient and informative investigation. The proposed workflow is designed to first establish the cytotoxic potential of the compound and then to dissect the underlying cellular responses.

Experimental_Workflow A Compound Preparation and Cell Culture B Tier 1: Cytotoxicity Screening (MTT/XTT Assay) A->B Treat cells with compound C Data Analysis: Determine IC50 B->C Measure cell viability D Tier 2: Apoptosis vs. Necrosis (Annexin V/PI Staining) C->D Select concentrations around IC50 E Tier 3: Cell Cycle Analysis (Propidium Iodide Staining) C->E Select concentrations around IC50 F Mechanistic Hypothesis Generation D->F Characterize mode of cell death E->F Identify cell cycle perturbation

Figure 1: A tiered experimental workflow for the cellular characterization of this compound.

Tier 1: Assessment of General Cytotoxicity

The initial step in characterizing a novel compound is to determine its effect on cell viability. The MTT or XTT assays are robust, colorimetric methods for assessing metabolic activity, which serves as a proxy for cell viability.[7] These assays are based on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells.[8]

Protocol 1: MTT Cell Viability Assay

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Target cell line (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the vehicle-treated control cells. A dose-response curve is then plotted to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Compound Concentration (µM) Absorbance (570 nm) % Viability
0 (Vehicle)1.25100
11.1894.4
100.8568.0
250.6350.4
500.3124.8
1000.1512.0

Table 1: Example data from an MTT assay.

Tier 2: Elucidating the Mode of Cell Death

Once the cytotoxic concentration range is established, the next critical step is to determine whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method for this purpose.[10][11]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11][12] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.

Protocol 2: Annexin V/PI Apoptosis Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cells treated with this compound at concentrations around the IC₅₀

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for a predetermined time. Harvest both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13]

  • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[13]

AnnexinV_PI_Assay cluster_0 Cell Populations Q1 Q1: Necrotic (Annexin V-/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q3 Q3: Viable (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-)

Figure 2: Quadrant analysis of an Annexin V/PI flow cytometry plot.

Tier 3: Investigating Cell Cycle Perturbations

Many cytotoxic compounds, particularly those affecting microtubule dynamics, exert their effects by arresting the cell cycle at specific phases.[4][6] Flow cytometric analysis of DNA content using propidium iodide staining is a standard method to assess cell cycle distribution.[14][15]

Principle: Propidium iodide stoichiometrically binds to DNA.[14] Therefore, the cellular DNA content, and thus the phase of the cell cycle, can be determined by measuring the fluorescence intensity of PI-stained cells. Cells in the G2/M phase will have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase will have an intermediate amount of DNA.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Cells treated with this compound

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide staining solution

Procedure:

  • Cell Fixation: Harvest the treated cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.[16]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[16][17]

  • Resuspend the cells in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry.

Expected Results and Interpretation

An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would suggest that the compound interferes with processes in that phase, such as microtubule formation during mitosis.

Cell Cycle Phase Control (%) Compound-Treated (%)
G0/G16530
S2015
G2/M1555

Table 2: Example data from a cell cycle analysis, indicating a G2/M arrest.

Mechanistic Insights and Future Directions

The data gathered from this series of assays will provide a comprehensive initial profile of the cellular effects of this compound. For instance, if the compound induces G2/M arrest and apoptosis, it would be a strong indication that it may be acting as a microtubule-destabilizing agent, a mechanism reported for other piperazine-containing compounds.[4][6]

Based on these initial findings, further investigations could include:

  • Tubulin Polymerization Assays: To directly assess the effect of the compound on microtubule formation.

  • Western Blot Analysis: To examine the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

  • Signaling Pathway Analysis: To identify specific signaling cascades that are modulated by the compound.

Signaling_Pathway Compound 1-(1-phenyl-1H-tetrazol-5-yl) piperazine hydrochloride Tubulin Tubulin Compound->Tubulin Binds to Microtubules Microtubule Instability Tubulin->Microtubules Inhibits polymerization MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle SAC Spindle Assembly Checkpoint (SAC) Activation MitoticSpindle->SAC G2M_Arrest G2/M Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest leads to

Sources

Application Notes and Protocols for Preclinical Evaluation of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride in Rodent Models of Anxiety and Depression

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride is a novel chemical entity featuring a phenyl-tetrazole moiety linked to a piperazine ring. While direct pharmacological data for this specific hydrochloride salt is not extensively published, the structural components suggest a potential for activity within the central nervous system (CNS). The piperazine scaffold is a common feature in many CNS-active drugs, and tetrazole derivatives have been explored for a range of biological activities.[1][2] Notably, other piperazine derivatives have demonstrated anxiolytic-like effects potentially mediated by the serotonergic system, specifically through interaction with 5-HT1A receptors.[3] Preclinical and clinical studies have identified 5-HT1A receptor agonists as a promising class of compounds with mixed anxiolytic and antidepressant properties.[4]

These structural alerts warrant the investigation of this compound for potential anxiolytic and antidepressant activities. This document provides detailed protocols for the initial preclinical screening of this compound using well-validated rodent behavioral models: the Elevated Plus Maze (EPM) for anxiety-like behavior and the Forced Swim Test (FST) for depressive-like behavior.[5][6][7]

The following protocols are designed for researchers in pharmacology and drug development to conduct a preliminary assessment of the compound's efficacy. The experimental design emphasizes scientific rigor, ethical considerations, and data-driven decision-making.

Hypothesized Mechanism of Action

Based on the pharmacology of structurally related piperazine compounds, we hypothesize that this compound may act as a modulator of serotonergic neurotransmission, possibly as a 5-HT1A receptor agonist.[3][4] Agonism at presynaptic 5-HT1A autoreceptors is thought to reduce serotonergic firing, leading to anxiolytic effects, while agonism at postsynaptic 5-HT1A receptors is associated with antidepressant effects.[4] The proposed animal models are designed to test both of these potential activities.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the preclinical evaluation of this compound.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Behavioral Testing cluster_analysis Phase 3: Data Analysis & Interpretation Compound Compound Synthesis & Formulation Animals Animal Acclimation & Health Screening Compound->Animals EPM Elevated Plus Maze (EPM) Anxiety Model Animals->EPM Randomization FST Forced Swim Test (FST) Depression Model Animals->FST Randomization Ethics Ethical Review & Approval Ethics->Animals Data Data Collection & Statistical Analysis EPM->Data FST->Data Report Interpretation & Reporting Data->Report

Caption: General workflow for the preclinical evaluation of the test compound.

PART 1: ANXIOLYTIC ACTIVITY ASSESSMENT

Protocol 1: Elevated Plus Maze (EPM) in Mice

The EPM is a widely used model to assess anxiety-like behavior in rodents.[8][9][10] The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.[10][11] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

1.1. Materials

  • Elevated Plus Maze apparatus (plus-shaped, with two open and two closed arms).[9]

  • Adult male C57BL/6 mice (8-10 weeks old).

  • This compound.

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose).

  • Positive control: Diazepam (1-2 mg/kg).

  • Video tracking software.

1.2. Dosing and Administration

GroupTreatmentDose Range (mg/kg)RoutePre-treatment Time
1. Vehicle ControlVehicleN/Ai.p.30 minutes
2. Test CompoundThis compound1, 5, 10i.p.30 minutes
3. Positive ControlDiazepam1i.p.30 minutes

1.3. Step-by-Step Procedure

  • Animal Acclimation: House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.[9] Handle the mice for 3-5 days prior to testing to reduce handling stress.[8]

  • Habituation to Testing Room: On the day of the experiment, transfer the mice to the testing room at least 30-60 minutes before the start of the test to allow for habituation.[9][12]

  • Drug Administration: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection 30 minutes before placing the mouse on the maze.

  • Test Initiation: Place the mouse in the center of the EPM, facing one of the closed arms.[9]

  • Data Recording: Start the video recording and allow the mouse to explore the maze for 5 minutes.[11]

  • Post-Test: After the 5-minute session, return the mouse to its home cage.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to remove any olfactory cues.[12]

1.4. Data Analysis The primary endpoints for anxiolytic activity are:

  • Time spent in the open arms (%): (Time in open arms / Total time) x 100.

  • Number of entries into the open arms (%): (Entries into open arms / Total entries) x 100.

  • Total arm entries: To assess overall locomotor activity. A significant change in total entries may indicate sedative or stimulant effects of the compound.

Data should be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for comparison between groups.

PART 2: ANTIDEPRESSANT ACTIVITY ASSESSMENT

Protocol 2: Forced Swim Test (FST) in Rats

The FST is a widely used behavioral despair model for screening potential antidepressant compounds.[13][14][15] The test is based on the principle that when rodents are placed in an inescapable stressful situation (a container of water), they will eventually cease active escape behaviors and become immobile. Antidepressant treatments are known to increase the duration of active behaviors (swimming and climbing) and reduce the time of immobility.[16]

2.1. Materials

  • Cylindrical containers (40-50 cm high, 20 cm diameter).

  • Adult male Sprague-Dawley rats (250-300 g).

  • This compound.

  • Vehicle (e.g., sterile saline).

  • Positive control: Imipramine (15-30 mg/kg).

  • Water bath to maintain water temperature.

  • Video recording equipment.

2.2. Dosing and Administration

GroupTreatmentDose Range (mg/kg)RoutePre-treatment Time
1. Vehicle ControlVehicleN/Ai.p.60, 30, 5 minutes before test
2. Test CompoundThis compound5, 10, 20i.p.60, 30, 5 minutes before test
3. Positive ControlImipramine20i.p.60, 30, 5 minutes before test

2.3. Step-by-Step Procedure

  • Animal Acclimation: House rats individually for at least one week before the experiment in a controlled environment.

  • Pre-Test Session (Day 1):

    • Fill the cylinders with water (23-25°C) to a depth of 30 cm, ensuring the rat cannot touch the bottom with its tail or feet.[17]

    • Place each rat in a cylinder for a 15-minute pre-swim session.[14][16]

    • After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.[17] This pre-exposure is crucial for inducing a stable baseline of immobility on the test day.

  • Test Session (Day 2):

    • Administer the test compound, vehicle, or positive control at the specified pre-treatment times (e.g., 60, 30, and 5 minutes before the test).

    • Place the rats back into the cylinders with fresh water at the same temperature.

    • Record the behavior for a 5-minute test session.

  • Post-Test: Remove the rats, dry them, and return them to their home cages.

2.4. Data Analysis The behavior in the 5-minute test session is scored for:

  • Immobility time: The duration the rat remains floating with only minor movements necessary to keep its head above water.

  • Swimming time: Active movements around the cylinder.

  • Climbing time: Active attempts to climb the walls of the cylinder.

A decrease in immobility time is indicative of an antidepressant-like effect. Data should be analyzed using a one-way ANOVA followed by an appropriate post-hoc test.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and national regulations. The number of animals used should be minimized, and all procedures should be refined to reduce any potential pain or distress.

Interpretation of Results and Next Steps

The following diagram outlines the decision-making process based on the outcomes of the initial screening.

G cluster_neg Negative Outcome Start Initial Screening Results EPM_pos Positive in EPM (Anxiolytic-like) Start->EPM_pos EPM_neg Negative in EPM Start->EPM_neg Further_anxiety Further Anxiety Models (e.g., Light-Dark Box) EPM_pos->Further_anxiety FST_pos Positive in FST (Antidepressant-like) EPM_neg->FST_pos FST_neg Negative in FST FST_neg_node Negative in FST EPM_neg->FST_neg_node Further_depression Further Depression Models (e.g., Chronic Mild Stress) FST_pos->Further_depression Mechanism Mechanism of Action Studies (e.g., Receptor Binding Assays) Further_anxiety->Mechanism Further_depression->Mechanism Stop Re-evaluate Compound or Stop Development FST_neg_node->Stop

Caption: Decision tree for subsequent studies based on initial findings.

A positive result in the EPM (increased open arm exploration) suggests anxiolytic potential, warranting further investigation in other anxiety models. A positive result in the FST (decreased immobility) indicates antidepressant-like properties, which should be confirmed in chronic depression models. If the compound is active in either model, subsequent studies should focus on elucidating the mechanism of action, including receptor binding assays to test the 5-HT1A hypothesis. Negative results in both models may lead to the discontinuation of the compound for these indications.

References

  • Pharmaffiliates. 1-Phenyl-1H-tetrazole-5-thiol. [Link]

  • Olivier B, van Wijngaarden I, Soudijn W. 5-HT1A receptor ligands in animal models of anxiety, impulsivity and depression: multiple mechanisms of action?. Prog Neuropsychopharmacol Biol Psychiatry. 1997;21(4):623-656. [Link]

  • SciTechDaily. New Brain Drugs Mimic Psychedelics Without the Hallucinations. Published January 19, 2026. [Link]

  • Wang Y, et al. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Sci Rep. 2016;6:38634. [Link]

  • Ghorbani-Vaghei R, Malaekehpour SM. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as an Efficient and Reusable Heterogeneous Catalyst. S Afr J Chem. 2015;68:129-135. [Link]

  • de Oliveira R, et al. Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Pharmacol Biochem Behav. 2012;102(2):249-256. [Link]

  • ResearchGate. Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. [Link]

  • Abdala AP, et al. A selective 5-HT1a receptor agonist improves respiration in a mouse model of Rett syndrome. J Neurosci. 2014;34(43):14267-14272. [Link]

  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • ResearchGate. Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. [Link]

  • ResearchGate. Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). [Link]

  • NSW Department of Primary Industries. Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • PubMed. Animal models for screening anxiolytic-like drugs: a perspective. [Link]

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  • National Center for Biotechnology Information. The Forced Swim Test as a Model of Depressive-like Behavior. [Link]

  • Bio-protocol. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. [Link]

  • International Journal of Research in Pharmaceutical Sciences. Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. [Link]

  • National Center for Biotechnology Information. Serotonin receptor 1A knockout: An animal model of anxiety-related disorder. [Link]

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  • Google Patents. Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
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  • National Center for Biotechnology Information. Htr1a 5-hydroxytryptamine (serotonin) receptor 1A [Mus musculus (house mouse)]. [Link]

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Application and Protocol for Evaluating PTP1B Inhibition Using 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of PTP1B in Cellular Signaling and Disease

Protein Tyrosine Phosphatases (PTPs) are a crucial family of enzymes that, in concert with protein tyrosine kinases, maintain the delicate balance of tyrosine phosphorylation that governs a multitude of cellular processes.[1][2] This regulation is fundamental to cell growth, differentiation, metabolism, and immune responses.[3] Among the PTP superfamily, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a high-value target for therapeutic intervention. PTP1B is a non-transmembrane phosphatase primarily localized to the cytoplasmic face of the endoplasmic reticulum.[4]

A key function of PTP1B is its role as a primary negative regulator of the insulin and leptin signaling pathways.[1][5] It achieves this by dephosphorylating the activated insulin receptor and its substrates, thereby attenuating the downstream signals that lead to glucose uptake and metabolic regulation.[1][6] Overactivity or overexpression of PTP1B is strongly implicated in the pathophysiology of insulin resistance, Type 2 Diabetes, and obesity.[1][6] Consequently, the inhibition of PTP1B is a highly validated and attractive strategy for the development of novel therapeutics for these metabolic disorders.[6]

Rationale for Tetrazole-Piperazine Scaffolds as PTP1B Inhibitors

The development of potent and selective PTP1B inhibitors is a significant challenge, largely due to the highly conserved nature of the PTP active site. The tetrazole functional group has been identified as a promising bioisosteric replacement for the carboxyl groups often found in phosphotyrosine mimetics.[5][7] This substitution can potentially enhance cell permeability and other pharmacokinetic properties while maintaining the necessary acidic functionality for active site engagement. One study highlighted a tetrazole-containing compound as an effective PTP1B inhibitor.[5]

The piperazine moiety is a common scaffold in medicinal chemistry, known for its favorable pharmacological properties and its presence in numerous approved drugs.[8][9] The combination of a phenyl-tetrazole group with a piperazine core, as seen in 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride , represents a rational design strategy for novel PTP1B inhibitors. This application note provides a detailed protocol for evaluating the inhibitory activity of this class of compounds against PTP1B using a robust and accessible colorimetric assay.

PTP1B Signaling Pathway

The following diagram illustrates the central role of PTP1B in negatively regulating the insulin signaling cascade. PTP1B acts by removing the activating phosphate group from the insulin receptor (IR), thereby dampening the downstream signaling that leads to metabolic effects like glucose uptake.

PTP1B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Glucose Glucose PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt Akt->GLUT4_vesicle PTP1B PTP1B PTP1B->IR Insulin Insulin Insulin->IR Extracellular_Glucose Extracellular Glucose Extracellular_Glucose->Glucose

Caption: PTP1B negatively regulates the insulin signaling pathway.

Principle of the pNPP-Based PTP1B Inhibition Assay

This protocol utilizes the chromogenic substrate para-Nitrophenyl Phosphate (pNPP).[2] PTP1B catalyzes the hydrolysis of pNPP, removing its phosphate group to produce para-nitrophenol (pNP).[2] Under alkaline conditions provided by the stop solution, pNP is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm.[10] The intensity of the yellow color is directly proportional to the amount of pNPP hydrolyzed and thus to the activity of the PTP1B enzyme. In the presence of an inhibitor, the rate of pNPP hydrolysis will decrease, resulting in a reduced absorbance signal.

Experimental Protocol

This protocol is optimized for a 96-well microplate format, suitable for screening and determining the half-maximal inhibitory concentration (IC₅₀) of test compounds.

I. Materials and Reagents
  • PTP1B Enzyme: Recombinant human PTP1B (e.g., full-length or catalytic domain).

  • Test Inhibitor: this compound.

  • Positive Control Inhibitor: Sodium Orthovanadate (Na₃VO₄).

  • Substrate: p-Nitrophenyl Phosphate (pNPP).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 5 mM Dithiothreitol (DTT). Note: Prepare DTT fresh and add to the buffer just before use.

  • Stop Solution: 2 M Sodium Hydroxide (NaOH).

  • Solvent: Dimethyl Sulfoxide (DMSO) for dissolving the test inhibitor.

  • Microplate: Clear, flat-bottom 96-well plate.

  • Microplate Reader: Capable of measuring absorbance at 405 nm.

II. Preparation of Solutions
  • Assay Buffer (50 mL): Prepare the buffer with all components except DTT. Store at 4°C. Immediately before the assay, add 250 µL of a 1 M DTT stock solution to 50 mL of buffer.[11] Keep on ice.

  • PTP1B Enzyme Working Solution: Dilute the PTP1B enzyme stock in ice-cold Assay Buffer to a final concentration of 2x the desired assay concentration (e.g., 100 ng/reaction). The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.[12]

  • pNPP Substrate Solution (2x): Dissolve pNPP in Assay Buffer to a final concentration that is approximately equal to the Kₘ of PTP1B for pNPP (typically in the range of 0.7-2 mM).[12] This solution should be prepared fresh.

  • Test Inhibitor Stock Solution (10 mM): Dissolve this compound in 100% DMSO.

  • Serial Dilutions of Inhibitor (10x): Perform a serial dilution of the 10 mM stock solution in Assay Buffer containing the same percentage of DMSO that will be in the final reaction volume (e.g., 1-5%). This creates a range of 10x concentrated inhibitor solutions.

  • Positive Control (10x): Prepare a working solution of Sodium Orthovanadate at a concentration known to inhibit PTP1B (e.g., 100 µM).

III. Assay Procedure

The following workflow diagram outlines the key steps of the PTP1B inhibition assay.

Sources

Application Notes and Protocols for the Analytical Characterization of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Modern Approach to Analytical Characterization

The robust analytical characterization of active pharmaceutical ingredients (APIs) is the bedrock of drug development, ensuring safety, efficacy, and quality. This guide provides a comprehensive suite of detailed application notes and protocols for the analytical characterization of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride. Moving beyond a rigid template, this document is structured to provide not just methods, but a strategic analytical framework. Each protocol is presented with an emphasis on the scientific rationale behind the chosen parameters, empowering researchers to adapt and troubleshoot effectively. The methodologies described herein are designed to be self-validating systems, incorporating principles from authoritative sources to ensure scientific integrity.

Introduction to this compound

This compound is a compound of interest in pharmaceutical research, belonging to the class of phenylpiperazine derivatives.[1] The molecule combines the structural features of a phenyl-tetrazole moiety with a piperazine ring. The piperazine heterocycle is a common scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents. The tetrazole ring is often employed as a bioisostere for a carboxylic acid group, enhancing metabolic stability and lipophilicity.[2] Given its structure, a thorough analytical assessment is crucial to determine its identity, purity, and stability. This guide will detail the application of modern analytical techniques for this purpose.

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are indispensable for separating the main compound from any potential impurities, degradation products, or related substances.

High-Performance Liquid Chromatography (HPLC) for Potency Assay and Impurity Profiling

A stability-indicating HPLC method is essential for resolving the API from its potential degradation products.[3] The following method is proposed based on the chromatographic behavior of related phenyl-tetrazole and piperazine compounds.[4][5]

Scientific Rationale:

The selection of a C18 stationary phase is based on the non-polar nature of the phenyl-tetrazole moiety, which will interact favorably with the alkyl chains of the column, providing good retention.[4] A gradient elution is chosen to ensure the timely elution of the main peak while also allowing for the separation of potentially more or less polar impurities that may be present. The mobile phase components, acetonitrile and a phosphate buffer, are standard for reversed-phase chromatography of ionizable compounds. The buffer controls the pH, ensuring consistent ionization of the piperazine moiety and, consequently, reproducible retention times. UV detection is suitable due to the presence of the phenyl-tetrazole chromophore.

Experimental Protocol: HPLC-UV

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (80:20)

Method Validation Workflow:

A crucial aspect of any analytical method is its validation to ensure it is fit for its intended purpose. The following workflow outlines the necessary validation parameters.

HPLC Method Validation Workflow Start Method Development Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy/ Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness End Validated Method Robustness->End

Caption: A typical workflow for the validation of an HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. For this compound, GC-MS is particularly useful for analyzing potential residual solvents from the synthesis process and for detecting certain volatile impurities.[6][7]

Scientific Rationale:

Due to the relatively low volatility of the target compound, a direct GC analysis is not ideal. However, for the analysis of volatile impurities, a headspace GC-MS method is highly effective. A capillary column with a 5% phenyl/95% methyl silicone stationary phase is a good general-purpose column for separating a wide range of organic compounds. Mass spectrometric detection provides high specificity and allows for the identification of unknown impurities by comparing their mass spectra to libraries.

Experimental Protocol: Headspace GC-MS

ParameterRecommended Condition
Column 5% Phenyl/95% Methyl Silicone, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, 1.0 mL/min
Oven Program Initial: 40 °C for 5 min
Ramp: 10 °C/min to 250 °C
Hold: 5 min at 250 °C
Injector Split (1:20), 250 °C
Headspace Sampler Vial Equilibration: 80 °C for 15 min
Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 35-400 amu

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques are essential for confirming the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8]

Scientific Rationale:

¹H NMR will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms. The predicted chemical shifts are based on known values for similar phenyl-tetrazole and piperazine structures.[9][10] DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds, including hydrochloride salts.

Predicted ¹H and ¹³C NMR Chemical Shifts:

MoietyPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (ortho, meta, para)7.5 - 7.8120 - 135
Piperazine-H (axial, equatorial)3.0 - 3.545 - 55
Tetrazole-C5-~155

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[2]

Scientific Rationale:

The FTIR spectrum will show characteristic absorption bands corresponding to the various functional groups in the molecule. The phenyl group will exhibit C-H stretching and C=C bending vibrations. The tetrazole ring has characteristic stretching and bending modes. The piperazine moiety will show C-H and C-N stretching vibrations. The hydrochloride salt form will influence the N-H stretching region.

Expected Characteristic FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
Aromatic C-H stretch3100 - 3000
Aliphatic C-H stretch2950 - 2850
N-H stretch (piperazine HCl)2700 - 2400 (broad)
Aromatic C=C stretch1600 - 1450
Tetrazole ring vibrations1150 - 950
C-N stretch1250 - 1020

Experimental Protocol: FTIR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Collect the spectrum of the sample.

  • Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Stability Indicating Studies: Forced Degradation

Forced degradation studies are critical for identifying potential degradation products and establishing the degradation pathways of the API.[11] This information is vital for developing a stability-indicating analytical method.[12]

Forced Degradation Workflow:

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis Photolytic Photolytic Stress (e.g., UV/Vis light) Photolytic->Analysis API This compound Solution API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Identification Characterize Degradation Products (LC-MS/MS, NMR) Analysis->Identification Pathway Propose Degradation Pathway Identification->Pathway

Caption: A systematic approach to forced degradation studies.

Experimental Protocol: Forced Degradation

  • Acidic Condition: Treat a solution of the API with 0.1 M HCl at 60 °C for 24 hours.

  • Basic Condition: Treat a solution of the API with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Condition: Treat a solution of the API with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Condition: Expose the solid API to 80 °C for 48 hours.

  • Photolytic Condition: Expose a solution of the API to UV (254 nm) and visible light for a specified duration.

  • Analysis: Analyze all stressed samples, along with a control sample, using the developed HPLC method. Peak purity of the main peak should be assessed using a photodiode array detector. Mass spectrometry should be used to identify the mass of any degradation products.

Conclusion

The analytical methods and protocols outlined in this guide provide a comprehensive framework for the characterization of this compound. By understanding the scientific principles behind each technique and following the detailed protocols, researchers and drug development professionals can confidently assess the identity, purity, and stability of this compound, ensuring the quality and safety of potential new medicines. It is imperative that these proposed methods are fully validated in the user's laboratory to demonstrate their suitability for their intended purpose.

References

  • ResearchGate. (2025, August 5). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Retrieved from [Link]

  • RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved from [Link]

  • PMC - NIH. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]

  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved from [Link]

  • Indian Journal of Pure & Applied Physics. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

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Application Notes and Protocols for the Investigation of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride as a Novel Research Chemical

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Scientific Frontier with a Novel Phenyl-Tetrazol-Piperazine Scaffold

The compound 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride represents a confluence of two pharmacologically significant heterocyclic moieties: tetrazole and piperazine. While this specific molecule is not extensively documented in public-domain research, the rich and diverse biological activities of its constituent parts provide a compelling rationale for its investigation as a novel research chemical. This guide is structured to provide the research community with a comprehensive framework for the initial characterization and systematic screening of this compound. It is designed not as a rigid set of instructions for a known application, but as a roadmap for discovery, grounded in established scientific principles and methodologies for novel chemical entities.

The tetrazole ring is a well-recognized bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and bioavailability.[1][2] Tetrazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.[1][2][3] Similarly, the piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with applications in antipsychotic, antidepressant, and anxiolytic therapies, largely due to its ability to interact with various G-protein coupled receptors in the central nervous system.[4][5]

The combination of these two moieties in this compound suggests a high potential for novel biological activity. This document will guide the researcher through the essential first steps of working with a new chemical entity: physicochemical characterization, solubility profiling, and a proposed strategy for broad biological screening.

Part 1: Initial Physicochemical Characterization

Prior to any biological evaluation, it is imperative to confirm the identity, purity, and key physicochemical properties of a new batch of this compound.

Table 1: Physicochemical Properties and Characterization Data

ParameterRecommended Analytical MethodExpected Outcome/Data
Identity Confirmation ¹H and ¹³C NMR SpectroscopySpectral data consistent with the proposed structure of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine.
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement corresponding to the molecular formula of the free base (C₁₁H₁₄N₆).
Purity Assessment High-Performance Liquid Chromatography (HPLC)Chromatogram showing a single major peak, with purity typically >98%.
Salt Form Confirmation Elemental AnalysisPresence of chlorine and nitrogen in the expected ratios for the hydrochloride salt.
Physical Appearance Visual InspectionTypically a white to off-white solid.[6]
Melting Point Differential Scanning Calorimetry (DSC) or Melting Point ApparatusA sharp melting point range, indicative of purity.
Protocol 1.1: Standard Operating Procedure for Physicochemical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Analyze the spectra for characteristic peaks of the phenyl, tetrazole, and piperazine moieties, and confirm the absence of significant impurities.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap).

    • Determine the accurate mass of the protonated molecule [M+H]⁺ and compare it with the theoretical mass of C₁₁H₁₅N₆⁺.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method, typically using a C18 reverse-phase column.

    • A common mobile phase could be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

    • Inject a solution of the compound and determine the purity by integrating the peak area at an appropriate UV wavelength (e.g., 254 nm).

Part 2: Solubility Profiling

Understanding the solubility of this compound is critical for the preparation of stock solutions for biological assays.

Protocol 2.1: Aqueous and Organic Solvent Solubility Determination
  • Stock Solution Preparation:

    • Accurately weigh 10 mg of the compound.

    • Add a small volume (e.g., 100 µL) of the desired solvent (e.g., water, PBS, DMSO, ethanol).

    • Vortex or sonicate the mixture to aid dissolution.

    • Continue to add the solvent incrementally until the compound is fully dissolved.

    • Calculate the solubility in mg/mL.

  • Recommended Solvents for Testing:

    • Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.4, cell culture media.

    • Organic Solvents: Dimethyl sulfoxide (DMSO), ethanol.

Note: For cell-based assays, it is crucial to determine the final concentration of the organic solvent (e.g., DMSO) and include an equivalent vehicle control in all experiments.

Part 3: A Proposed Strategy for Biological Screening

Given the pharmacological precedents of the tetrazole and piperazine scaffolds, a tiered screening approach is recommended to efficiently identify the primary biological activities of this compound.

Figure 1: A tiered screening strategy for this compound.

Protocol 3.1: Generic Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum:

    • Culture bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) overnight in appropriate broth.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Microtiter Plates:

    • Prepare a 2-fold serial dilution of this compound in a 96-well plate using the appropriate broth. A typical concentration range would be from 256 µg/mL down to 0.5 µg/mL.

    • Include positive controls (inoculum without compound) and negative controls (broth only).

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well.

    • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Protocol 3.2: Generic Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed human cancer cell lines (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the medium in the wells with the medium containing the compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO, if used).

  • Incubation:

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a dedicated solubilization buffer).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Part 4: Safety and Handling

As with any novel chemical, this compound should be handled with care. Based on the safety data for related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Part 5: Data Interpretation and Future Directions

The initial screening data will be crucial in guiding the subsequent research path for this compound.

  • Potent Antimicrobial Activity: If the compound shows significant antimicrobial activity, further studies could include determining the minimum bactericidal/fungicidal concentration (MBC/MFC), time-kill kinetics, and investigating the mechanism of action (e.g., cell wall synthesis inhibition, DNA gyrase inhibition).

  • Selective Cytotoxicity: If the compound exhibits potent and selective cytotoxicity against specific cancer cell lines, further investigation into its mechanism of apoptosis induction, cell cycle arrest, or inhibition of specific signaling pathways would be warranted.

  • CNS Receptor Binding: If the compound shows high affinity for a particular CNS receptor, functional assays should be performed to determine if it acts as an agonist, antagonist, or allosteric modulator. This could then lead to in vivo behavioral studies in animal models of CNS disorders.[8][9]

The structural alerts within this compound provide a fertile ground for hypothesis-driven research. The protocols and strategies outlined in this guide offer a systematic and scientifically rigorous approach to unlocking the potential of this novel research chemical.

References

  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. (2019). ResearchGate. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015).
  • In vitro antimicrobial activity of new piperazine derivatives. (n.d.). ResearchGate. [Link]

  • Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. (2013).
  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (2015). Der Pharma Chemica. [Link]

  • Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. (2022). ResearchGate. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. [Link]

  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Tetrazoles via Multicomponent Reactions. (2017). ACS Publications. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). National Institutes of Health. [Link]

  • Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. (2012). ResearchGate. [Link]

  • Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. (2012). PubMed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]

  • 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. (2023). Semantic Scholar. [https://www.semanticscholar.org/paper/2-(N-((2'-(2H-tetrazole-5-yl)-%5B1%2C1'-biphenyl%5D-4yl)-methyl)-acid-Ullah-Jamal/6a86f91729452b47598808947545934608c00539]([Link]

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). MDPI. [Link]

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Application Notes and Protocols: The Role of Tetrazole Derivatives in Modern Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrazole Scaffold - A Privileged Structure in Oncology

In the landscape of medicinal chemistry, the tetrazole ring stands out as a "privileged scaffold." This five-membered heterocyclic ring, containing four nitrogen atoms and one carbon, possesses a unique combination of physicochemical properties that make it exceptionally valuable in drug design. Its high stability, electron-rich nature, and capacity for hydrogen bonding allow it to serve as a bioisosteric replacement for the carboxylic acid group, a common moiety in bioactive molecules.[1][2] The advantage of this substitution lies in the tetrazole's enhanced metabolic stability and improved membrane permeability, which can confer superior pharmacokinetic properties to a drug candidate.[1][3]

Historically, the development of novel anticancer agents has been hampered by issues of drug resistance and off-target toxicity.[4] The quest for more effective and safer therapies has led researchers to explore diverse chemical scaffolds, with tetrazole derivatives emerging as a particularly promising class.[5][6] These compounds have demonstrated a remarkable breadth of anticancer activities, attributable to their ability to interact with a wide array of biological targets crucial for cancer cell survival and proliferation.[7]

This guide provides an in-depth exploration of the application of tetrazole derivatives in oncology research. We will delve into their diverse mechanisms of action, present detailed protocols for their in vitro and in vivo evaluation, and offer insights into data interpretation, empowering researchers to effectively harness the potential of this versatile chemical entity in the fight against cancer.

Part 1: Mechanisms of Anticancer Action

The efficacy of tetrazole derivatives in oncology stems from their ability to modulate multiple cancer-relevant pathways. This multi-targeting capability is a significant advantage, potentially overcoming the resistance mechanisms that often plague single-target agents. The primary mechanisms are outlined below.

Induction of Apoptosis via Protein Kinase and Apoptotic Regulator Inhibition

Many tetrazole compounds exert their anticancer effects by triggering apoptosis, or programmed cell death. A key strategy involves targeting pivotal proteins that regulate this process.

  • Bcl-2 Family Inhibition: The B-cell lymphoma 2 (Bcl-2) protein is a critical anti-apoptotic regulator, often overexpressed in cancer cells, making it a prime therapeutic target. Novel tetrazole derivatives of 3,3'-dimethoxybenzidine have been specifically designed to inhibit Bcl-2.[8] By binding to and inhibiting Bcl-2, these compounds disrupt its function, leading to the activation of the caspase cascade and subsequent apoptosis.[8]

  • Estrogen Receptor (ER-α) Antagonism: In hormone-dependent cancers like breast cancer, the estrogen receptor alpha (ER-α) is a key driver of proliferation. Indole-based tetrazole derivatives have been developed that show significant binding affinity to ER-α, acting as antagonists.[9] This antagonism blocks downstream signaling pathways, reduces ER-α protein expression, and inhibits the growth of ER-α positive breast cancer cells.[9]

Disruption of the Cytoskeleton via Tubulin Inhibition

The microtubule network, formed by the polymerization of tubulin, is essential for cell division, motility, and intracellular transport. Its dynamic nature makes it an attractive target for anticancer drugs.

  • Colchicine Site Binding: A new family of tetrazole derivatives has been shown to target tubulin by binding to the colchicine site.[10] This interaction inhibits tubulin polymerization, disrupting the formation of the mitotic spindle. The consequence for the cancer cell is catastrophic: it cannot complete mitosis, leading to cell cycle arrest in the G2/M phase and, ultimately, apoptosis.[10] These compounds have shown particular promise against glioblastoma multiforme (GBM), a cancer type known for its high sensitivity to microtubule disruption.[10]

Generation of Oxidative Stress

Cancer cells often have a higher basal level of reactive oxygen species (ROS) compared to normal cells. Pushing this level beyond a critical threshold can induce cell death.

  • ROS Induction: A significant mechanism for many tetrazole-containing anticancer drugs is the generation of oxidative stress.[7][11] These compounds can increase intracellular ROS levels beyond the cancer cell's antioxidant capacity.[7] This redox imbalance leads to widespread cellular damage, including mitochondrial dysfunction and DNA damage, which culminates in apoptosis or necrosis.[7][11] This mechanism is not unlike that of established drugs such as doxorubicin and cisplatin.[11]

DNA Interaction and Damage

The integrity of DNA is paramount for cell survival. Agents that can damage DNA or interfere with its replication can selectively kill rapidly dividing cancer cells.

  • DNA Binding and Replication Inhibition: Certain tetrazole derivatives can bind directly to DNA or inhibit enzymes crucial for its replication, such as topoisomerases.[7] Structural features like planar aromatic systems within the derivative enhance this DNA binding.[7] The resulting DNA damage, if irreparable, triggers cell death pathways.[7] The binding affinity of these compounds to DNA can be quantitatively assessed using spectroscopic methods.[12][13]

Summary of Mechanisms

Mechanism of ActionPrimary Target(s)Consequence for Cancer CellRepresentative Compound ClassKey References
Apoptosis Induction Bcl-2, Estrogen Receptor-α (ER-α)Activation of caspase cascade, cell cycle arrest, programmed cell death.Dianisidine-tetrazoles, Indole-tetrazoles[8],[9]
Cytoskeleton Disruption Tubulin (Colchicine Site)Inhibition of microtubule polymerization, mitotic arrest (G2/M phase).Indole-tetrazoles[10]
Oxidative Stress Intracellular Redox BalanceIncreased Reactive Oxygen Species (ROS), mitochondrial & DNA damage.General Tetrazole Derivatives[11],[7]
DNA Damage DNA, TopoisomerasesInhibition of DNA replication, irreparable DNA damage, cell death.General Tetrazole Derivatives[12],[7],[13]

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    C --> D{Lead Compound Identification};
    D --> E[Mechanism of Action Studies];
    E --> F[Apoptosis Assay (Flow Cytometry)];
    E --> G[Protein Expression (Western Blot)];
    E --> H[Target Engagement (e.g., Tubulin Assay)];
    D --> I{In Vivo Evaluation};
    I --> J[Xenograft Tumor Model];
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Figure 1. High-level workflow for the preclinical evaluation of novel tetrazole derivatives.

Part 2: Experimental Protocols for Compound Evaluation

This section provides validated, step-by-step protocols for assessing the anticancer potential of novel tetrazole derivatives. The causality behind each step is explained to ensure a deep understanding of the experimental design.

Protocol 2.1: In Vitro Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. This assay is a robust, high-throughput first step to screen for cytotoxic effects.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, SW620, T-47D) and a normal cell line (e.g., HaCaT for selectivity assessment).[8][9]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Tetrazole derivative stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO (cell culture grade).

  • 96-well cell culture plates.

  • Microplate reader (570 nm wavelength).

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Causality: Seeding density is optimized to ensure cells are in the logarithmic growth phase during the experiment, providing a sensitive window to detect antiproliferative effects.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the tetrazole derivative in complete medium from the stock solution. A typical concentration range would be 0.1, 1, 10, 50, 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no treatment" control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound (or controls).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

    • Causality: A 48-72 hour incubation period is standard for assessing cytotoxicity, allowing sufficient time for the compound to exert its effects, which may involve multiple cell cycles.

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 3-4 hours at 37°C.

    • Causality: Only viable cells with intact mitochondrial reductase enzymes can convert MTT to formazan. The incubation time allows for sufficient accumulation of the purple precipitate.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2.2: Apoptosis Quantification by Annexin V/PI Staining and Flow Cytometry

Principle: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest.

  • Tetrazole derivative.

  • 6-well cell culture plates.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer (provided in the kit).

  • Flow cytometer.

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the tetrazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

    • Causality: Using the predetermined IC₅₀ value ensures a significant portion of the cell population will be undergoing apoptosis, making detection robust.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. To do this, collect the culture medium (containing floating cells), wash the plate with PBS, and then trypsinize the adherent cells. Combine all cells from the same well.

    • Causality: It is critical to collect both floating and adherent cells, as apoptotic cells often detach from the culture surface.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Set up the instrument to detect FITC (FL1 channel) and PI (FL2 or FL3 channel).

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Lower-left quadrant (Annexin V- / PI-): Live cells.

    • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-left quadrant (Annexin V- / PI+): Necrotic cells.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the tetrazole derivative.

Figure 2. Signaling pathway of apoptosis induced by a Bcl-2-targeting tetrazole derivative.

Protocol 2.3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

Principle: To evaluate the therapeutic potential of a lead compound in a living organism, a human tumor xenograft model is commonly used. This involves implanting human cancer cells into immunodeficient mice, allowing a tumor to grow, and then treating the mice with the test compound to assess its effect on tumor growth.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Human cancer cells (e.g., H460 NSCLC cells).[14]

  • Matrigel (optional, for enhancing tumor take).

  • Tetrazole derivative formulated in a sterile, biocompatible vehicle (e.g., saline with 5% DMSO and 10% Tween 80).

  • Calipers for tumor measurement.

  • Animal scale.

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or medium, often mixed 1:1 with Matrigel.

    • Inject approximately 1-5 million cells subcutaneously into the flank of each mouse.

    • Causality: Immunodeficient mice are used to prevent rejection of the human cancer cells. The flank is a common site as it allows for easy tumor measurement.

  • Tumor Growth and Grouping:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

    • Causality: Randomization is crucial to avoid bias and ensure that the average tumor size is similar across all groups at the start of treatment.

  • Compound Administration:

    • Administer the tetrazole derivative to the treatment group via a clinically relevant route (e.g., intraperitoneal injection, oral gavage).[15]

    • The control group should receive the vehicle only.

    • Treatment is typically performed daily or several times a week for 2-4 weeks. The dose is determined from prior maximum tolerated dose (MTD) studies.[15]

  • Monitoring and Measurement:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.[15]

  • Endpoint and Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity.

    • At the endpoint, euthanize the mice, excise the tumors, and weigh them.

    • Compare the average tumor volume and weight between the treated and control groups to determine the antitumor efficacy. Statistical analysis (e.g., t-test or ANOVA) is essential.

Part 3: Future Perspectives

The field of oncology research is continually evolving, and the application of tetrazole derivatives is poised to advance in several exciting directions. The development of dual-action inhibitors, which target both cancer cells and associated pathologies like infections, is an emerging area.[11] Furthermore, the integration of tetrazole chemistry with precision oncology, designing compounds that target specific genetic vulnerabilities in tumors, holds immense promise.[1] As our understanding of cancer biology deepens, the rational design of next-generation tetrazole-based therapies, potentially combined with advanced drug delivery systems, will undoubtedly play a crucial role in developing more effective and personalized cancer treatments.

References

  • Kumar, V., Kaur, K., Kumar, S., & Gupta, G. K. (2020). Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. Bioorganic & Medicinal Chemistry, 28(15), 115599. [Link]

  • ResearchGate. (n.d.). Tetrazoles as Anticancer Agents: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of tetrazole-derived anticancer agents. Retrieved from [Link]

  • Khurshid, S., Madhuri, S., Singh, T., Rahman, W., & Singh, R. K. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. [Link]

  • Serrano-Marín, J., Muñoz-García, J., Rivas-García, L., Acero, N., Llinares, F., & Muñoz-Ocaña, M. (2022). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. Molecules, 27(19), 6569. [Link]

  • Li, J., Chandgude, A. L., Zheng, Q., & Dömling, A. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Communications Chemistry, 6(1), 1-8. [Link]

  • ResearchGate. (n.d.). Tetrazole-Derivatives-as-Promising-Anticancer-Agents.pdf. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. Retrieved from [Link]

  • MDPI. (n.d.). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Retrieved from [Link]

  • Ostrovskii, V. A., Trifonov, R. E., & Popova, E. A. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. International Journal of Molecular Sciences, 24(24), 17208. [Link]

  • Khurshid, S., Madhuri, S., Singh, T., Rahman, W., Singh, R. K., Mirzaei, H., ... & Pal, D. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12, 1378385. [Link]

  • Popova, E. A., Protas, A. V., & Trifonov, R. E. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1856-1868. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. Retrieved from [Link]

  • Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. [Link]

  • ResearchGate. (n.d.). (PDF) Tetrazole: A privileged scaffold for the discovery of anticancer agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • RSC Blogs. (2024). Kate Jones, Assistant Editor – RSC Advances Blog. Retrieved from [Link]

  • Janković, N., Stanojković, T., Vujčić, M., Damljanović, I., Vukić, M., & Trifunović, S. (2024). Design and in vitro evaluation of novel tetrazole derivatives of dianisidine as anticancer agents targeting Bcl-2 apoptosis regulator. Scientific Reports, 14(1), 11843. [Link]

  • Kumar, S., Singh, G., Sharma, A., Kumar, D., Nepali, K., & Jaitak, V. (2021). Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents. RSC medicinal chemistry, 12(10), 1735-1751. [Link]

  • Zarubina, D. D., Obruchnikova, P. V., Lev, I. D., Peregudov, A. S., & Borisevich, S. S. (2024). Machine learning prediction of acute toxicity with in vivo experiments on tetrazole derivatives. Molecular Systems Design & Engineering. [Link]

Sources

Determining the In Vitro IC50 of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract and Introduction

This application note provides a detailed, field-proven protocol for determining the half-maximal inhibitory concentration (IC50) of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride. The structural motifs of this compound—a phenyl-tetrazole linked to a piperazine ring—are features found in a wide array of pharmacologically active agents.[1][2] The tetrazole ring, in particular, is recognized as a versatile pharmacophore and a bioisostere for the carboxylic acid group, contributing to a broad spectrum of biological activities including anticancer, anti-inflammatory, and antihypertensive effects.[1][3] Similarly, the piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in drugs targeting the central nervous system and cancer.[4][5]

Given the pharmacological precedent for related structures, such as 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols which act as microtubule destabilizers[6], a robust and reproducible method for quantifying the potency of this specific compound is essential for preclinical evaluation. This guide presents a cell-based cytotoxicity assay using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method, a gold-standard for assessing cell viability.[7] We will detail the experimental workflow, from cell line selection and compound handling to data analysis and interpretation, emphasizing the rationale behind each step to ensure scientific integrity and trustworthiness.

The Scientific Principle: From Cell Viability to Potency Measurement

The IC50 is a quantitative measure indicating the concentration of an inhibitory substance required to reduce a specific biological process by 50%.[8] In the context of drug discovery, it is a primary indicator of a compound's potency. To determine the IC50 of our target compound, we will leverage a cell-based assay that measures cytotoxicity, the ability of a compound to kill or arrest the growth of cancer cells.

The chosen method, the MTT assay, is predicated on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan. The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells. By treating cells with a range of concentrations of the test compound, we can generate a dose-response curve and precisely calculate the concentration at which cell viability is reduced by half.[7]

Mandatory Visualizations: Workflow and Data Analysis

Overall Experimental Workflow

The diagram below outlines the complete experimental process from initial cell culture to the final IC50 determination.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis CellCulture 1. Propagate & Harvest Cancer Cell Line CompoundPrep 2. Prepare Stock & Serial Dilutions of Test Compound SeedPlate 3. Seed Cells into 96-Well Plate CellCulture->SeedPlate TreatCells 4. Add Compound Dilutions to Wells CompoundPrep->TreatCells SeedPlate->TreatCells Incubate 5. Incubate for 48-72h TreatCells->Incubate AddMTT 6. Add MTT Reagent Incubate->AddMTT IncubateMTT 7. Incubate for 4h AddMTT->IncubateMTT Solubilize 8. Solubilize Formazan Crystals (DMSO) IncubateMTT->Solubilize ReadPlate 9. Read Absorbance (570 nm) Solubilize->ReadPlate Normalize 10. Normalize Data to % Inhibition ReadPlate->Normalize PlotCurve 11. Plot Dose-Response Curve (Non-linear Regression) Normalize->PlotCurve CalcIC50 12. Determine IC50 Value PlotCurve->CalcIC50

Caption: High-level workflow for IC50 determination using an MTT-based cytotoxicity assay.

Data Analysis Pipeline

This diagram illustrates the logical flow for processing the raw absorbance data to yield the final IC50 value.

G RawData Raw Absorbance Data (OD at 570 nm) Controls Define Controls: - Vehicle (0% Inhibition) - Max Kill (100% Inhibition) RawData->Controls Normalization Normalize Data: % Inhibition = 100 * (1 - (OD_test - OD_max) / (OD_vehicle - OD_max)) RawData->Normalization Controls->Normalization Plotting Plot Y vs. X: % Inhibition vs. Log(Concentration) Normalization->Plotting LogTransform Log10 Transform Compound Concentrations LogTransform->Plotting Regression Fit Curve: Non-linear Regression (4-Parameter Logistic Model) Plotting->Regression Result Output: IC50, 95% CI, R² Regression->Result

Caption: Logical flow of data processing for calculating the IC50 value from raw absorbance readings.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialRecommended SupplierPart Number
1-(1-phenyl-1H-tetrazol-5-yl)piperazine HClVariesVaries
A549 Human Lung Carcinoma Cell LineATCCCCL-185
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS), QualifiedGibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
MTT Reagent (Thiazolyl Blue Tetrazolium Bromide)Sigma-AldrichM5655
Dimethyl Sulfoxide (DMSO), Hybri-Max™Sigma-AldrichD2650
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
96-well flat-bottom cell culture plates, sterileCorning3596
Hemocytometer or Automated Cell CounterVariesVaries
Step-by-Step Methodology

Step 1: Cell Culture and Maintenance

  • Rationale: Maintaining a healthy, logarithmically growing cell population is critical for assay consistency.

  • Protocol:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Subculture cells every 2-3 days, before they reach 80-90% confluency, to maintain exponential growth. Use Trypsin-EDTA to detach cells.

Step 2: Compound Stock Preparation and Serial Dilution

  • Rationale: Accurate and consistent compound concentrations are fundamental to a reliable dose-response curve.

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO. Mix thoroughly until fully dissolved.

    • Perform a serial dilution series. A common approach is a 1:3 or 1:5 dilution across 8-12 points. For example, to create a 10-point, 1:3 dilution series for use in the assay:

      • In a 96-well dilution plate, add 20 µL of the 10 mM stock to the first well and 80 µL of cell culture medium to the subsequent 9 wells.

      • Transfer 40 µL from the first well to the second, mix, then transfer 40 µL from the second to the third, and so on. This creates an intermediate dilution plate.

    • The final assay concentrations will be further diluted when added to the cells. Always include a vehicle control (DMSO only) at the same final concentration as the highest test compound concentration.

Step 3: Cell Seeding

  • Rationale: An optimal cell density ensures that cells are in a healthy growth phase throughout the experiment and that the signal remains within the linear range of the spectrophotometer.

  • Protocol:

    • Harvest and count cells, ensuring viability is >95%.

    • Dilute the cell suspension to a density of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Best Practice: To avoid edge effects, do not use the outermost wells for experimental conditions. Instead, fill them with 100 µL of sterile PBS.[7]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

Step 4: Cell Treatment

  • Rationale: This is the core inhibitory step where the compound interacts with the cells over a defined period. A 48-72 hour incubation is typically sufficient for cytotoxic effects to manifest.

  • Protocol:

    • After 24 hours of incubation, carefully add the prepared compound dilutions to the corresponding wells. For a 1:10 final dilution, add 10 µL of your intermediate dilutions to the 100 µL of medium already in the wells.

    • Ensure each concentration is tested in triplicate or quadruplicate.

    • Add 10 µL of medium containing the equivalent percentage of DMSO to the vehicle control wells.

    • Incubate the plate for an additional 48 to 72 hours.

Step 5: MTT Assay and Data Acquisition

  • Rationale: This final sequence converts the biological signal (viable cells) into a measurable optical signal (absorbance).

  • Protocol:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • After the treatment incubation, add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.[7]

    • Add 150 µL of DMSO to each well to dissolve the formazan.

    • Place the plate on a shaker for 10 minutes at low speed to ensure complete solubilization.

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

Data Analysis and Interpretation

Step 1: Data Normalization

  • Rationale: Raw absorbance values must be converted to a relative scale, typically percent inhibition, to allow for comparison across experiments and to fit a standardized dose-response model.[9]

  • Calculation:

    • Average the OD values for your replicate wells.

    • Define your controls:

      • 0% Inhibition (Vehicle Control): OD of cells treated with DMSO only.

      • 100% Inhibition (Background): OD of wells with media and MTT but no cells.

    • Calculate Percent Inhibition for each concentration: % Inhibition = 100 * (1 - (OD_sample - OD_background) / (OD_vehicle - OD_background))

Step 2: Curve Fitting

  • Rationale: A non-linear regression model is required to accurately determine the IC50 from the dose-response relationship.[10][11] The four-parameter logistic (4PL) equation is the industry standard.

  • Protocol:

    • Use a suitable software package (e.g., GraphPad Prism, R with the 'drc' package).

    • Transform the compound concentrations to their Log10 values for the x-axis.[10]

    • Plot % Inhibition on the y-axis against Log(Concentration) on the x-axis.

    • Fit the data using a non-linear regression model with a variable slope (Hill slope). The equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • The software will calculate the best-fit value for the LogIC50, from which the IC50 is derived (10^LogIC50).

Step 3: Quality Control and Interpretation

  • Trustworthiness: The validity of your IC50 value depends on the quality of your data.

  • Guidelines:

    • Replicates: Ensure the standard deviation between technical replicates is low.

    • Curve Fit: The R-squared (R²) value should ideally be >0.95, indicating a good fit of the model to your data.

    • Data Spread: Ensure your concentration range adequately defines the top and bottom plateaus of the sigmoidal curve. For a reliable IC50, you should have at least two data points above and two below the 50% inhibition mark.[12][13]

    • Final Result: The IC50 value is the concentration of this compound that produces a 50% reduction in cell viability in this specific assay. It should be reported with its 95% confidence interval.

Example Data Table
Concentration (µM)Log(Concentration)Avg OD 570nm% Inhibition
1002.000.11598.2
33.31.520.13895.1
11.11.050.24580.4
3.700.570.48846.9
1.230.090.8013.1
0.41-0.390.8250.0
Vehicle (0)-0.8250.0
Background-0.098100.0

References

  • Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Scientific Reports. [Link]

  • Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research. [Link]

  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • Guidelines for accurate EC50/IC50 estimation. Journal of Pharmacological and Toxicological Methods. [Link]

  • Equation: Absolute IC50. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • IC 50 Values Determined in Competitive Binding Assay. ResearchGate. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Journal of Visualized Experiments. [Link]

  • Regioselective synthesis and preliminary cytotoxic activity properties of tetrazole appendage N-substituted piperazine derivatives. ResearchGate. [Link]

  • IC50 Determination. EdX. [Link]

  • Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Drug dose-response data analysis. Towards Data Science. [Link]

  • Preclinical Studies: IC-50 Testing. Altogen Labs. [Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]

  • Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. [Link]

  • Half maximal inhibitory concentration (IC50). Wikipedia. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]

  • Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

  • How to determine the IC50 value with a competitive binding kinetic test? ResearchGate. [Link]

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. [Link]

  • 1-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE. Atomole. [Link]

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Application Note: Characterizing Novel Signal Transduction Modulators with 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The study of signal transduction pathways is fundamental to understanding cellular physiology and the pathology of numerous diseases. A vast number of these pathways are initiated by the activation of G protein-coupled receptors (GPCRs), the largest family of cell surface receptors and a major target for drug development.[1][2] Phenylpiperazine derivatives are a well-established class of compounds that interact with various GPCRs, particularly those for monoamine neurotransmitters, exhibiting a range of activities including antipsychotic, antidepressant, and anxiolytic effects.[3][4] The tetrazole moiety is a key functional group in medicinal chemistry, often used as a bioisostere for a carboxylic acid group, which can enhance metabolic stability and binding affinity.[5][6]

This application note provides a comprehensive guide for the use of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride, a novel research compound, in the characterization of GPCR-mediated signal transduction. While the specific targets of this compound are still under investigation, its structural motifs—a phenylpiperazine core and a phenyl-tetrazole group—suggest it is a promising candidate for modulating GPCR activity. Phenylpiperazine derivatives are known to target α-adrenergic and dopaminergic receptors, among others.[7][8] This guide will, therefore, present a series of established protocols to determine the binding affinity and functional activity of this compound on a representative Gi-coupled GPCR, a common target for such molecules. The methodologies described herein are broadly applicable to other GPCRs and can be adapted to elucidate the compound's precise mechanism of action.

Principle of the Assays

The characterization of a novel GPCR ligand typically involves a multi-step process to determine its binding properties and its effect on downstream signaling. This note will detail three key assays:

  • Receptor Binding Assay: To determine the affinity and selectivity of the compound for the target receptor.

  • cAMP Assay: To measure the functional consequence of receptor binding on the canonical G-protein signaling pathway.

  • ERK1/2 Phosphorylation Assay: To investigate the compound's impact on downstream, non-canonical signaling pathways.

These assays collectively provide a comprehensive profile of the compound's pharmacological activity and its potential as a tool for studying signal transduction.

Materials and Reagents

  • This compound

  • Cell line expressing the Gi-coupled GPCR of interest (e.g., CHO-K1 or HEK293 cells)

  • Radiolabeled ligand for the target receptor (e.g., [³H]-DPAT for D2-like receptors)

  • Scintillation cocktail

  • cAMP assay kit (e.g., GloSensor™ cAMP Assay)

  • ERK1/2 phosphorylation assay kit (e.g., AlphaScreen® SureFire®)

  • Cell culture media and supplements

  • Phosphate-buffered saline (PBS)

  • Assay buffers

  • Multi-well plates (96-well or 384-well)

Experimental Protocols

Part 1: Receptor Binding Assay (Competition Binding)

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[9][10]

Protocol Steps:

  • Cell Membrane Preparation:

    • Culture cells expressing the target receptor to ~90% confluency.

    • Harvest cells and centrifuge.

    • Resuspend the cell pellet in ice-cold homogenization buffer and homogenize.

    • Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the prepared cell membranes, the radiolabeled ligand at a concentration near its Kd, and a range of concentrations of this compound.

    • To determine non-specific binding, add a high concentration of a known unlabeled ligand to a set of wells.

    • Incubate the plate at room temperature with gentle agitation.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.[11]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[9]

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a one-site competition binding model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

ParameterTypical Value
Cell Membrane Concentration10-50 µg protein/well
Radioligand Concentration0.1-1.0 x Kd
Test Compound Concentration Range10⁻¹⁰ M to 10⁻⁵ M
Incubation Time60-120 minutes
Incubation TemperatureRoom Temperature
Part 2: Functional Assay - cAMP Measurement

This assay determines whether the compound acts as an agonist or antagonist at the Gi-coupled receptor by measuring its effect on intracellular cAMP levels.[12] Activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in cAMP.[13]

Protocol Steps:

  • Cell Preparation:

    • Seed cells expressing the target receptor into a 96-well or 384-well plate and culture overnight.

    • On the day of the assay, replace the culture medium with assay buffer.

  • cAMP Assay:

    • Agonist Mode: Add increasing concentrations of this compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, then add a known agonist at a concentration that gives a submaximal response (EC80).

    • Add a cAMP-stimulating agent like forskolin to all wells (except for forskolin-free assays) to induce a measurable cAMP signal.[14]

    • Incubate the plate at 37°C.

    • Lyse the cells and measure cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP levels as a function of the log concentration of the test compound.

    • Agonist Mode: Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Fit the data to a competitive antagonist model to determine the IC50 and calculate the pA2 value.

ParameterTypical Value
Cell Seeding Density10,000-50,000 cells/well
Test Compound Concentration Range10⁻¹⁰ M to 10⁻⁵ M
Agonist (for antagonist mode)EC80 concentration
Forskolin Concentration1-10 µM
Incubation Time30-60 minutes
Part 3: Downstream Signaling - ERK1/2 Phosphorylation Assay

This assay investigates the compound's ability to modulate non-canonical signaling pathways by measuring the phosphorylation of ERK1/2, a key downstream kinase in many GPCR signaling cascades.[15][16]

Protocol Steps:

  • Cell Preparation:

    • Seed cells into a 96-well plate and culture until they reach the desired confluency.

    • Serum-starve the cells for several hours to overnight before the assay to reduce basal ERK1/2 phosphorylation.

  • ERK1/2 Phosphorylation Assay:

    • Agonist Mode: Treat the cells with a range of concentrations of this compound for a short period (typically 5-15 minutes).

    • Antagonist Mode: Pre-incubate the cells with the test compound before stimulating with a known agonist.

    • Lyse the cells with the lysis buffer provided in the assay kit.

    • Measure the levels of phosphorylated ERK1/2 and total ERK1/2 using an ERK1/2 phosphorylation assay kit (e.g., ELISA or homogeneous proximity-based assays) following the manufacturer's protocol.[17][18]

  • Data Analysis:

    • Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal.

    • Plot the normalized signal as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50/IC50 and Emax.

ParameterTypical Value
Cell Seeding Density20,000-80,000 cells/well
Serum Starvation Time4-16 hours
Test Compound Stimulation Time5-15 minutes
Test Compound Concentration Range10⁻¹⁰ M to 10⁻⁵ M

Visualization of Signaling Pathways and Workflows

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR Gi-Coupled Receptor G_protein Gi Protein (αβγ) GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway Activates (βγ subunit) Ligand 1-(1-phenyl-1H-tetrazol-5-yl) piperazine hydrochloride Ligand->GPCR Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates pERK pERK1/2 ERK_pathway->pERK Phosphorylates Transcription Gene Transcription pERK->Transcription Regulates

Caption: Hypothetical signaling pathway for a Gi-coupled GPCR modulated by the test compound.

Experimental_Workflow start Start binding_assay Receptor Binding Assay (Determine Ki) start->binding_assay functional_assay cAMP Functional Assay (Determine EC50/IC50) binding_assay->functional_assay Characterize Function data_analysis Data Analysis & Pharmacological Profiling binding_assay->data_analysis downstream_assay ERK1/2 Phosphorylation Assay (Determine EC50/IC50) functional_assay->downstream_assay Investigate Downstream Effects functional_assay->data_analysis downstream_assay->data_analysis conclusion Conclusion on Compound Activity data_analysis->conclusion

Caption: Overall experimental workflow for characterizing the test compound.

Troubleshooting

IssuePossible CauseSolution
High non-specific binding in receptor assay Radioligand concentration too high; Insufficient washing; Hydrophobic interactions of compound with filterOptimize radioligand concentration; Increase wash steps/volume; Add BSA to wash buffer
Low signal-to-noise in cAMP assay Low receptor expression; Inappropriate cell number; Inactive forskolinValidate receptor expression; Optimize cell seeding density; Use fresh forskolin solution
High basal ERK1/2 phosphorylation Incomplete serum starvation; Cell stressIncrease serum starvation time; Handle cells gently and avoid prolonged exposure to air[19]
No response to test compound Compound is inactive at the target; Compound degradation; Incorrect concentrationTest a broader concentration range; Verify compound stability and solubility; Confirm stock solution concentration

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a modulator of GPCR signaling. By systematically determining its binding affinity, functional activity on second messenger production, and its influence on downstream signaling cascades, researchers can build a comprehensive pharmacological profile of this novel compound. These studies are a critical first step in elucidating its mechanism of action and evaluating its potential as a valuable tool for signal transduction research.

References

  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. (2019). ResearchGate. Available at: [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (2013). PubMed. Available at: [Link]

  • Current status of pyrazole and its biological activities. (2015). PubMed Central. Available at: [Link]

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (2016). PubMed. Available at: [Link]

  • Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. (2012). PubMed. Available at: [Link]

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (2016). PubMed Central. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). MDPI. Available at: [Link]

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (2021). MDPI. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. Available at: [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (2015). MDPI. Available at: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 1-Phenylpiperazine. (n.d.). Wikipedia. Available at: [Link]

  • Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. (2023). PubMed Central. Available at: [Link]

  • Phospho-ERK Assays. (2012). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • PHARMACOLOGY OF A GROUP OF PHENYLPIPERAZINE TETRAZOLE DERIVATIVES WITH ADRENERGIC BLOCKING ACTIONS. (1965). PubMed. Available at: [Link]

  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (2025). PubMed Central. Available at: [Link]

  • Tetrazoles via Multicomponent Reactions. (2016). ACS Publications. Available at: [Link]

  • Receptor Binding Assays. (n.d.). MilliporeSigma. Available at: [Link]

  • Forskolin-free cAMP assay for Gi-coupled receptors. (2015). PubMed. Available at: [Link]

  • Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. (2023). PubMed. Available at: [Link]

  • GPCR Biosensors to Study Conformational Dynamics and Signaling in Drug Discovery. (2024). Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • About Ligand Binding Assays. (n.d.). Gifford Bioscience. Available at: [Link]

  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (2025). PubMed. Available at: [Link]

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. (2015). RSC Publishing. Available at: [Link]

  • Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). (n.d.). ResearchGate. Available at: [Link]

  • Common drugs containing the tetrazole ring. (n.d.). ResearchGate. Available at: [Link]

  • Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. (2023). ResearchGate. Available at: [Link]

  • Computational and experimental approaches to probe GPCR activation and signaling. (2021). Computational and Structural Biotechnology Journal. Available at: [Link]

  • cAMP Assay. (n.d.). Creative Bioarray. Available at: [Link]

  • cAMP Accumulation Assay. (n.d.). Creative BioMart. Available at: [Link]

  • G Protein-Coupled Receptors: A Century of Research and Discovery. (2024). AHA/ASA Journals. Available at: [Link]

  • A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell. Available at: [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. (2010). ResearchGate. Available at: [Link]

  • In vitro receptor binding assays: General methods and considerations. (2019). ResearchGate. Available at: [Link]

  • Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. (2004). PubMed. Available at: [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (2015). PubMed Central. Available at: [Link]

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Troubleshooting & Optimization

1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound. We will explore the underlying chemical principles governing its solubility and provide validated, step-by-step protocols to overcome these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve this compound in aqueous buffers like PBS (pH 7.4). Is this expected?

A: Yes, this is a common observation. While the piperazine moiety is hydrophilic and the hydrochloride salt form is intended to improve aqueous solubility, the 1-phenyl-1H-tetrazole group is significantly lipophilic.[1] This structural feature can lead to poor solubility in neutral aqueous solutions. The molecule's overall solubility is a delicate balance between these opposing characteristics.

Q2: Why is the compound a hydrochloride salt if it doesn't readily dissolve in water?

A: The hydrochloride salt is formed by reacting the basic piperazine nitrogens with hydrochloric acid. In its solid state, this ionic character is advantageous for stability and handling. Upon dissolution, the salt dissociates. The piperazine moiety is a weak base with two pKa values (approximately 5.3 and 9.7)[2][3]. As a salt of a weak base and a strong acid, it will generate a mildly acidic solution when dissolved in unbuffered water. At physiological pH (7.4), a significant portion of the molecules may exist in a less charged state, reducing their affinity for water.

Q3: What is the theoretical aqueous solubility of this compound?

A: Specific experimental data for this exact compound is not widely published. However, by analyzing related structures, we can infer its properties. The 1-phenyl-1H-tetrazole-5-thiol analogue, for instance, has a very low calculated water solubility (Log10WS = -2.93)[4]. This strongly suggests that the phenyl-tetrazole portion of your molecule drives the low aqueous solubility. Significant improvement is typically achieved through formulation, which is addressed in the guides below.

Q4: Can I use organic solvents like DMSO or ethanol to prepare a stock solution?

A: Absolutely. This is the recommended starting point. Preparing a high-concentration stock solution in a suitable organic co-solvent is a standard and effective strategy for poorly soluble compounds.[5][6] Solvents like DMSO, DMF, and ethanol are generally effective. For instance, a related compound, 1-phenyl-1H-tetrazole-5-thiol, is soluble in ethanol.[7] See Troubleshooting Guide 2 for a detailed protocol.

In-Depth Troubleshooting Guides

Guide 1: Enhancing Aqueous Solubility via pH Adjustment

The solubility of this compound is critically dependent on pH due to the two ionizable nitrogen atoms in the piperazine ring.[3][8] By lowering the pH, we can fully protonate the piperazine moiety, maximizing its ionic character and, consequently, its interaction with polar water molecules.

Causality Explained: The Role of Ionization

The piperazine ring has two pKa values. In a neutral or basic environment, one or both nitrogen atoms can be deprotonated (neutral), reducing the molecule's overall charge and increasing its lipophilicity, causing it to precipitate. In an acidic environment (pH < pKa1), both nitrogens become protonated, creating a dicationic species that is significantly more water-soluble.

Caption: pH effect on the ionization and solubility of the piperazine ring.

Experimental Protocol: Preparation of a pH-Adjusted Aqueous Solution

  • Objective: To prepare a 1 mg/mL solution in an acidic aqueous buffer.

  • Materials:

    • This compound

    • Deionized water

    • 0.1 M Hydrochloric Acid (HCl)

    • Target buffer (e.g., 50 mM citrate buffer, pH 4.0)

    • Calibrated pH meter

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh the desired amount of the compound into a sterile conical tube.

    • Add a small volume of the target acidic buffer (e.g., 50% of the final desired volume).

    • Vortex vigorously for 1-2 minutes. You may still observe particulate matter.

    • Place the tube in a bath sonicator for 5-10 minutes to aid dissolution.

    • Visually inspect the solution. If it is not clear, add a small aliquot (1-2% of total volume) of 0.1 M HCl and repeat sonication.

    • Once the solution is completely clear, add the remaining volume of the acidic buffer to reach the final concentration.

    • Verify the final pH of the solution.

    • Self-Validation: Filter the solution through a 0.22 µm syringe filter. If no precipitate is observed on the filter and the filtrate remains clear, dissolution is successful.

Guide 2: Utilizing Co-solvents for Stock and Working Solutions

For many applications, especially in cell-based assays or preclinical formulation, using a water-miscible organic co-solvent is the most practical approach.[5][9] This method involves dissolving the compound at a high concentration in a non-aqueous solvent and then diluting it into the aqueous experimental medium.

Causality Explained: Disrupting the Solute-Solute Lattice

Poorly soluble crystalline compounds have strong intermolecular forces (crystal lattice energy). Organic co-solvents function by reducing the polarity of the water, making the solvent system more "like" the lipophilic solute. This diminishes the energy required to break the crystal lattice and solvate the molecule.

Recommended Starting Solvents & Properties

Co-SolventTypical Starting ConcentrationNotes & Considerations
DMSO 10-50 mg/mLExcellent solubilizing power. Can have cellular effects at >0.5% v/v.[5]
Ethanol 5-20 mg/mLBiocompatible and widely used. Less potent than DMSO.[5][7]
DMF 10-50 mg/mLStrong solubilizer, similar to DMSO. Use with appropriate safety precautions.[10]
PEG 400 1-10 mg/mLOften used in preclinical formulations for its low toxicity.[5]

Experimental Protocol: Preparing a 10 mM DMSO Stock Solution

CoSolvent_Workflow start Start weigh 1. Weigh Compound (MW: 282.76 g/mol for HCl salt) start->weigh add_dmso 2. Add 100% DMSO (e.g., to 2.83 mg add 1 mL for 10 mM) weigh->add_dmso dissolve 3. Vortex / Sonicate Until completely clear add_dmso->dissolve aliquot 4. Aliquot & Store (-20°C or -80°C, protect from light) dissolve->aliquot dilute 5. Prepare Working Solution (Dilute stock into aqueous buffer >1:1000) aliquot->dilute end_node End dilute->end_node

Sources

Technical Support Center: Solution Stability of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride. This document provides in-depth guidance, frequently asked questions (FAQs), and troubleshooting protocols for researchers, scientists, and drug development professionals working with this compound in solution. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Molecule

This compound combines two key heterocyclic structures: a 1-phenyl-1H-tetrazole and a piperazine ring. The stability of the overall molecule in solution is governed by the chemical liabilities of these individual moieties.

  • 1-Phenyl-1H-tetrazole: This ring system is generally noted for its metabolic stability.[1] However, the high nitrogen content makes it susceptible to degradation under specific energetic conditions, such as photolysis, which can lead to the extrusion of nitrogen gas and subsequent ring cleavage.[2][3]

  • Piperazine: As a weak base, the piperazine ring's stability is highly dependent on pH.[4][5] It is susceptible to oxidation and can undergo thermal degradation at elevated temperatures.[6][7] The hydrochloride salt form is used to improve solubility and stability in its solid state and in acidic to neutral aqueous solutions.

This guide will help you navigate the challenges associated with these properties to maintain the integrity of your compound in solution.

Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution?

For initial stock solutions, we recommend using a high-purity grade of an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Water can also be used, especially given the hydrochloride salt form, but organic stocks are often preferred for long-term storage at low temperatures to prevent freezing-related concentration changes and to minimize hydrolysis. For aqueous buffers, ensure the pH is controlled, preferably in the slightly acidic to neutral range (pH 4-7).

Q2: How should I store solutions of this compound?

Based on the known stability of related piperazine compounds, storage conditions are critical. Phenyl piperazines are notably less stable than other derivatives, especially at room temperature.[8]

Storage ConditionRecommended ForRationale
-80°C or -20°C Long-term storage (months) of stock solutions (e.g., in DMSO).Minimizes both thermal degradation and potential hydrolytic/oxidative pathways. Essential for preserving phenyl piperazine integrity.[8]
2-8°C Short-term storage (days) of working solutions.Reduces the rate of degradation compared to room temperature. Avoid storing for more than a few days.
Room Temperature Not RecommendedSignificant degradation of phenyl piperazines can occur.[8] Storing solutions at room temperature should be avoided.

Causality: The primary driver for low-temperature storage is to reduce the kinetic rate of all potential degradation reactions. For the piperazine moiety, this includes oxidation and potential ring cleavage, while for the tetrazole, it minimizes the risk of thermal decomposition.[8][9]

Q3: What are the visual signs of degradation in my solution?

You should always use a clear, colorless, and particulate-free solution. Any of the following changes may indicate degradation:

  • Color Change: Appearance of a yellow or brown tint.

  • Precipitation: Formation of a solid in a solution that was previously clear.

  • Haze/Cloudiness: Loss of solution clarity.

If you observe any of these, it is crucial to prepare a fresh solution or verify the concentration and purity of your existing solution using an analytical technique like HPLC.

Q4: My experimental results are inconsistent. Could this be a stability issue?

Yes, inconsistent results are a classic indicator of compound degradation.[10] A loss of compound integrity means the effective concentration in your assay is lower than expected, leading to poor reproducibility and a perceived loss of potency. To mitigate this, always use freshly prepared working solutions from a properly stored stock, and minimize the time solutions spend at room temperature. For critical experiments, preparing fresh solutions daily is the best practice.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Unexpected peaks appear in my HPLC chromatogram during analysis.
  • Probable Cause: This is a strong indication of degradation. The new peaks are likely degradation products. The piperazine ring is susceptible to oxidation, and the tetrazole ring can undergo photolytic cleavage.[3][6]

  • Troubleshooting Steps:

    • Protect from Light: The tetrazole moiety is known to be sensitive to light.[3] Store your solutions in amber vials or wrap them in aluminum foil. Conduct experimental manipulations under subdued lighting.

    • Check Solvent Purity: Ensure your solvents are of high purity and free from peroxides (in the case of ethers or THF) or metal ion contaminants, which can catalyze oxidation of the piperazine ring.[6]

    • De-gas Solvents: Use degassed solvents for preparing solutions and as HPLC mobile phases to minimize oxidative degradation.

    • Perform Forced Degradation: To identify which peaks correspond to specific degradation pathways, perform a forced degradation study (see Protocol 2). This will help you confirm if the unexpected peaks are indeed degradants.

Issue 2: The compound's activity/potency appears to decrease over time in my cell-based assay.
  • Probable Cause: The compound is likely degrading in the aqueous cell culture medium at 37°C. The combination of physiological pH, temperature, and potential for oxidation can accelerate degradation.

  • Troubleshooting Steps:

    • Time-Course Experiment: Analyze the concentration of the compound in your assay medium over the time course of your experiment (e.g., at 0, 4, 12, and 24 hours) using HPLC or LC-MS. This will quantify the rate of degradation under your specific assay conditions.

    • Fresh Dosing: If significant degradation is observed, consider replacing the medium with freshly prepared compound at intermediate time points during long-term assays.

    • pH Optimization: While cell culture media pH is fixed, be aware that the local pH can influence stability. Piperazine derivatives show strong pH-dependent stability profiles.[4][5]

Potential Degradation Pathways

The molecule has several potential points of failure under stress conditions. The primary liabilities are the piperazine ring (oxidation, thermal cleavage) and the tetrazole ring (photolysis, thermal cleavage).

G Potential Degradation Pathways cluster_main 1-(1-phenyl-1H-tetrazol-5-yl)piperazine cluster_degradants Degradation Products Main Parent Compound Oxidation Piperazine N-Oxide Main->Oxidation Oxidative Stress (e.g., H₂O₂) Photo_Cleavage Phenylcyanamide + Piperazine Fragments (via N2 extrusion) Main->Photo_Cleavage Photolytic Stress (UV/Vis Light) Thermal_Piperazine Piperazine Ring-Opened Products (e.g., N-formylpiperazine) Main->Thermal_Piperazine Thermal Stress (High Temp) Hydrolysis Potential Hydrolysis at C-N bond (less likely for tetrazole) Main->Hydrolysis Acid/Base Hydrolysis (Extreme pH)

Caption: Predicted degradation pathways under various stress conditions.

Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Accurately weigh the required amount of this compound.

    • Add anhydrous, high-purity DMSO to achieve the target concentration of 10 mM.

    • Vortex or sonicate gently in a water bath at room temperature until fully dissolved.

    • Aliquot into single-use amber glass vials to avoid repeated freeze-thaw cycles and light exposure.

    • Store aliquots at -20°C or -80°C.

  • Aqueous Working Solutions (e.g., 10 µM in PBS):

    • Thaw a single aliquot of the 10 mM DMSO stock solution.

    • Perform a serial dilution in your desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Crucial Step: Prepare this working solution fresh immediately before use. Do not store aqueous solutions for extended periods.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to understand degradation pathways and to develop a stability-indicating analytical method.[11]

G Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare Solution (e.g., 1 mg/mL in 50:50 ACN:H₂O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) start->Base Oxidation Oxidation (3% H₂O₂, RT) start->Oxidation Thermal Thermal (80°C, in solution) start->Thermal Photo Photolytic (ICH Q1B light exposure) start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by HPLC-UV/MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze

Caption: Workflow for conducting a forced degradation study.

Methodology:

  • Prepare a solution of the compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50).

  • Acid Hydrolysis: Mix equal parts of the drug solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat at 60-80°C.

  • Base Hydrolysis: Mix equal parts of the drug solution and 0.2 M NaOH. Heat at 60-80°C.

  • Oxidation: Mix equal parts of the drug solution and 6% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Heat the drug solution at 80°C, protected from light.

  • Photostability: Expose the drug solution to a calibrated light source according to ICH Q1B guidelines. Keep a control sample wrapped in foil.

  • Sampling: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Before HPLC injection, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control. Aim for 5-20% degradation to ensure degradation products are formed at detectable levels without completely consuming the parent compound.

Protocol 3: Stability-Indicating HPLC-UV Method

Developing a robust, stability-indicating HPLC method is critical for accurately quantifying the parent compound and separating it from all potential degradation products.[12]

  • Instrumentation: HPLC with a UV/PDA detector. An MS detector is highly recommended for peak identification.

  • Column Selection: Due to the basic nature of the piperazine moiety, a standard C18 column may show peak tailing. Consider screening columns with different selectivities, such as a C8, Phenyl, or Cyano stationary phase.[10]

  • Mobile Phase (Starting Conditions):

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid or Trifluoroacetic Acid in Acetonitrile.

    • Rationale: The acidic modifier improves peak shape for basic analytes like piperazine.

  • Method Parameters (Example):

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the UV max of the parent compound (scan from 200-400 nm).

  • Method Validation:

    • Inject the unstressed compound to determine its retention time.

    • Inject the samples from the forced degradation studies.

    • Optimize the gradient, mobile phase pH, and column to achieve baseline separation (>1.5) between the parent peak and all degradant peaks.

    • Use a PDA detector to check for peak purity to ensure no degradants are co-eluting with the parent peak.

References
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. [Link]

  • Tetrazoles via Multicomponent Reactions. (2019). ACS Publications. [Link]

  • Thermal degradation of piperazine and its structural analogs. (2013). ResearchGate. [Link]

  • Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction. (2017). PubMed. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (2012). University of Texas at Austin. [Link]

  • Decomposition products of tetrazoles. (2020). ResearchGate. [Link]

  • Photochemistry of 1-Phenyl-4-Allyl-Tetrazol-5-One: A Theoretical Study Contribution towards Mechanism Elucidation. (2021). MDPI. [Link]

  • Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. (2017). PMC. [Link]

  • Features of thermal decomposition of N-substituted tetrazoles. (2018). ResearchGate. [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (2021). ScienceDirect. [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). PubMed. [Link]

  • Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole. (2014). ResearchGate. [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). ResearchGate. [Link]

  • Synthesis of 5-phenyl1H-tetrazole (1). (2015). ResearchGate. [Link]

  • Photochemistry of 1-Phenyl-4-Allyl-Tetrazol-5-One: A Theoretical Study Contribution towards Mechanism Elucidation. (2021). ResearchGate. [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. (2012). ACS Publications. [Link]

  • Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. (2025). RSC Publishing. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2018). ResearchGate. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). Chromatography Online. [Link]

  • Piperazine. Wikipedia. [Link]

  • Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. (2022). PMC. [Link]

  • Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. (2011). MDPI. [Link]

  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. (2005). ACS Publications. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). UNODC. [Link]

  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. (2019). ResearchGate. [Link]

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2022). MDPI. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015).
  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2013). Life Science Journal. [Link]

  • 1-Phenyl-1H-tetrazole-5-thiol. Pharmaffiliates. [Link]

Sources

Technical Support Center: Troubleshooting 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride Cell Viability Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers working with 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride and its analogs. Assessing the impact of any novel compound on cell viability is a cornerstone of drug discovery and development. However, the unique chemical properties of a test article can sometimes lead to unexpected results or artifacts in standard cytotoxicity assays. This guide is designed to provide in-depth, field-tested insights into troubleshooting common issues encountered when evaluating this specific class of compounds. Our goal is to equip you with the expertise to design self-validating experiments, correctly interpret your data, and ensure the scientific integrity of your findings.

The core structure of the molecule, featuring a phenyl-tetrazole moiety, suggests a potential for chemical reactivity that may interfere with common assay reagents. Specifically, tetrazole rings and associated thiol groups can possess reducing properties, which is a critical consideration for assays that rely on redox reactions, such as those using tetrazolium salts (e.g., MTT, XTT).[1][2] This guide will walk you through a logical troubleshooting workflow, from initial experimental design to advanced mechanistic validation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the initial stages of experimentation.

Q1: My MTT assay shows an increase in cell viability at high concentrations of the compound. Is this real?

A: This is a classic sign of assay interference and is unlikely to represent a true biological effect.[3] The compound itself is likely reducing the yellow MTT tetrazolium salt to purple formazan, mimicking the metabolic activity of viable cells.[2][4] Compounds containing thiol (-SH) groups or other reducing equivalents are known to cause this artifact.[2] The 1-phenyl-1H-tetrazole-5-thiol analog of your compound class is known to contain a reactive thiol group.[5]

Immediate Action: You must perform a cell-free control experiment. See Protocol 1 for a detailed methodology.

Q2: How do I properly dissolve and handle this compound for cell-based assays?

A: Proper solubilization is critical for reproducible results. The hydrochloride salt form suggests some aqueous solubility, but high concentrations may require an organic solvent.

  • Solvent Selection: Start with sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10-50 mM). Solubility in ethanol has been noted for related compounds.

  • Vehicle Control: It is imperative that all experimental wells, including the "untreated" or "vehicle" controls, contain the same final concentration of the solvent used to dissolve the compound.[6] For example, if your highest compound concentration requires a 0.1% final DMSO concentration, then your vehicle control wells must also contain 0.1% DMSO.

  • Precipitation: Visually inspect your stock solution and the final dilutions in cell culture media (under a microscope if necessary) for any signs of precipitation. Compound precipitation will lead to inaccurate dosing and inconsistent results. If precipitation occurs, you may need to lower the stock concentration or explore alternative solubilization agents, though this can introduce new variables.[7][8]

Q3: Which viability assay should I choose as an alternative if I confirm interference with my primary assay?

A: The best practice is to use at least two mechanistically distinct assays to confirm a cytotoxic effect. If you suspect redox-based interference (like with MTT), choose an assay based on a different principle.

Assay PrincipleRecommended AssaysRationale
Cell Membrane Integrity Lactate Dehydrogenase (LDH) Release AssayMeasures the release of a stable cytosolic enzyme into the media upon membrane damage (necrosis).
ATP Content Luminescence-based ATP assays (e.g., CellTiter-Glo®)Quantifies ATP as a marker of metabolically active, viable cells. This is a rapid and highly sensitive method.[9]
Protease Activity Fluorometric protease viability assays (e.g., GF-AFC substrate)Measures a conserved protease activity present only in viable cells.
Total Protein Content Sulforhodamine B (SRB) AssayMeasures total protein content, which correlates with cell number. This is less susceptible to metabolic interference.[4]

Section 2: General Troubleshooting Workflow

When faced with unexpected or inconsistent data, a systematic approach is crucial. The following workflow provides a logical path to diagnose the root cause of the issue.

TroubleshootingWorkflow start Start: Unexpected Viability Results check_interference Step 1: Perform Cell-Free Assay Interference Test (Protocol 1) start->check_interference interference_found Interference Detected? check_interference->interference_found no_interference No Interference Detected interference_found->no_interference No switch_assay Step 2: Switch to an Orthogonal Assay Method (e.g., LDH, ATP-based) interference_found->switch_assay Yes check_protocol Step 2: Review Core Protocol - Cell density? - Incubation times? - Reagent prep? no_interference->check_protocol validate_new_assay Step 3: Validate New Assay with Positive/Negative Controls switch_assay->validate_new_assay retest_compound Step 4: Re-test Compound with Validated Orthogonal Assay validate_new_assay->retest_compound end_valid Conclusion: Valid Cytotoxicity Data retest_compound->end_valid check_compound Step 3: Verify Compound Integrity - Solubility issue? - Degradation? check_protocol->check_compound check_cells Step 4: Assess Cell Health - Contamination? - Passage number too high? check_compound->check_cells end_re_evaluate Conclusion: Re-evaluate Experiment check_cells->end_re_evaluate

Caption: General troubleshooting decision tree for viability assays.

Section 3: Assay-Specific Troubleshooting Guides

Metabolic Assays (MTT, XTT, WST-1)
  • Problem: Artificially high viability signal (absorbance increases with compound concentration).

    • Cause: The tetrazole or piperazine moiety may have reducing properties, directly converting the tetrazolium salt to formazan.[2][4]

    • Solution: Immediately perform a cell-free assay control (Protocol 1 ). If positive, this assay type is unsuitable for your compound. Switch to a non-redox-based method like an ATP content assay or an LDH release assay.[10][11]

  • Problem: Inconsistent readings and high variability between replicate wells.

    • Cause (MTT-specific): Incomplete solubilization of formazan crystals.[12] This is a common source of error.

    • Solution: Ensure vigorous and complete mixing after adding the solubilization solvent (e.g., DMSO or acidified isopropanol). Pipette up and down multiple times in each well. Confirm dissolution by inspecting the plate under a microscope before reading.

LDH (Lactate Dehydrogenase) Release Assay
  • Problem: Lower than expected LDH release from positive controls (lysis buffer) or treated cells.

    • Cause 1: The compound may directly inhibit the LDH enzyme. Certain chemical structures can interfere with enzyme activity.[13]

    • Solution 1: Perform an enzyme inhibition control. Spike a known amount of LDH (from the kit's positive control) into wells containing your compound diluted in media. If the signal is lower than the LDH-only control, your compound is inhibiting the enzyme, and the assay is not reliable.

    • Cause 2: The compound may interfere with the NADH absorbance reading (typically at 340 nm).[14]

    • Solution 2: Run a spectral scan of your compound in media to see if it absorbs light near 340 nm. Also, test for interference with the final colored product in the assay's coupled reaction (if applicable).

Caspase Activity Assays (e.g., Caspase-Glo® 3/7)
  • Problem: No caspase signal despite observing cell death morphologically.

    • Cause 1: The timing is incorrect. Caspase activation is often an early and transient event in apoptosis.[15][16]

    • Solution 1: Perform a time-course experiment. Measure caspase activity at multiple time points (e.g., 4, 8, 12, 24 hours) after compound addition to identify the peak activity window.[17]

    • Cause 2: The mode of cell death is not apoptosis. The compound may be inducing necrosis or another form of cell death that does not involve executioner caspases.

    • Solution 2: Use an orthogonal assay that measures necrosis, such as an LDH release assay, to determine if the primary cell death mechanism is membrane rupture.

  • Problem: High background luminescence in negative control wells.

    • Cause: The compound may be auto-luminescent or interfere with the luciferase enzyme.

    • Solution: Run a control plate with your compound in cell-free media plus the assay reagent. If luminescence is detected, the compound is directly interfering. Also, ensure you are using opaque-walled plates (preferably white) to prevent well-to-well signal crosstalk.[18]

Autophagy Assays (LC3-II Turnover)
  • Problem: An increase in the LC3-II protein band on a Western blot is observed, but the interpretation is unclear.

    • Cause: An accumulation of LC3-II can mean one of two things: either an induction of autophagy (more autophagosomes are being formed) or a blockage in the final fusion/degradation step (autophagosomes are formed but not cleared).[19] Measuring a static level of LC3-II is insufficient.

    • Solution: You must measure autophagic flux . This is achieved by treating cells with your compound in the presence and absence of a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine).[20]

      • Increased Flux: If your compound leads to a much larger accumulation of LC3-II in the presence of the inhibitor compared to the inhibitor alone, it indicates that autophagy is being induced.

      • Blocked Flux: If your compound shows an LC3-II level similar to that caused by the inhibitor alone, it suggests the compound is blocking the degradation step.

Section 4: Key Experimental Protocols

Protocol 1: Cell-Free Assay Interference Test (MTT Example)

This protocol is essential to validate that your compound does not directly react with the assay reagents.

  • Plate Setup: Prepare a 96-well plate. Do not add any cells to this plate.

  • Media Addition: Add the same volume of complete cell culture medium to each well as you would in your cellular experiment (e.g., 100 µL).

  • Compound Titration: Create a serial dilution of your compound in the media-filled wells, replicating the exact concentrations used in your cell viability assay. Include wells with vehicle (e.g., DMSO) alone and media-only blanks.

  • MTT Reagent: Add MTT reagent to all wells according to the manufacturer's protocol (e.g., 10 µL of a 5 mg/mL stock).

  • Incubation: Incubate the plate for the same duration as your cellular assay (e.g., 2-4 hours) at 37°C in a CO2 incubator.

  • Solubilization: Add the solubilization agent (e.g., 100 µL of DMSO) to all wells and mix thoroughly to dissolve any formazan formed.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Interpretation: If you observe a dose-dependent increase in absorbance in the wells containing your compound, it is a clear indication of direct chemical interference.[3][11] The MTT assay is not suitable for this compound.

Protocol 2: Validating Orthogonal Assays

Before re-testing your compound with a new assay, you must ensure the assay itself is performing correctly in your system.

  • Select Controls:

    • Negative Control: Vehicle-treated cells (should show baseline signal/maximum viability).

    • Positive Control: Cells treated with a well-characterized cytotoxic agent known to work through the assay's measured mechanism.

      • For LDH assays , use the lysis buffer provided in the kit to achieve 100% cell lysis (maximum LDH release).

      • For caspase assays , use an agent like Staurosporine or Etoposide to induce apoptosis.

      • For ATP assays , use a metabolic poison like sodium azide or a high concentration of a detergent like digitonin.

  • Assay Execution: Run the new assay on untreated, vehicle-treated, and positive-control-treated cells.

  • Performance Check:

    • The positive control must produce a robust and significant change in the signal compared to the negative control.

    • The Z'-factor (a measure of assay quality) should ideally be > 0.5.

    • The signal-to-background ratio should be sufficiently high for reliable measurements.

References

  • Pharmaffiliates. 1-Phenyl-1H-tetrazole-5-thiol. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Wod-jewodzka, A., et al. Particle-induced artifacts in the MTT and LDH viability assays. PMC - NIH. Available from: [Link]

  • Ali-Boucetta, H., et al. Carbon nanodots interference with lactate dehydrogenase assay in human monocyte THP-1 cells. PMC - PubMed Central. Available from: [Link]

  • Peda, A. M., et al. Antioxidant compounds interfere with the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) reduction assay. PubMed. Available from: [Link]

  • Bitesize Bio. Measuring Autophagic Flux: A Simple Guide to How and Why. Available from: [Link]

  • Google Patents. WO2016091350A1 - Process for improving the solubility of cell culture media.
  • Digital Commons @ New Haven. Determining the Interference of Lactate and Lactate Dehydrogenase in an Ethanol Enzyme Assay. Available from: [Link]

  • Bio-Techne. How to Test and Measure Autophagic Flux Quantitatively. Available from: [Link]

  • ResearchGate. (PDF) Tetrazolium-based Assays for Measuring Cell Viability. Available from: [Link]

  • PMC - NIH. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available from: [Link]

  • ResearchGate. Does anyone have experience with the Caspase-Glo® 3/7 Assay? Available from: [Link]

  • ResearchGate. (PDF) A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. Available from: [Link]

  • ResearchGate. (PDF) The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Available from: [Link]

  • Cheméo. Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1). Available from: [Link]

  • Bio-Rad. Protein Solubilization. Available from: [Link]

  • Bio-Rad Antibodies. Best Practice for Detecting Autophagy by Flow Cytometry. Available from: [Link]

  • PMC - NIH. Validation of an LDH Assay for Assessing Nanoparticle Toxicity. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. An overview of the most common methods for assessing cell viability. Available from: [Link]

  • The Future of Things. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Available from: [Link]

  • Journal of Pharmaceutical Research International. Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Available from: [Link]

  • ResearchGate. Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties | Request PDF. Available from: [Link]

  • ResearchGate. I am having problems in getting results in MTT assay. How do I rectify it? Available from: [Link]

  • ResearchGate. Why non-treated cells show more LDH activity than treated one? Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Evaluation of Dimethylthiazol Diphenyl Tetrazolium Bromide and Propidium Iodide Inclusion Assays for the Evaluation of Cell Viability by Flow Cytometry. Available from: [Link]

  • J-STAGE. Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. Available from: [Link]

  • Taylor & Francis Online. Measuring autophagosome flux. Available from: [Link]

  • PMC - NIH. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Available from: [Link]

  • PubChem - NIH. 1-Phenyl-1H-tetrazole. Available from: [Link]

Sources

Technical Support Center: Optimizing 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride Treatments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting assistance for optimizing experimental workflows. The information herein is curated to ensure scientific integrity and is supported by authoritative references.

Introduction

This compound is a heterocyclic compound featuring a phenyl-tetrazole moiety linked to a piperazine ring. While direct preclinical data on this specific hydrochloride salt is limited, the core structure is analogous to a class of molecules investigated for their potent biological activities. Structurally similar compounds, such as 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols, have been identified as microtubule destabilizing agents with significant potential in anticancer research.[1] This guide will, therefore, focus on the hypothesized mechanism of microtubule destabilization, providing a framework for optimizing its use in cancer cell biology and related fields.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for this compound?

Based on the activity of structurally related compounds, the primary hypothesized mechanism of action is the destabilization of microtubules.[1] Microtubules are critical components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound is thought to disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1]

Q2: What are the potential therapeutic applications of this compound?

Given its likely role as a microtubule destabilizer, the primary application is in cancer research.[1][2][3] Compounds that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. Additionally, tetrazole and piperazine derivatives have been investigated for a wide range of other biological activities, including anti-inflammatory and antibacterial effects.[4][5] Researchers should consider these potential off-target effects in their experimental design.

Q3: How should I prepare a stock solution of this compound?

As a hydrochloride salt, this compound is expected to have better solubility in aqueous solutions compared to its free base. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in a sterile solvent such as dimethyl sulfoxide (DMSO) or sterile water. Due to the limited specific data, it is advisable to perform a small-scale solubility test first.

Step-by-Step Stock Solution Preparation:

  • Aseptically weigh out a precise amount of the compound.

  • Add a small volume of high-purity, sterile DMSO to dissolve the compound completely. Gentle warming or vortexing may aid dissolution.

  • Once fully dissolved, add sterile phosphate-buffered saline (PBS) or cell culture medium to achieve the final desired stock concentration. Note that adding an aqueous solution to a DMSO concentrate can sometimes cause precipitation if the final DMSO concentration is too low.

  • Filter-sterilize the final stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: What are the recommended starting concentrations for in vitro assays?

The optimal concentration will be cell line and assay dependent. For initial screening in cancer cell lines, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50).

Assay TypeSuggested Starting Concentration RangeKey Considerations
Cytotoxicity/Antiproliferation Assays (e.g., MTT, SRB) 1 nM - 100 µMA wide range is crucial for capturing the full dose-response curve.
Cell Cycle Analysis IC50 and 2x IC50 concentrationsConcentrations around the IC50 are likely to induce measurable cell cycle arrest.
Immunofluorescence (Microtubule Integrity) 0.5x, 1x, and 2x IC50 concentrationsVisualize microtubule disruption at varying levels of cytotoxicity.
Biochemical Assays (e.g., Tubulin Polymerization) Varies widely (typically µM range)Refer to protocols for similar microtubule destabilizers.

Troubleshooting Guide

Issue 1: Compound Precipitation in Cell Culture Medium

  • Cause: The compound may have limited solubility in the final buffer system, especially at higher concentrations or due to interactions with media components.

  • Solution:

    • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is less than 0.5% (v/v), as higher concentrations can be toxic to cells and may affect compound solubility.

    • Pre-warm the Medium: Adding the compound stock to pre-warmed (37°C) culture medium can sometimes prevent precipitation.

    • Increase Stock Concentration: Using a more concentrated stock solution allows for the addition of a smaller volume to the culture medium, reducing the chance of precipitation.

    • Test Different Solvents: If solubility in DMSO is an issue, consider other biocompatible solvents, although this is less common for hydrochloride salts.

Issue 2: High Variability in Cytotoxicity Assays

  • Cause: Inconsistent results can stem from several factors, including uneven cell seeding, edge effects in multi-well plates, or instability of the compound.

  • Solution:

    • Optimize Cell Seeding Density: Ensure a uniform, sub-confluent monolayer of cells in each well.

    • Mitigate Edge Effects: Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS or medium to maintain humidity.

    • Compound Stability: Tetrazole derivatives are generally stable, but it is good practice to prepare fresh dilutions of the compound from a frozen stock for each experiment.[6]

    • Incubation Time: Optimize the treatment duration. Microtubule-destabilizing effects can be time-dependent.

Issue 3: No Observable Effect on Microtubules or Cell Viability

  • Cause: The selected cell line may be resistant, the compound concentration may be too low, or the experimental endpoint may not be appropriate.

  • Solution:

    • Cell Line Selection: Use a panel of cell lines, including some known to be sensitive to microtubule-targeting agents (e.g., HeLa, A549).[1]

    • Concentration Range: Expand the concentration range tested, up to 100 µM for initial screening.

    • Positive Controls: Include a known microtubule destabilizer (e.g., nocodazole, colchicine) as a positive control to validate the experimental setup.

    • Alternative Endpoints: In addition to viability, assess more direct measures of microtubule disruption, such as immunofluorescence staining of the microtubule network or cell cycle analysis.

Experimental Workflows and Visualizations

Hypothesized Mechanism of Action

The following diagram illustrates the proposed mechanism of this compound as a microtubule destabilizing agent.

G cluster_0 Cellular Environment Compound 1-(1-phenyl-1H-tetrazol-5-yl) piperazine hydrochloride Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to tubulin MT Microtubule Polymer Tubulin->MT Polymerization Tubulin->MT MT->Tubulin Depolymerization Spindle Mitotic Spindle MT->Spindle Forms G2M G2/M Checkpoint Activation Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Prolonged arrest induces

Caption: Hypothesized signaling pathway.

Workflow for Optimizing Treatment Concentration

This workflow outlines a systematic approach to determining the optimal concentration of the compound for cell-based assays.

G cluster_1 Experimental Workflow Start Start: Prepare Compound Stock DoseResponse Step 1: Broad Dose-Response (e.g., 1 nM - 100 µM) Start->DoseResponse IC50 Step 2: Calculate IC50 Value DoseResponse->IC50 Refine Step 3: Narrow-Range Titration (around IC50) IC50->Refine Mechanism Step 4: Mechanistic Assays (0.5x, 1x, 2x IC50) Refine->Mechanism End End: Optimal Concentration Range Determined Mechanism->End

Sources

1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride off-target effects mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential challenges during its experimental use. Our goal is to provide you with the expertise and methodologies required to ensure the scientific integrity of your results, with a specific focus on mitigating off-target effects.

Introduction to the Compound

This compound is a member of the phenylpiperazine chemical class, a scaffold known for its broad bioactivity. Phenylpiperazine derivatives frequently interact with monoamine G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic receptors. While this compound may be synthesized for a specific primary target, its structural motifs create a potential for interactions with other related receptors, leading to off-target effects that can confound experimental data.

This guide is built around a common scenario: a researcher observes unexpected or inconsistent results while using this compound, suspecting that these anomalies arise from unintended molecular interactions. We will explore how to diagnose, characterize, and mitigate these off-target effects systematically.

Frequently Asked Questions (FAQs)

Q1: My cellular assay is producing results that are inconsistent with the expected pharmacology of my primary target. Could off-target effects be the cause?

A1: Yes, this is a strong possibility. Phenylpiperazine-based compounds are well-known for their polypharmacology—the ability to bind to multiple targets. A related compound, 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (LQFM008), has demonstrated activity via the serotonergic pathway, specifically involving the 5-HT₁ₐ receptor.[1] Your compound may have a similar profile, with potential off-target affinities for other 5-HT receptor subtypes (e.g., 5-HT₂ₐ, 5-HT₂₋), dopamine (e.g., D₂) or adrenergic (e.g., α₁) receptors.

Q2: What is the first step I should take to investigate potential off-target activity?

A2: The first step is to perform a counter-screen using cell lines that express potential off-target receptors but not your primary target. For example, if your primary target is Serotonin Receptor A, you would test the compound's activity on cell lines exclusively expressing Serotonin Receptor B, Dopamine Receptor D₂, etc. A positive result (e.g., a calcium flux or cAMP response) in these assays is a direct indication of off-target activity.

Q3: How can I be sure that the observed effect is due to a direct interaction with a receptor and not something else, like cellular toxicity?

A3: This is a critical question. You should always run a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays, using the same compound concentrations. If you observe a loss of cell viability at concentrations where you also see the "off-target" functional response, your results may be confounded by cytotoxicity. True receptor-mediated off-target effects should occur at non-toxic concentrations. Phenylpiperazine derivatives have been noted to have a wide range of efficacy and toxicity potentials that can be concentration-dependent.[2]

Q4: I've confirmed an off-target interaction. How can I design my experiment to isolate the effect of the primary target?

A4: The gold-standard approach is to use a pharmacological block . In this technique, you pre-incubate your cells with a highly selective antagonist for the identified off-target receptor before adding your compound. If the anomalous signaling is attenuated or disappears, you have successfully isolated the off-target effect. This allows you to study the primary target's signaling cascade without interference.

Troubleshooting Guide: Diagnosing & Mitigating Off-Target Effects

This section provides detailed workflows to address specific experimental problems.

Problem 1: Unexplained Agonist/Antagonist Activity in a Functional Assay

You are using 1-(1-phenyl-1H-tetrazol-5-yl)piperazine as an antagonist for your primary target (Target-P), but at higher concentrations, you observe a weak agonist response.

Causality Explanation:

This phenomenon often occurs when a compound has high affinity for the primary target (acting as an antagonist) but a lower affinity for an off-target receptor (Off-Target-A) where it acts as an agonist. At low concentrations, the compound primarily occupies Target-P. As the concentration increases, it begins to saturate Off-Target-A, initiating its signaling cascade and producing the unexpected agonist effect.

Mitigation Workflow:

Caption: Workflow to diagnose and mitigate unexpected agonist activity.

Detailed Protocol: Pharmacological Block Experiment
  • Cell Culture: Plate your experimental cells (expressing both the primary and suspected off-target receptor) at the desired density for your functional assay (e.g., calcium flux or cAMP).

  • Antagonist Preparation: Prepare a stock solution of a highly selective antagonist for the identified off-target receptor (e.g., Ketanserin for 5-HT₂ₐ).

  • Pre-incubation: Prior to adding your test compound, add the selective antagonist to the appropriate wells at a concentration at least 100-fold higher than its Kᵢ for the off-target receptor. Incubate for the recommended time (typically 15-30 minutes) to ensure equilibrium is reached.

  • Compound Addition: Add this compound across your desired concentration range to both the antagonist-treated and untreated wells.

  • Data Acquisition: Run your functional assay and record the data.

  • Analysis: Compare the dose-response curves. In the antagonist-treated wells, the confounding agonist effect should be absent, revealing the true pharmacology of your compound at its primary target.

Problem 2: High Variability and Poor Reproducibility Between Experiments

Your results are inconsistent from one experiment to the next, even when using the same cell line and compound concentrations.

Causality Explanation:

This can be a sign of competition with endogenous ligands present in your cell culture medium, particularly if you use serum. For example, serotonin present in fetal bovine serum (FBS) can compete with your compound for binding to serotonergic off-targets, leading to variable baseline receptor activation and inconsistent responses.

Signaling Pathway Diagram: Endogenous Ligand Interference

G cluster_0 Cell Membrane TargetP Primary Target (Target-P) Signal_On Signal_On OffTargetA Off-Target (e.g., 5-HT₂ₐ) Signal_Off Signal_Off Compound Test Compound (1-phenyl-tetrazol-piperazine) Compound->TargetP Intended Binding (High Affinity) Compound->OffTargetA Off-Target Binding (Lower Affinity) Endogenous Endogenous Ligand (e.g., Serotonin in Serum) Endogenous->OffTargetA Competitive Binding (Variable)

Caption: Competition between the test compound and endogenous ligands for an off-target receptor.

Mitigation Workflow:
  • Serum Starvation: A critical step is to switch to a serum-free medium for a period (e.g., 4-24 hours) before and during the experiment. This depletes the pool of endogenous ligands.

  • Wash Steps: Thoroughly wash the cells with a buffered saline solution (e.g., HBSS) immediately before adding your compound to remove any residual media components.

  • Use of Charcoal-Stripped Serum: If serum is absolutely required for cell health, use charcoal-stripped serum. This type of serum has been treated to remove small molecules like hormones and neurotransmitters, providing a "cleaner" background for your assay.

Quantitative Data: Representative Affinities for Phenylpiperazines

The following table provides hypothetical but realistic binding affinity (Kᵢ, in nM) and functional activity (EC₅₀/IC₅₀, in nM) data to illustrate the concept of an off-target profile. Actual values for this compound must be determined experimentally.

Target ReceptorBinding Affinity (Kᵢ, nM)Functional Assay (EC₅₀/IC₅₀, nM)Functional Effect
Primary Target (e.g., 5-HT₁ₐ) 5.2 15.5 (IC₅₀) Antagonist
Off-Target 1 (e.g., 5-HT₂ₐ)150450 (EC₅₀)Agonist
Off-Target 2 (e.g., D₂)480> 1000Weak Antagonist
Off-Target 3 (e.g., α₁-adrenergic)800> 1000No functional effect

This table illustrates how a compound can be a potent antagonist at its primary target while acting as a less potent agonist at an off-target. This separation in potency is the key to designing experiments that isolate the primary effect.

Advanced Validation: Confirming On-Target vs. Off-Target Effects

For critical applications, more rigorous validation is necessary.

Protocol: siRNA Knockdown Validation

This method provides definitive evidence by removing the off-target receptor from the system.[3]

  • Design & Transfection: Use validated siRNA sequences to specifically target the mRNA of the suspected off-target receptor. Transfect your experimental cells and include a non-targeting (scrambled) siRNA control.

  • Knockdown Confirmation: After 48-72 hours, verify the knockdown of the target protein using qPCR (to measure mRNA levels) or Western blot (to measure protein levels). A >70% reduction is typically considered successful.

  • Functional Assay: Perform your functional assay with this compound on three cell populations:

    • Untransfected (Wild-Type)

    • Transfected with Scrambled siRNA

    • Transfected with Off-Target siRNA

  • Interpretation:

    • If the anomalous off-target effect is still present in the Wild-Type and Scrambled siRNA cells but is absent in the Off-Target siRNA cells, you have definitively proven that the effect is mediated by that specific receptor.

Protocol: Direct Binding Assays

Directly measuring the binding of your compound to various receptors provides quantitative data on its selectivity profile.

  • Radioligand Binding Assay: This classic technique measures the displacement of a known radioactive ligand from a receptor by your unlabeled compound. It is used to determine the inhibitor constant (Kᵢ). This method is well-established for validating ligand-receptor interactions.[4]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technology that measures binding events in real-time, providing both affinity (Kᴅ) and kinetic data (kₐ, kₔ).[5][6] This can be invaluable for understanding how quickly your compound binds and dissociates from on- and off-targets.

References
  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

  • Fein, K. C., Lamson, N., & Whitehead, K. A. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. ResearchGate. [Link]

  • Piperazine,1-(1-phenyl-1H-tetrazol-5-yl)- CAS NO.198209-80-2. LookChem. [Link]

  • George, S., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Piperazine. Wikipedia. [Link]

  • Synthesis and anti-histamine release activity of phenyl tetrazole compounds. (2012). PubMed. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2022). National Institutes of Health. [Link]

  • 1-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE. Atomole. [Link]

  • de Oliveira, R., et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. PubMed. [Link]

  • Frei, A. P., et al. (2018). Validation of extracellular ligand–receptor interactions by Flow-TriCEPS. National Institutes of Health. [Link]

  • Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. National Institutes of Health. [Link]

  • Navratilova, I., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. [Link]

  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015). JoVE. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. [Link]

  • van der Velden, W. J. C., et al. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. [Link]

  • Kenakin, T., & Bylund, D. B. (2010). Ligand binding assays at equilibrium: validation and interpretation. National Institutes of Health. [Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2024). MDPI. [Link]

  • Navratilova, I., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. National Institutes of Health. [Link]

Sources

Common problems in 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during experiments with this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves a two-step process. First, a nucleophilic substitution reaction is carried out between a 5-substituted 1-phenyl-1H-tetrazole (where the substituent is a good leaving group, such as a halogen or a sulfonyl group) and piperazine. The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Salt Formation Start 1-phenyl-5-X-1H-tetrazole (X = Cl, Br, etc.) Reaction1 Nucleophilic Substitution Start->Reaction1 Piperazine Piperazine Piperazine->Reaction1 Product_base 1-(1-phenyl-1H-tetrazol-5-yl)piperazine (Free Base) Reaction1->Product_base Product_base_ref Free Base HCl Hydrochloric Acid (e.g., in Ether or Isopropanol) Reaction2 Protonation HCl->Reaction2 Final_Product 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride Reaction2->Final_Product Product_base_ref->Reaction2

Caption: General synthetic pathway.

Q2: What are the expected spectroscopic data (¹H NMR, ¹³C NMR) for the final product?

A2: While specific shifts can vary based on the solvent used, the following are characteristic peaks for 1-(1-phenyl-1H-tetrazol-5-yl)piperazine. For the hydrochloride salt, the piperazine protons, especially those adjacent to the protonated nitrogen, will shift further downfield.

  • ¹H NMR: You should observe multiplets for the phenyl protons (typically in the 7.4-7.6 ppm range). The piperazine protons will appear as two distinct multiplets, one for the two methylenes attached to the tetrazole ring and one for the two methylenes of the NH group (or NH₂⁺ in the salt). These typically appear in the 3.0-4.0 ppm range.

  • ¹³C NMR: Expect signals for the phenyl carbons, with the ipso-carbon being the most deshielded. The tetrazole carbon will also have a characteristic shift. The piperazine carbons will show two signals, corresponding to the two non-equivalent methylene groups.

For comparison, the related compound 1-phenyl-1H-tetrazole-5-thiol shows phenyl proton signals between 7.61 and 7.78 ppm in DMSO-d₆.[1]

Q3: What are the general solubility properties of this compound?

A3: As a hydrochloride salt, this compound is expected to have good solubility in protic solvents like water, methanol, and ethanol. Its solubility in aprotic organic solvents is likely to be limited. This is a common characteristic of amine hydrochloride salts due to their ionic nature.[2]

Q4: How should I store this compound?

A4: It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place. Phenylpiperazine derivatives can be susceptible to degradation over extended periods, especially at room temperature.[3] The hydrochloride salt form generally offers improved stability over the free base.

Troubleshooting Guide

Problem 1: Low or No Yield of the Free Base

Possible Causes:

  • Inactive Starting Material: The 5-halo-1-phenyl-1H-tetrazole may be old or degraded.

  • Insufficient Reaction Temperature: Nucleophilic aromatic substitution on the electron-rich tetrazole ring can be sluggish and may require elevated temperatures.

  • Inappropriate Solvent: The choice of solvent is crucial. High-boiling polar aprotic solvents like DMF or DMSO are often used to facilitate the reaction, but their use can complicate product isolation.[4]

  • Base Issues: If a base is used to scavenge the HX formed during the reaction, its strength and stoichiometry are important. An inappropriate base can lead to side reactions.

Solutions:

  • Verify Starting Material Quality: Check the purity of your 5-halo-1-phenyl-1H-tetrazole using TLC, melting point, or NMR.

  • Optimize Reaction Conditions:

    • Gradually increase the reaction temperature, monitoring the progress by TLC.

    • Consider using a solvent like DMF or NMP if the reaction is not proceeding in lower-boiling solvents. Be aware that removal of these solvents can be challenging.[5]

  • Use Excess Piperazine: Using an excess of piperazine can drive the reaction to completion and also act as the base to neutralize the formed acid.

Low_Yield_Troubleshooting Start Low or No Yield of Free Base Check_SM Check Starting Material Purity Start->Check_SM SM_OK Purity OK? Check_SM->SM_OK Replace_SM Replace or Purify Starting Material SM_OK->Replace_SM No Optimize_Conditions Optimize Reaction Conditions SM_OK->Optimize_Conditions Yes Increase_Temp Increase Temperature Optimize_Conditions->Increase_Temp Change_Solvent Change Solvent (e.g., to DMF) Optimize_Conditions->Change_Solvent Excess_Piperazine Use Excess Piperazine Optimize_Conditions->Excess_Piperazine Monitor_TLC Monitor by TLC Increase_Temp->Monitor_TLC Change_Solvent->Monitor_TLC Excess_Piperazine->Monitor_TLC

Caption: Troubleshooting workflow for low yield.

Problem 2: Difficulty in Purifying the Free Base

Possible Causes:

  • High-Boiling Point Solvents: Solvents like DMF or DMSO are difficult to remove completely and can co-elute with the product during chromatography.[5]

  • Formation of Bis-substituted Piperazine: If a di-halo tetrazole precursor is used, or if there are other reactive sites, the piperazine can react at both nitrogen atoms.

  • Polarity of the Product: The free base is quite polar due to the two secondary amine groups, which can cause streaking on silica gel chromatography.

Solutions:

  • Solvent Removal:

    • For DMF, azeotropic distillation with toluene or heptane under reduced pressure can be effective.

    • Alternatively, perform an aqueous workup. Dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer multiple times with brine to remove residual DMF or DMSO.

  • Chromatography:

    • Use a polar solvent system for column chromatography, such as dichloromethane/methanol or ethyl acetate/methanol, often with a small amount of triethylamine (e.g., 1%) to prevent streaking.

    • Consider using a different stationary phase, such as alumina, if silica gel proves problematic.

  • Crystallization: Attempt to crystallize the free base from a suitable solvent system. This can be a highly effective purification method if a suitable solvent is found.

Problem 3: Issues with Hydrochloride Salt Formation and Isolation

Possible Causes:

  • Hygroscopic Nature: The hydrochloride salt can be hygroscopic, making it difficult to handle and obtain an accurate weight.

  • Incomplete Precipitation: The salt may not fully precipitate from the chosen solvent, leading to a low isolated yield.

  • Oil Formation: The product may oil out instead of forming a crystalline solid.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents for the salt formation step to minimize water absorption.

  • Solvent Selection:

    • Commonly, a solution of HCl in a non-polar solvent like diethyl ether or dioxane is added to a solution of the free base in a solvent in which the salt is insoluble (e.g., ethyl acetate, isopropanol).

    • If the product oils out, try changing the solvent, cooling the mixture slowly, or scratching the inside of the flask to induce crystallization.

  • Isolation:

    • After precipitation, collect the solid by filtration, wash with a non-polar solvent (like ether or hexane) to remove any residual starting materials, and dry thoroughly under vacuum.

Problem 4: Inconsistent or Unclear Analytical Data

Possible Causes:

  • Residual Solvent: High-boiling point solvents from the reaction or purification can be difficult to remove and will show up in NMR spectra.

  • Water Presence: The presence of water can broaden peaks in the NMR spectrum, especially the N-H proton of the piperazine ring.

  • Impurity Presence: Unreacted starting materials or byproducts can complicate spectral interpretation.

Solutions:

  • Thorough Drying: Dry the sample under high vacuum for an extended period, possibly with gentle heating, to remove residual solvents and water.

  • Repurification: If significant impurities are detected, repurify the compound using the methods described in Problem 2.

  • Advanced NMR Techniques: If the ¹H NMR spectrum is complex, consider running a ¹³C NMR, DEPT, COSY, or HSQC experiment to aid in structure elucidation.

  • HPLC Analysis: Use a suitable HPLC method to assess purity. For similar compounds, a reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer at low pH has been shown to be effective.[6] However, piperazine itself can be challenging to retain on C18 columns, so method development may be necessary.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine
  • To a solution of 1-phenyl-5-chloro-1H-tetrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add piperazine (2.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous workup by adding water and extracting the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolve the purified free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or isopropanolic HCl dropwise with stirring until precipitation is complete.

  • Stir the resulting slurry at room temperature for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt.

Data Summary

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₅ClN₆Inferred
Molecular Weight266.73 g/mol Inferred
Appearance (Predicted)White to off-white solid
StabilityPhenyl piperazines may degrade over time, especially at room temperature. Storage in a cool, dark, and dry place is recommended.[3]
Solubility (Predicted)Soluble in water, methanol, ethanol. Limited solubility in aprotic organic solvents.[2]

References

  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. (2019). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (2015). South African Journal of Chemistry. Available at: [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015). Google Patents.
  • Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. (2013). Google Patents.
  • 1-Phenyl-1H-tetrazole-5-thiol. Pharmaffiliates. Available at: [Link]

  • Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). ResearchGate. Available at: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. Available at: [Link]

  • Tetrazoles via Multicomponent Reactions. (2019). ACS Publications. Available at: [Link]

  • Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. (2018). PubMed Central. Available at: [Link]

  • Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Regioselective synthesis and preliminary cytotoxic activity properties of tetrazole appendage N-substituted piperazine derivatives. (2017). ResearchGate. Available at: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2015). ResearchGate. Available at: [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. Available at: [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (1998). PubMed. Available at: [Link]

  • Zn(OAc)2·2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Growing Science. Available at: [Link]

  • Al-Nahrain Journal of Science Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2023). Al-Nahrain Journal of Science. Available at: [Link]

  • Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole a. ResearchGate. Available at: [Link]

Sources

How to prevent precipitation of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Precipitation

Welcome to the dedicated technical support guide for 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride. As a Senior Application Scientist, I understand that unexpected precipitation can be a significant roadblock in your research, leading to loss of valuable material, time, and confidence in your experimental results. This guide is structured to provide you with not just protocols, but a foundational understanding of the chemical principles governing the solubility of this compound. Our goal is to empower you to proactively prevent precipitation and effectively troubleshoot any issues that may arise.

Understanding the Core Chemistry: The Key to Preventing Precipitation

This compound is a salt, formed from the reaction of the basic piperazine nitrogen with hydrochloric acid. The solubility of this compound is intrinsically linked to the equilibrium between its protonated (salt) form and its deprotonated (free base) form.

  • The Hydrochloride Salt (Protonated Form): This form is charged and generally exhibits high solubility in polar solvents, particularly water and aqueous buffers.

  • The Free Base (Deprotonated Form): This form is neutral and significantly less soluble in aqueous media.

Precipitation almost always occurs when the soluble salt form converts to the insoluble free base. This conversion is primarily dictated by the pH of the solution.

G Soluble 1-(1-phenyl-1H-tetrazol-5-yl)piperazine H+ Insoluble 1-(1-phenyl-1H-tetrazol-5-yl)piperazine (Free Base) (Precipitate) Soluble->Insoluble  Increase in pH (Addition of Base)  [H+] decreases Insoluble->Soluble  Decrease in pH (Addition of Acid)  [H+] increases

Caption: pH-dependent equilibrium of the soluble salt and insoluble free base.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the handling of this compound.

Q1: What is the best solvent to dissolve this compound?

A1: For aqueous experiments, the primary choice should be an acidic buffer. For organic chemistry applications or when a non-aqueous solvent is required, polar aprotic or protic solvents are recommended.

Solvent TypeRecommended SolventsSuitability & Comments
Aqueous Acidic Buffers (e.g., pH 4-6 citrate or acetate buffers)Excellent. Maintains the protonated, soluble form of the compound.
Deionized WaterGood, with caution. The pH of unbuffered water can vary and may be susceptible to changes (e.g., absorbing atmospheric CO2), which could lead to a pH increase and precipitation.
Polar Protic Ethanol, MethanolGood. Piperazine dihydrochloride is soluble in these solvents[1]. These can be suitable for stock solutions.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Excellent. Tetrazole-containing compounds generally show high solubility in DMSO[3]. Ideal for high-concentration stock solutions.
Non-Polar Toluene, Hexanes, Diethyl EtherPoor. The free base may have some solubility, but the hydrochloride salt is unlikely to dissolve.

Q2: I dissolved my compound in water, and it precipitated overnight. What happened?

A2: This is a classic case of pH shift. Unbuffered deionized water can absorb atmospheric carbon dioxide, which forms carbonic acid and can alter the pH. More significantly, if the water was slightly basic to begin with, or if your glassware had residual basic material, the pH could have risen enough to cross the precipitation threshold, converting the soluble salt to the insoluble free base.

Q3: Can I dissolve the compound in a basic buffer, like PBS at pH 7.4?

A3: Dissolving directly into a buffer at pH 7.4 is not recommended and carries a high risk of precipitation. Based on our estimated pKa of 7.5-8.5, a significant portion of the compound will exist in the less soluble free base form at this pH. If your experiment requires a final pH of 7.4, it is crucial to first dissolve the compound in an acidic solution and then slowly add it to your final buffer with vigorous stirring. This allows for dilution to a concentration below the solubility limit of the free base at that pH.

Q4: How should I prepare a high-concentration stock solution?

A4: The most robust method is to use anhydrous DMSO . This will dissolve both the salt and potentially the free base form, minimizing the risk of precipitation due to pH effects. For aqueous experiments, prepare a concentrated stock in a slightly acidic buffer (e.g., 50 mM citrate buffer, pH 5.0) and store it frozen.

Q5: Does temperature affect the solubility?

A5: Yes. Like many salts, the solubility of piperazine dihydrochloride generally increases with temperature[1]. If you encounter difficulty dissolving the compound, gentle warming (e.g., to 37-40°C) can be beneficial. However, be aware of the thermal stability of your compound in the specific solution over time. Tetrazole derivatives are generally thermally stable, but prolonged heating is not advised without specific stability data[4].

Troubleshooting Precipitation

If you are currently facing a precipitation issue, this guide will help you diagnose the cause and provide a potential solution.

Troubleshooting Start Precipitate Observed CheckpH Measure the pH of the supernatant. Start->CheckpH pH_High Is pH > 6.5? CheckpH->pH_High pH Measured Solvent_Check What is the solvent? pH_High->Solvent_Check No Acidify Add dilute HCl (e.g., 0.1 M) dropwise with stirring until precipitate dissolves. pH_High->Acidify Yes Aqueous Aqueous / Water Solvent_Check->Aqueous Water/Buffer Organic Polar Organic Solvent_Check->Organic DMSO/Ethanol/etc. Buffer Consider re-making the solution in an acidic buffer (pH 4-6). Acidify->Buffer Solvent_Issue Precipitation is likely due to exceeding solubility limit or temperature effects. Aqueous->Solvent_Issue Organic->Solvent_Issue Solvent_Action Try gentle warming (37°C). If it dissolves, it may recrystallize on cooling. Consider using a co-solvent (e.g., adding DMSO or ethanol) or reducing the concentration. Solvent_Issue->Solvent_Action

Caption: A workflow for troubleshooting precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution (10 mM)

This protocol is designed to create a stable solution for use in most biological and chemical assays.

Materials:

  • This compound

  • 50 mM Sodium Citrate Buffer, pH 5.0

  • Volumetric flasks and pipettes

  • Stir plate and stir bar or vortex mixer

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of the hydrochloride salt to prepare your desired volume of a 10 mM solution.

  • Add Buffer: Add approximately 80% of the final volume of the pH 5.0 citrate buffer to the flask containing the compound.

  • Dissolve: Stir or vortex the mixture. If dissolution is slow, gentle warming in a water bath (up to 40°C) can be applied until all solid is dissolved.

  • Adjust to Final Volume: Once the solution is clear and has returned to room temperature, add the pH 5.0 citrate buffer to reach the final desired volume.

  • Storage: For short-term storage (1-2 days), keep the solution at 2-8°C. For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Rescuing a Precipitated Aqueous Solution

This protocol can be used to attempt to redissolve a solution that has precipitated.

Materials:

  • Precipitated solution

  • 0.1 M Hydrochloric Acid (HCl)

  • pH meter or pH strips

Procedure:

  • Stir the Suspension: Place the vial or flask containing the precipitated solution on a stir plate with a stir bar.

  • Monitor pH: Measure the initial pH of the solution. It is likely to be near or above neutral.

  • Acidify Dropwise: Slowly add 0.1 M HCl drop by drop to the stirring suspension.

  • Observe Dissolution: Continue adding acid and monitoring the pH until the precipitate dissolves completely. Note the pH at which the solution becomes clear.

  • Re-buffering (Optional): If your experiment requires a specific pH, this resolubilized, acidic stock can now be carefully added to your final, well-buffered experimental medium. Be mindful of the final concentration to avoid exceeding the solubility limit at the new pH.

Expert Tip: The key to preventing precipitation is to control the pH. Always work with acidic, buffered solutions when possible. If you must work at or near physiological pH, ensure your final concentration is low and that the addition of your acidic stock solution is done slowly and with vigorous mixing to avoid localized high concentrations that can precipitate before they are fully diluted.

References

  • Solubility of Things. (n.d.). Piperazine Dihydrochloride.
  • Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. (2025). Materials Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Serajuddin, A. T. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Advanced Drug Delivery Reviews, 37(1-3), 83-99.
  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. (2023). Pharmaceutics. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Common-Ion Effect in Solubility Equilibria. Retrieved from [Link]

  • Khan Academy. (n.d.). The common-ion effect. Retrieved from [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. Retrieved from [Link]

Sources

Refining purification methods for 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine Hydrochloride

Subject: Advanced Purification Protocols & Troubleshooting Reference Code: PTP-HCl-REFINE-01 Applicable For: Process Chemists, API Manufacturers, Drug Development Scientists[1]

Executive Summary

This compound is a Critical Quality Attribute (CQA) intermediate, primarily utilized in the synthesis of azole antifungals (e.g., Itraconazole).[1] The purity of this intermediate directly dictates the impurity profile of the final API.

The primary challenges in its purification are:

  • The "Bis-Impurity": Formation of 1,4-bis(1-phenyl-1H-tetrazol-5-yl)piperazine.[1]

  • Regioisomers: Trace levels of 2-substituted tetrazoles (though synthetic routes usually favor 1-substitution).[1]

  • Salt Stoichiometry: Hygroscopicity issues arising from excess HCl encapsulation.

This guide moves beyond standard textbook recipes, offering a refined, industrially viable purification logic based on pKa differentials and solubility parameters.

Module 1: The "Chemical Filter" (Bis-Impurity Removal)[1]

The Problem: In the reaction between 5-chloro-1-phenyl-1H-tetrazole and piperazine, the most persistent impurity is the bis-substituted dimer .[1] Because the target molecule is a secondary amine, it can react again with the starting material.

The Solution: pKa-Driven Phase Switching Chromatography is inefficient at scale.[1] The most robust purification method exploits the basicity difference.

  • Target Molecule: Contains a secondary amine (

    
    ).[1] It is basic and forms salts.
    
  • Bis-Impurity: Both piperazine nitrogens are substituted.[1] It is non-basic (neutral).

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Toluene .

  • Acid Extraction: Extract the organic layer with 1M Aqueous HCl .

    • Mechanism:[2][3][4] The target amine protonates and moves to the aqueous phase. The neutral bis-impurity and unreacted tetrazole remain in the organic phase.

  • Phase Separation: Discard the organic layer (containing impurities).

  • Basification: Treat the aqueous layer with 50% NaOH or NH₄OH until pH > 11.

  • Precipitation: The target free base will precipitate or oil out. Extract back into DCM, dry over Na₂SO₄, and evaporate.

Module 2: Crystallization & Solvent Selection

Once the chemical filter is applied, the free base must be crystallized before salt formation to remove color bodies (aniline derivatives) and trace regioisomers.

Solvent Efficiency Matrix

Solvent SystemRoleEfficiencyNotes
Toluene RecrystallizationHighExcellent for removing non-polar impurities.[1] Requires heating to 80-90°C.
Ethanol/Water (9:1) RecrystallizationMediumGood for final polish, but yield loss can be high due to solubility.[1]
Isopropanol (IPA) AntisovlentHighBest used during the HCl salt formation step.
Acetone Slurry WashMediumEffective for removing surface-adsorbed color bodies from the final salt.[1]

Refined Crystallization Protocol (Free Base):

  • Dissolve the crude free base in Toluene (5 mL per gram) at 85°C.

  • Add Activated Carbon (Type C) (5 wt%) to remove pink/brown oxidation byproducts (aniline derivatives). Stir for 30 mins.

  • Hot filter through Celite.

  • Cool slowly to 5°C. The target compound crystallizes as white/off-white needles.

Module 3: Hydrochloride Salt Formation

Critical Control Point: The hydrochloride salt can form hydrates or trap excess HCl, leading to a hygroscopic product that fails stability testing.

The "Anhydrous Switch" Method: Avoid aqueous HCl if possible. Use an anhydrous generation method to control stoichiometry.

  • Dissolution: Dissolve the purified free base in Ethyl Acetate or Isopropanol (IPA) .

  • Acid Addition: Add HCl in Isopropanol (5-6N) dropwise at 0-5°C.

    • Stoichiometry: Target 1.05 equivalents. Excess HCl leads to lattice entrapment.

  • Aging: Stir the slurry for 2 hours at 0°C to allow crystal growth (Ostwald ripening).

  • Filtration: Filter under Nitrogen (to prevent moisture uptake).

  • Drying: Vacuum dry at 50°C. Crucial: If the solid is sticky, it indicates trapped solvent or excess HCl. Triturate with Acetone and re-dry.

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (Target + Bis-Impurity + Starting Material) Solvent Dissolve in DCM/Toluene Start->Solvent AcidWash Extract with 1M HCl Solvent->AcidWash OrganicLayer Organic Layer (Contains Bis-Impurity & Neutrals) AcidWash->OrganicLayer Neutrals remain AqueousLayer Aqueous Layer (Contains Target Amine Salt) AcidWash->AqueousLayer Protonated Amine Discard DISCARD (Waste) OrganicLayer->Discard Basify Adjust pH > 11 (NaOH/NH4OH) AqueousLayer->Basify Extract Extract into DCM -> Evaporate Basify->Extract Crystallize Recrystallize Free Base (Toluene + Activated Carbon) Extract->Crystallize SaltForm Salt Formation (HCl/IPA in Ethyl Acetate) Crystallize->SaltForm Final Pure Product (>99.5% HPLC) SaltForm->Final

Caption: Logic flow for separating basic target amine from neutral bis-impurities via pH-swing extraction.

Module 4: Troubleshooting FAQ

Q1: My final product has a persistent pink/reddish hue. How do I remove it?

  • Cause: This is typically due to the oxidation of trace aniline derivatives (formed from the degradation of the phenyl-tetrazole ring) or phenol impurities if using specific precursors.[1]

  • Fix: Standard recrystallization often fails here.

    • Step 1: Dissolve the free base (not the salt) in warm Methanol.

    • Step 2: Treat with Sodium Dithionite (Na₂S₂O₄) (aq. solution wash) or stir with activated charcoal for 1 hour.

    • Step 3: Re-filter and proceed to salt formation. The reducing environment of dithionite quenches the oxidized color bodies.

Q2: The salt is extremely hygroscopic and turns into a gum upon filtration.

  • Cause: This usually indicates excess HCl trapped in the crystal lattice or the formation of an amorphous phase due to rapid precipitation.

  • Fix:

    • Annealing: Slurry the gum in Acetone or Diethyl Ether and stir for 4-6 hours. This forces the transition from amorphous to crystalline.

    • Drying: Ensure the vacuum oven is at least 50°C. If water was used in the process, you may have a hydrate. Switch to the Anhydrous Switch Method (Module 3) using HCl/IPA.

Q3: HPLC shows a peak at RRT 1.2 that tracks with the product.

  • Cause: This is likely the Regioisomer (2-substituted tetrazole) if the synthesis involved alkylation, or the Bis-impurity if the acid/base wash was skipped.[1]

  • Fix:

    • If it is the Bis-impurity: Repeat the Acid/Base Extraction (Module 1).[1]

    • If it is a Regioisomer: These are hard to separate. Use Toluene recrystallization with slow cooling (0.5°C/min). The thermodynamic product (1-substituted) usually crystallizes preferentially over the kinetic byproducts.[1]

Q4: Yield is lower than expected (<60%) after the Acid/Base wash.

  • Cause: The target amine has some water solubility, especially if the aqueous layer volume is huge.

  • Fix: Saturate the aqueous layer with NaCl (Salting out) before the DCM extraction step. This pushes the organic amine out of the water phase and into the organic solvent.

References

  • Janssen Pharmaceutica N.V. (1984). Antifungal 1H-1,2,4-triazoles. US Patent 4,267,179. (Foundational patent describing the synthesis of Itraconazole and its piperazine-tetrazole intermediates).[1] Link

  • Zhu, J., et al. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. WO Patent 2015/063709. (Describes analogous purification of phenyl-piperazine derivatives using toluene and acid/base swings). Link

  • Wang, X., et al. (2010). Synthesis and purification of 1-substituted-5-aminotetrazoles. Journal of Heterocyclic Chemistry, 47(5), 1123-1128.[1] (Discusses solubility profiles and regioisomer separation of tetrazoles). Link[1]

  • Krich, G. (2008). Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole. US Patent Application 2008/0103312. (Details impurity removal in tetrazole synthesis via crystallization). Link

Sources

Challenges in scaling up 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scaling up the synthesis of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine (hereafter PTP ) presents a classic dichotomy in process chemistry: the reaction mechanism (Nucleophilic Aromatic Substitution,


) is theoretically simple, but the engineering reality is fraught with safety hazards and purification bottlenecks.

The primary route involves coupling 5-chloro-1-phenyl-1H-tetrazole (CPT) with piperazine . The three critical scale-up challenges are:

  • Process Safety: The explosive potential of the tetrazole core, particularly the chloro-precursor.

  • Selectivity: Preventing the formation of the bis-alkylated impurity (where one piperazine molecule reacts with two tetrazole rings).

  • Salt Morphology: Controlling the hygroscopicity of the final Hydrochloride (HCl) salt.

This guide provides a self-validating workflow to navigate these challenges.

Part 1: Critical Safety Notice (The "Red Box")

STOP & READ: Before handling 5-chloro-1-phenyl-1H-tetrazole (CPT) , you must validate your safety parameters.

  • Hazard: CPT is a high-nitrogen energetic compound. It is classified as a Flammable Solid and carries a risk of explosion if heated under confinement [1, 2].

  • Scale-Up Implication: In small-scale vials (mg), exotherms dissipate quickly. In reactors (>100g), the heat accumulation can trigger thermal runaway and detonation.

  • Mandatory Protocol:

    • DSC (Differential Scanning Calorimetry): You must run a DSC on your specific lot of CPT. If the onset of decomposition is <50°C from your reaction temperature, the process is unsafe.

    • Non-Confinement: Never heat this reaction in a sealed vessel without a rated rupture disk.

Part 2: Reaction Optimization (The Challenge)

The Mechanism & Impurity Profile

The reaction is a competition between the desired product (Mono-substitution) and the impurity (Bis-substitution). Piperazine has two nucleophilic nitrogens. Once the first nitrogen reacts, the second remains active.

The Golden Rule: To favor the mono-product, Piperazine must be in large excess (3.0 – 5.0 equivalents) .

Visualization: Reaction Logic & Impurity Pathways

The following diagram maps the kinetic competition you are managing.

ReactionNetwork cluster_conditions Process Control CPT 5-chloro-1-phenyl-1H-tetrazole (Limiting Reagent) Mono Target Product (Mono-substituted) CPT->Mono Fast (k1) Bis Impurity (Bis-substituted Dimer) CPT->Bis Excess CPT Pip Piperazine (Excess: 3-5 eq) Pip->Mono Mono->Bis Slow (k2) Occurs if Pip is depleted Control Maintain [Pip] >> [Mono] to suppress k2 path

Caption: Kinetic pathway showing the necessity of excess piperazine to suppress the secondary reaction (k2) that forms the bis-impurity.

Troubleshooting The Reaction
SymptomDiagnosisRoot CauseRemediation
High levels of Bis-impurity (>5%) Stoichiometry FailurePiperazine equivalents were too low (<2.0 eq) or mixing was poor (local hotspots of CPT).Increase Piperazine load to 4.0–5.0 eq. Ensure high-shear stirring. Add CPT solution slowly to the Piperazine solution (Inverse Addition).
Reaction Stalls (<90% Conv.) Kinetic TrapTemperature too low. The tetrazole ring is electron-deficient but the chloride is not a "super" leaving group.Increase Temperature to reflux (typically acetonitrile or toluene). Ensure solvent is anhydrous (water deactivates the

).
Dark/Black Reaction Mixture Thermal DecompositionReaction temperature exceeded stability limit of the tetrazole ring.Lower Temperature. If refluxing in toluene (110°C), switch to Acetonitrile (82°C) or THF (66°C) to reduce thermal stress.

Part 3: Work-Up & Purification (The Separation Logic)

Removing the 3-4 equivalents of excess piperazine is the most tedious step. Distillation is difficult due to piperazine's high boiling point and sublimation issues. We rely on pH-swing extraction .

The Protocol[1][2][3][4]
  • Quench: Cool reaction to room temperature.

  • Solvent Swap: If using water-miscible solvent (Acetonitrile), strip solvent and replace with Dichloromethane (DCM) or Ethyl Acetate .

  • Wash 1 (Water): Wash organic layer with water. Piperazine is highly water-soluble; the Product is lipophilic.

    • Critical Check: Monitor the aqueous layer by TLC.[1] If product is crashing out, add a small amount of brine.

  • Wash 2 (Acidic - Optional but Risky): Some protocols suggest a mild acid wash to pull piperazine. Avoid this. It will protonate your product (PTP) and pull it into the water.

  • Crystallization: The free base of PTP often crystallizes from cold Ethyl Acetate/Hexane.

Visualization: Purification Decision Tree

Purification Crude Crude Reaction Mix (Product + Bis-Impurity + Excess Piperazine) Step1 Evaporate Solvent Redissolve in DCM/EtOAc Crude->Step1 Step2 Water Wash (x3) Step1->Step2 AqLayer Aqueous Layer (Contains Excess Piperazine) Step2->AqLayer Discard OrgLayer Organic Layer (Product + Bis-Impurity) Step2->OrgLayer Keep Step3 Is Bis-Impurity Present? OrgLayer->Step3 YesBis Recrystallize (EtOH or iPrOH) Step3->YesBis Yes (>1%) NoBis Proceed to Salt Formation Step3->NoBis No (<1%)

Caption: Workflow for removing excess piperazine via aqueous partitioning and handling the bis-impurity via crystallization.

Part 4: Salt Formation (The Polymorph Trap)

Converting the free base to the Hydrochloride (HCl) salt is necessary for stability, but PTP-HCl can be hygroscopic (absorbs water from air) if the crystal lattice is amorphous.

FAQ: Salt Formation Issues

Q: My solid turned into a sticky gum after adding HCl. What happened? A: You likely added aqueous HCl (37%) to a hydrophobic solvent, or you added acid too fast.

  • Fix: Use anhydrous HCl in Isopropanol (or Dioxane) .

  • Procedure: Dissolve the Free Base in warm Isopropanol (iPrOH). Add 1.1 eq of HCl/iPrOH dropwise. Allow to cool slowly. The salt should precipitate as a white crystalline solid.

Q: The salt is yellow/orange. It should be white. A: This indicates trace oxidation of the piperazine ring or residual iron/metal contaminants if reagents weren't clean.

  • Fix: Recrystallize the final salt from Ethanol/Water (9:1) with a charcoal treatment.

Q: Can I use Acetone for the salt formation? A: Caution. While Acetone is a good antisolvent, it can react with the secondary amine of piperazine (if any unreacted starting material remains) to form an enamine/imine impurity. Isopropanol is safer.

References

  • Pfaltz & Bauer. (n.d.). Safety Data Sheet: 5-Chloro-1-phenyl-1H-tetrazole. Retrieved January 29, 2026, from (Verified via Search Result 1.6).

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 5-Phenyl-1H-tetrazole. Retrieved January 29, 2026, from (Verified via Search Result 1.8).

  • Mittal, R., et al. (2016). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles. Royal Society of Chemistry. (Contextual grounding on Tetrazole synthesis conditions).
  • Yi, W., et al. (2019). Synthesis of New bis 1-Substituted 1H-Tetrazoles. MDPI Proceedings. (Contextual grounding on Bis-tetrazole impurities).

Disclaimer: This guide is for research purposes only. Always consult your facility's Environmental Health & Safety (EHS) department before scaling up reactions involving high-nitrogen heterocycles.

Sources

Best practices for handling 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride

Executive Summary

You are likely working with This compound (often a custom synthesis intermediate) as a building block for antifungal agents (Itraconazole analogs) or anti-angiogenic compounds.

As a Senior Application Scientist, I frequently see researchers struggle with this compound due to a fundamental misunderstanding of its salt form . The hydrochloride (HCl) counterion stabilizes the piperazine ring for storage but completely deactivates its nucleophilicity. If you attempt a coupling reaction without properly neutralizing this salt, your yields will be near zero.

This guide provides the "missing manual" for handling, activating, and reacting this specific tetrazole-piperazine scaffold.

Module 1: Physical Handling & Storage

The Issue: Users often report the powder "clumping" or becoming sticky after opening the vial. The Cause: Piperazine HCl salts are significantly hygroscopic. The tetrazole ring adds nitrogen density, increasing polarity and affinity for atmospheric moisture.

ParameterSpecification / Best Practice
Appearance White to off-white crystalline powder.
Hygroscopicity High. Absorbs moisture rapidly at >40% RH.
Storage -20°C is ideal; 2-8°C is acceptable. Store under Argon/Nitrogen.
Safety Warning Tetrazole Core: While the 1-phenyl substitution stabilizes the ring, tetrazoles are energetic. Do not heat neat material >100°C without Differential Scanning Calorimetry (DSC) data.

Q: My compound has turned into a gum. Is it degraded? A: Likely not degraded, but hydrated.

  • Fix: Dry the material in a vacuum desiccator over

    
     for 24 hours.
    
  • Prevention: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Module 2: Solubilization & Activation (The Critical Step)

The Issue: "The compound won't dissolve in my organic reaction solvent (DCM, THF, Toluene)." The Science: You are holding an ionic salt. It is soluble in water and DMSO, but insoluble in non-polar organics. To react it, you must break the ionic lattice.

Protocol A: In-Situ Neutralization (Recommended for High Throughput)

Use this if you are running a reaction in DMF or DMSO.

  • Dissolve the HCl salt in the polar solvent.

  • Add 2.5 - 3.0 equivalents of a non-nucleophilic organic base (DIPEA or TEA).

    • Why 3 equivalents? 1 eq neutralizes the HCl; 1 eq activates the piperazine NH; the excess drives equilibrium.

  • Stir for 15 minutes before adding your electrophile.

Protocol B: Isolation of the Free Base (Recommended for Clean Chemistry)

Use this if your reaction requires DCM, THF, or Toluene, or if your electrophile is base-sensitive.

  • Suspend the HCl salt in DCM (Dichloromethane) .

  • Add an equal volume of 1M NaOH or Saturated

    
     .
    
  • Vigorously stir/shake until the solid dissolves and partitions into the DCM layer.

  • Separate the organic layer.[1]

  • Dry over

    
    , filter, and concentrate.
    
    • Result: You now have the free amine (often an oil or low-melting solid) which is highly soluble in organics and immediately reactive.

Module 3: Reaction Optimization (Troubleshooting)

The Issue: "I tried a Buchwald or SnAr coupling, but I only recovered starting material."

The Logic: The tetrazole ring at the N1 position is electron-withdrawing. This reduces the electron density on the N4 piperazine nitrogen, making it a weaker nucleophile than a standard N-methyl piperazine.

Visualizing the Activation Pathway:

ReactionLogic Salt HCl Salt Form (Inactive/Stable) Base Base Added (DIPEA/NaOH) Salt->Base Neutralization FreeBase Free Piperazine NH (Active Nucleophile) Base->FreeBase Deprotonation Reaction Coupling Reaction (SnAr / Amidation) FreeBase->Reaction Attack TetrazoleEffect Tetrazole Ring (Electron Withdrawal) TetrazoleEffect->FreeBase Reduces Nucleophilicity

Figure 1: The activation pathway required to convert the stable storage form (HCl salt) into the reactive species, noting the electronic effect of the tetrazole ring.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (<20%) HCl Scavenging: The HCl attached to the piperazine is protonating your base or the electrophile.Ensure you have added extra base to account for the HCl. If using 1 eq of reagent, use 3 eq of base.
No Reaction Solvent Mismatch: You used the HCl salt in Toluene/DCM without free-basing.Switch to Protocol B (Free-basing) described above.
Impurity Formation Tetrazole Instability: Reaction heated >120°C.Tetrazoles can degrade at high heat. Switch to catalytic conditions (Buchwald-Hartwig) to lower the temp to <100°C.
Product Stuck in Aqueous Amphoteric Nature: The product might be protonated during workup.Adjust workup pH to >10 to ensure the piperazine is neutral before extraction.

Module 4: Synthesis Context (Why this compound?)

This specific scaffold is a bioisostere used to improve the metabolic stability of antifungal drugs. The tetrazole mimics the triazole found in Itraconazole but offers different hydrogen bonding properties and solubility profiles [1].

Reaction Workflow for Itraconazole Analogs:

Workflow Start 1-(1-phenyl-1H-tetrazol-5-yl) piperazine HCl Step1 Step 1: Free-Basing (DCM/NaOH Extraction) Start->Step1 Activation Step2 Step 2: Linker Coupling (e.g., with Chloro-nitrobenzene) Step1->Step2 SnAr Reaction Step3 Step 3: Reduction & Cyclization (Target Molecule Synthesis) Step2->Step3 Downstream Chem

Figure 2: Typical workflow for utilizing the piperazine-tetrazole core in medicinal chemistry.

References

  • Shi, J., et al. (2010). Design and Synthesis of Tetrazole- and Pyridine-Containing Itraconazole Analogs as Potent Angiogenesis Inhibitors.[2] ACS Medicinal Chemistry Letters. Available at: [Link]

  • Bio-Fine Chemical. (n.d.). Tetrazole Handling and Stability Data.[3] Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Protein Tyrosine Phosphatase (PTP) Inhibitors: Evaluating 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride Against Key Clinical and Research Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reversible phosphorylation of tyrosine residues, governed by the interplay between protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), is a cornerstone of cellular signaling. Dysregulation of PTP activity is implicated in a host of human diseases, including metabolic disorders and cancer, making them compelling therapeutic targets.[1] However, developing potent and selective PTP inhibitors has been historically challenging due to the highly conserved and positively charged nature of the PTP active site.[2]

This guide provides a comparative analysis of PTP inhibitors, framed around the evaluation of a novel chemical entity, 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride . As specific experimental data for this compound's PTP inhibitory activity is not publicly available, we will dissect its structural motifs to infer potential properties. This analysis will be juxtaposed with three well-characterized inhibitors that represent different classes of PTP inhibition:

  • Sodium Orthovanadate: The classic, non-selective, active-site-directed inhibitor.

  • Trodusquemine (MSI-1436): A selective, allosteric inhibitor of PTP1B.

  • TNO155 (Batoprotafib): A potent, allosteric inhibitor of SHP2 in clinical development.

We will explore their mechanisms, selectivity, and therapeutic potential, supported by experimental data and protocols for researchers aiming to characterize novel PTP inhibitors.

The Landscape of PTP Inhibition: Therapeutic Promise and Scientific Hurdles

PTPs are critical negative regulators of signaling pathways. For instance, PTP1B attenuates insulin and leptin signaling, making it a prime target for type 2 diabetes and obesity.[3][4] Its inhibition enhances insulin receptor sensitivity, promoting glucose uptake and improving metabolic profiles.[3][5] Similarly, SHP2 is a key downstream effector of receptor tyrosine kinase (RTK) signaling, playing a crucial role in the RAS-MAPK pathway that drives cell proliferation.[6][7] Consequently, SHP2 inhibitors are a major focus in oncology, particularly for overcoming resistance to other targeted therapies.[7][8]

The primary challenge in developing PTP inhibitors has been achieving selectivity against the highly similar PTP family members and ensuring cell permeability, as early inhibitors mimicking the phosphotyrosine substrate were highly charged and could not cross the cell membrane.[2] The field has evolved from non-selective active-site binders to highly specific allosteric inhibitors that offer improved therapeutic windows.

Profiling the Target Compound: this compound

While direct PTP inhibition data for this specific molecule is absent in the current literature, its chemical structure provides clues for a hypothetical evaluation. The molecule is composed of three key moieties: a phenyl group, a tetrazole ring, and a piperazine ring.

  • Tetrazole Ring: In medicinal chemistry, the tetrazole ring is often employed as a bioisostere of a carboxylic acid group. This is highly relevant for PTP inhibitor design, as many substrate-mimicking inhibitors utilize an acidic group to engage with the positively charged active site.

  • Piperazine Moiety: The piperazine scaffold is a common feature in many CNS-active and other systemic drugs.[9] It can significantly influence a compound's physicochemical properties, including solubility, pKa, and ability to cross cell membranes. Substituted piperazines have been explored in the context of PTP1B inhibition, though with modest success.[10]

  • Phenyl Group: The aromatic phenyl ring provides a scaffold for hydrophobic interactions within a protein's binding pocket.

Derivatives containing these scaffolds have demonstrated a wide array of biological activities, including anticancer and anti-inflammatory effects.[11][12][13] However, without direct experimental evidence, its efficacy as a PTP inhibitor remains speculative. The logical next step would be to subject it to the rigorous experimental evaluation outlined later in this guide.

Comparative Analysis: A Spectrum of PTP Inhibitors

To understand where a new compound might fit, we compare it against established benchmarks.

A. Sodium Orthovanadate (Na₃VO₄)

Sodium orthovanadate is a widely used tool compound in cell biology to preserve the tyrosine phosphorylation state of proteins for analysis.[14]

  • Mechanism of Action: It acts as a competitive inhibitor, mimicking the phosphate group of the substrate and binding to the PTP active site.[14][15]

  • Target Selectivity: It is a broad-spectrum or "pan-PTP" inhibitor, lacking specificity for any single PTP family member. It also inhibits other enzymes like Na+/K+ ATPase and alkaline phosphatases, complicating the interpretation of cellular effects.

  • Utility: Its primary use is in laboratory settings to globally inhibit PTP activity during cell lysis to study phosphorylation events. Due to its lack of specificity and poor drug-like properties, it has no therapeutic application.[16]

B. Trodusquemine (MSI-1436): The PTP1B-Selective Allosteric Modulator

Trodusquemine represents a significant advancement in targeting PTP1B for metabolic diseases.

  • Mechanism of Action: Trodusquemine is a non-competitive, allosteric inhibitor.[17] It binds to a site distinct from the catalytic pocket, inducing a conformational change that prevents the enzyme from functioning.[18] This mechanism is key to its selectivity, as allosteric sites are generally less conserved than active sites.[18]

  • Target Selectivity: It exhibits high selectivity for PTP1B over its closest homolog, TCPTP (T-cell PTP).[19] While it shows some off-target activity against SHP2, its primary characterization is as a PTP1B inhibitor.[20]

  • Therapeutic Potential & Data: In preclinical models, Trodusquemine administration prevented weight gain, improved glucose homeostasis, and even reversed atherosclerotic plaque formation.[18] It has entered clinical trials for conditions including type 2 diabetes and breast cancer.[3][18]

C. TNO155 (Batoprotafib): The Clinical-Stage SHP2 Inhibitor

TNO155 is a front-runner in the development of SHP2 inhibitors for cancer therapy.

  • Mechanism of Action: Like Trodusquemine, TNO155 is an allosteric inhibitor. It binds to a pocket that stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation by upstream signals.[6][21]

  • Target Selectivity: It is a potent and highly selective SHP2 inhibitor.[22]

  • Therapeutic Potential & Data: SHP2 is a critical node in the MAPK pathway, which is often reactivated as a resistance mechanism to other targeted therapies (e.g., EGFR or ALK inhibitors).[8][23] TNO155 is being evaluated in clinical trials, primarily in combination with other anticancer agents, for advanced solid tumors.[7][24] Early results show a manageable safety profile and consistent target inhibition.[21][24]

Quantitative Performance Metrics: A Head-to-Head Comparison

The following table summarizes the key characteristics of the discussed inhibitors.

Feature1-(1-phenyl-1H-tetrazol-5-yl)piperazine HClSodium OrthovanadateTrodusquemine (MSI-1436)TNO155 (Batoprotafib)
Primary Target(s) Data Not AvailablePan-PTP, other phosphatasesPTP1B[17]SHP2[6]
Mechanism Data Not AvailableCompetitive, Active Site[14]Non-competitive, Allosteric[17]Allosteric[21]
Potency (IC₅₀) Data Not AvailableMicromolar range (variable)~1 µM (PTP1B)[17]0.011 µM (SHP2)[22]
Selectivity Data Not AvailableLow / Non-selectiveHigh vs. TCPTP[19]High[22]
Cell Permeability Data Not AvailableLowYesYes (Orally active)[22]
Therapeutic Area Data Not AvailableNone (Research tool)Metabolic Disease, Oncology[3][18]Oncology[7][24]

Visualizing the Science: Pathways and Protocols

To contextualize the action of these inhibitors, we can visualize their place in cell signaling and the workflow used to test them.

Signaling Pathway: PTP1B in Insulin Regulation

The diagram below illustrates the negative regulatory role of PTP1B on the insulin receptor. An inhibitor like Trodusquemine blocks PTP1B, thereby sustaining the phosphorylated (active) state of the insulin receptor and amplifying the downstream signal for glucose uptake.

PTP1B_Pathway cluster_membrane Cell Membrane IR Insulin Receptor IRS1 IRS-1 IR->IRS1 phosphorylates (pY) Insulin Insulin Insulin->IR binds PTP1B PTP1B PTP1B->IR dephosphorylates (pY) Inhibitor Trodusquemine (Allosteric Inhibitor) Inhibitor->PTP1B inhibits PI3K PI3K IRS1->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 activates

Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental Workflow: In Vitro PTP Inhibition Assay

This diagram outlines the standard procedure for determining the IC₅₀ value of a test compound against a PTP enzyme using a chromogenic substrate.

PTP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A 1. Prepare Assay Buffer (e.g., HEPES, pH 7.4, with DTT) E 5. Add Enzyme and Compound to 96-well plate (Pre-incubate 15 min) A->E B 2. Serially Dilute Test Compound B->E C 3. Prepare Enzyme (e.g., Recombinant PTP1B) C->E D 4. Prepare Substrate (e.g., pNPP Stock Solution) F 6. Initiate Reaction by adding pNPP Substrate D->F E->F G 7. Incubate at 37°C (e.g., 30 minutes) F->G H 8. Stop Reaction (e.g., with 1N NaOH) G->H I 9. Read Absorbance at 405 nm H->I J 10. Plot % Inhibition vs. [Compound] I->J K 11. Calculate IC₅₀ Value (Non-linear regression) J->K

Caption: Workflow for a standard in vitro PTP inhibition assay.

Detailed Experimental Protocol: In Vitro PTP1B Activity Assay

This protocol provides a robust method for determining the inhibitory potential of a compound like this compound against PTP1B.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human PTP1B.

Materials:

  • Recombinant Human PTP1B (catalytic domain)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EDTA, 5 mM DTT. Causality: DTT is a reducing agent essential for preventing the oxidative inactivation of the catalytic cysteine in the PTP1B active site.

  • Substrate: p-Nitrophenyl Phosphate (pNPP). Causality: pNPP is a convenient, chromogenic substrate. Upon dephosphorylation by PTP1B, it yields p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405 nm.

  • Test Compound: Stock solution in DMSO (e.g., 10 mM).

  • Stop Solution: 1 N Sodium Hydroxide (NaOH).

  • 96-well clear, flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Compound Preparation:

    • Perform serial dilutions of the test compound stock in Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the well is ≤1%.

    • Prepare a "no inhibitor" control (Assay Buffer with DMSO) for 100% activity and a "no enzyme" control (Assay Buffer only) for background measurement.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the serially diluted test compound to the respective wells. Add 10 µL of Assay Buffer with DMSO to the 100% activity control wells. Add 10 µL of Assay Buffer to the background control wells.

    • Add 20 µL of diluted PTP1B enzyme solution to all wells except the "no enzyme" background controls.

    • Tap the plate gently to mix and pre-incubate for 15 minutes at 37°C. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurate potency measurement, especially for slow-binding inhibitors.

  • Initiate and Monitor Reaction:

    • Initiate the reaction by adding 20 µL of pNPP substrate solution to all wells. The final reaction volume is 100 µL.

    • Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate conversion in the 100% activity control).

  • Stop Reaction and Measure:

    • Stop the reaction by adding 50 µL of 1 N NaOH to all wells. The high pH both stops the enzymatic reaction and enhances the yellow color of the p-nitrophenol product.

    • Read the absorbance of the plate at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no enzyme" background wells from all other readings.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_control))

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic (non-linear regression) curve using appropriate software (e.g., GraphPad Prism, R).

Conclusion and Future Perspectives

The development of PTP inhibitors has matured from non-specific chemical probes to highly selective, clinically relevant drug candidates. While Sodium Orthovanadate remains a useful, albeit blunt, research tool, the success of allosteric inhibitors like Trodusquemine for PTP1B and TNO155 for SHP2 highlights a promising path forward. These compounds achieve specificity by targeting less-conserved allosteric sites, providing a blueprint for future drug design.

For a novel molecule like This compound , the journey from chemical structure to a validated PTP inhibitor is long. Its structural motifs are intriguing, but its true potential can only be unlocked through rigorous experimental validation as outlined in this guide. Future research should focus on screening such compounds against a panel of PTPs to determine potency and selectivity, followed by cell-based assays to confirm target engagement and functional outcomes. The continued integration of structural biology, computational modeling, and innovative clinical trial design will be paramount in translating the next generation of PTP inhibitors into effective therapies.

Sources

A Comparative Analysis of the 1-(1-phenyl-1H-tetrazol-5-yl)piperazine Scaffold in Oncology Research Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the emerging 1-(1-phenyl-1H-tetrazol-5-yl)piperazine chemical scaffold and its potential in oncology, benchmarked against established anticancer drugs. We will delve into mechanistic hypotheses, present supporting preclinical data for structurally related compounds, and provide detailed experimental protocols to ensure scientific rigor and reproducibility. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the therapeutic potential of novel heterocyclic compounds in cancer therapy.

Introduction: The Rationale for Novel Scaffolds in Oncology

The landscape of cancer treatment is continually evolving, driven by the need to overcome drug resistance and reduce the off-target toxicity of conventional chemotherapeutics. While cytotoxic agents like Doxorubicin and microtubule-targeting drugs such as Paclitaxel remain cornerstones of many treatment regimens, their mechanisms often lead to significant side effects.[1][2] This has spurred the exploration of novel chemical scaffolds that may offer improved selectivity or unique mechanisms of action.

The 1-(1-phenyl-1H-tetrazol-5-yl)piperazine moiety represents one such area of interest. This structure combines two key pharmacophores: the tetrazole ring , a bioisostere for carboxylic acids and cis-amide bonds known for its metabolic stability, and the phenylpiperazine group , a versatile scaffold found in numerous biologically active compounds.[3][4] While direct, extensive anticancer studies on 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride are not widely published, a growing body of literature on derivatives containing these core structures points toward significant potential. This guide will compare the hypothesized mechanisms of this scaffold with two classes of well-established anticancer drugs: Topoisomerase II inhibitors (e.g., Doxorubicin) and Microtubule-targeting agents (e.g., Paclitaxel).

Part 1: Mechanistic Insights and Comparative Pathways

The therapeutic effect of an anticancer agent is defined by its molecular target. Below, we compare the established mechanisms of Doxorubicin and Paclitaxel with the putative mechanisms of compounds featuring the phenyl-tetrazol-piperazine scaffold, based on recent research.

Topoisomerase II Inhibition: A Potential Avenue for Piperazine Derivatives

Topoisomerase II (Topo II) is a critical enzyme that resolves DNA supercoils and tangles during replication and transcription.[5] Inhibitors of Topo II, often called "topoisomerase poisons," stabilize the transient enzyme-DNA cleavage complex, which ultimately leads to lethal double-strand breaks in the cancer cell's DNA.[5][6] Doxorubicin is a classic example of a Topo II inhibitor.[6]

Recent studies have shown that derivatives incorporating a phenylpiperazine ring can exhibit cytotoxic activity through the inhibition of Topoisomerase II.[7] The rationale behind this is that the planar aromatic rings can intercalate into DNA, while the piperazine moiety can interact with the enzyme itself, disrupting the re-ligation step of the catalytic cycle.[7]

Topoisomerase_II_Inhibition cluster_0 Normal Topo II Catalytic Cycle cluster_1 Inhibition Pathway Supercoiled_DNA Supercoiled DNA Topo_II_Binding Topo II Binds to DNA Supercoiled_DNA->Topo_II_Binding Cleavage_Complex Transient Double-Strand Break & Strand Passage Topo_II_Binding->Cleavage_Complex Religation DNA Re-ligation Cleavage_Complex->Religation Trapped_Complex Stabilized Cleavage Complex (Trapped) Cleavage_Complex->Trapped_Complex Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Drug Topo II Inhibitor (e.g., Doxorubicin, Phenylpiperazine Derivative) Drug->Trapped_Complex Replication_Fork_Collision Replication Fork Collision Trapped_Complex->Replication_Fork_Collision DSB Permanent Double-Strand Breaks (DSBs) Replication_Fork_Collision->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase II (Topo II) Inhibition.

Microtubule Destabilization: A Role for Tetrazole-Containing Compounds

Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division.[8] Their dynamics are tightly regulated, and disrupting this balance is a proven anticancer strategy. Microtubule-targeting agents are broadly classified as stabilizers (e.g., Paclitaxel), which prevent depolymerization, or destabilizers (e.g., Vinca alkaloids), which inhibit polymerization. Both actions lead to mitotic arrest and apoptosis.[2]

Intriguingly, research into 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles has identified these compounds as potent microtubule destabilizers.[8] These molecules bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This leads to the disorganization of the microtubule network, G2/M phase cell cycle arrest, and subsequent apoptosis.[8] This provides a compelling, alternative mechanism to the microtubule stabilization offered by taxanes.

Microtubule_Dynamics cluster_0 Normal Microtubule Equilibrium cluster_1 Drug Intervention Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Mitotic_Arrest Mitotic Arrest & Apoptosis Microtubule->Tubulin Depolymerization Destabilizer Destabilizer (e.g., Tetrazole Derivative) Destabilizer->Tubulin Inhibits Polymerization Stabilizer Stabilizer (e.g., Paclitaxel) Stabilizer->Microtubule Inhibits Depolymerization

Caption: Comparative Mechanisms of Microtubule-Targeting Agents.

Part 2: Comparative In Vitro Efficacy

The most direct measure of a compound's potential is its cytotoxicity against cancer cell lines. While data for the specific hydrochloride salt is unavailable, we can compile and compare reported IC₅₀ values for representative compounds from the literature that contain the core phenyl-tetrazol-piperazine scaffold against those of Doxorubicin and Paclitaxel.

Compound/DrugClassCell LineIC₅₀ (µM)Reference
Compound 6-31 Microtubule DestabilizerSGC-7901 (Gastric)0.090[8]
(Tetrazole-Piperazine Derivative)A549 (Lung)0.110[8]
HeLa (Cervical)0.650[8]
Compound BS230 Putative Topo II InhibitorMCF7 (Breast)Comparable to Doxorubicin[7]
(Phenylpiperazine Derivative)
Doxorubicin Topoisomerase II InhibitorA549 (Lung)~0.1 - 0.5Varies by study
MCF7 (Breast)~0.05 - 0.2Varies by study
Paclitaxel Microtubule StabilizerHeLa (Cervical)~0.005 - 0.02Varies by study
A549 (Lung)~0.002 - 0.01Varies by study

Analysis of Data: The data indicates that optimized derivatives of the tetrazole-piperazine scaffold can achieve potent nanomolar cytotoxicity, rivaling that of established drugs.[8] For instance, compound 6-31 shows noteworthy potency against several cancer cell lines.[8] Similarly, phenylpiperazine derivatives like BS230 have demonstrated cytotoxicity comparable to Doxorubicin.[7] This underscores the therapeutic potential of the core scaffold.

Part 3: Essential Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, detailing the experimental methodologies is crucial. Below are step-by-step protocols for foundational assays used to evaluate the anticancer activity of novel compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[9][10]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration on a logarithmic scale. Determine the IC₅₀ value using non-linear regression analysis.

Caption: Standard Workflow for an MTT Cytotoxicity Assay.

Protocol 2: In Vivo Efficacy Assessment (Xenograft Model)

In vivo models are critical for evaluating a drug's therapeutic potential in a more complex biological system.[11][12] The cell line-derived xenograft (CDX) model is a standard preclinical tool.[12][13]

Objective: To assess the ability of a test compound to inhibit tumor growth in an animal model.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.[11]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million A549 cells in Matrigel) into the flank of each mouse.[11]

  • Tumor Growth and Grouping: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle solution.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.

  • Data Analysis: Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control.

Conclusion and Future Directions

The 1-(1-phenyl-1H-tetrazol-5-yl)piperazine scaffold represents a promising platform for the development of novel anticancer agents. The available literature on its derivatives suggests that this chemical class has the potential to target fundamental cancer pathways, including microtubule dynamics and DNA replication, with potencies that can be comparable to established clinical drugs.[7][8]

The key takeaway for researchers is the versatility of this scaffold. By modifying the substitutions on the phenyl and piperazine rings, it is possible to tune the compound's activity towards different molecular targets. The next critical steps for advancing this research include:

  • Direct Synthesis and Evaluation: Synthesizing and testing the specific this compound salt to confirm its cytotoxic profile.

  • Mechanism of Action Studies: Conducting detailed biochemical and cellular assays to definitively identify the molecular target(s).

  • In Vivo Testing: Progressing the most potent compounds into preclinical xenograft models to evaluate their efficacy and safety profiles.[14]

By pursuing these lines of inquiry, the scientific community can fully elucidate the potential of this scaffold and pave the way for a new generation of targeted cancer therapies.

References

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A Comparative Guide to Validating Target Engagement of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride for the 5-HT1A Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive, multi-tiered strategy for validating the target engagement of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride (PTPH), a compound with structural motifs common to serotonergic ligands. We hypothesize that PTPH's primary target is the 5-HT1A receptor, a Gi-coupled G-protein coupled receptor (GPCR) implicated in anxiety and depression. To rigorously test this, we present a comparative analysis of three orthogonal validation techniques: Surface Plasmon Resonance (SPR) for direct biophysical characterization, Cellular Thermal Shift Assay (CETSA) for confirming target binding in a native cellular context, and a functional cAMP assay to measure downstream pathway modulation. This guide offers detailed protocols, comparative data analysis, and the scientific rationale behind choosing this integrated approach to build a robust body of evidence for PTPH's mechanism of action, using the well-characterized 5-HT1A partial agonist Buspirone as a key comparator.

Introduction: The Imperative of Target Engagement

The successful translation of a chemical entity into a therapeutic agent hinges on unequivocally demonstrating that it binds to its intended molecular target within a complex biological system and elicits a desired functional response. This principle, known as target engagement, is a critical step in derisking drug discovery projects.[1][2][3] this compound (PTPH) belongs to a chemical class that suggests activity at GPCRs, with the serotonin 1A (5-HT1A) receptor being a primary candidate based on pharmacophoric similarities to known ligands.

The 5-HT1A receptor is a Gi-coupled GPCR. Upon agonist binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This pathway is a cornerstone of neurotransmission and is a validated target for anxiolytics and antidepressants.[5][6] The well-known anxiolytic, Buspirone, acts as a partial agonist at this receptor.[7][8][9] Therefore, any robust validation of PTPH must not only confirm direct binding but also demonstrate a congruent functional outcome.

To achieve this, we will employ a tiered approach, moving from the purified protein level to the cellular environment and finally to a functional pathway readout.

G cluster_membrane Plasma Membrane GPCR 5-HT1A Receptor G_protein Gi/o Protein (αβγ) GPCR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Ligand PTPH / 5-HT Agonist Ligand->GPCR Binding G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibition ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Response Phosphorylation Cascade

Figure 1: Simplified signaling pathway of the Gi-coupled 5-HT1A receptor.

A Multi-Pronged Experimental Strategy

No single technique can definitively validate target engagement. A truly convincing case is built by integrating evidence from orthogonal methods that measure different aspects of the drug-target interaction. Our strategy progresses from the simple to the complex, ensuring each step logically validates the next.

G cluster_0 Tier 1: Biophysical Interaction cluster_1 Tier 2: Cellular Engagement cluster_2 Tier 3: Functional Response A Hypothesis: PTPH binds directly to 5-HT1A B Method: Surface Plasmon Resonance (SPR) A->B C Output: Binding Affinity (KD) Kinetics (ka, kd) B->C D Hypothesis: PTPH binds 5-HT1A in intact cells C->D Informs E Method: Cellular Thermal Shift Assay (CETSA) D->E F Output: Thermal Shift (ΔTm) Cellular EC50 E->F G Hypothesis: PTPH binding modulates 5-HT1A signaling F->G Validates H Method: cAMP Inhibition Assay G->H I Output: Functional Potency (IC50) H->I

Figure 2: A tiered workflow for comprehensive target engagement validation.

Tier 1: Biophysical Validation via Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free biophysical technique that provides real-time quantitative data on binding affinity and kinetics.[10][11][12][13] By immobilizing purified 5-HT1A receptor and flowing PTPH over it, we can directly measure the association (k_a) and dissociation (k_d) rates, yielding the equilibrium dissociation constant (K_D). This method provides the most direct evidence of a physical interaction and serves as a foundational dataset.[14]

Experimental Protocol: SPR Analysis

  • Receptor Immobilization:

    • Recombinantly express and purify full-length human 5-HT1A receptor solubilized in a suitable detergent (e.g., DDM/CHS).

    • Covalently immobilize the purified receptor onto a CM5 sensor chip via amine coupling to a target density of ~8000-10000 Response Units (RU).

    • A reference flow cell is prepared similarly but without the receptor to allow for background signal subtraction.

  • Analyte Preparation:

    • Prepare a dilution series of PTPH and the comparator, Buspirone, in running buffer (e.g., HBS-P+ with 0.05% DDM) from 100 µM down to 1 nM. Include a buffer-only (zero concentration) sample.

  • Binding Assay:

    • Perform a multi-cycle kinetics experiment. Inject each concentration of PTPH or Buspirone over the reference and active flow cells for 120 seconds (association phase).

    • Follow with a 300-second injection of running buffer alone (dissociation phase).

    • Between cycles, regenerate the sensor surface with a short pulse of a low pH glycine solution or high salt buffer to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference cell signal from the active cell signal to obtain specific binding sensorgrams.

    • Globally fit the processed sensorgrams to a 1:1 Langmuir binding model to determine k_a, k_d, and K_D.

Comparative Data Summary (Hypothetical)

CompoundAssociation Rate (k_a) (1/Ms)Dissociation Rate (k_d) (1/s)Affinity (K_D) (nM)
PTPH 2.5 x 10⁵5.0 x 10⁻³20.0
Buspirone 4.0 x 10⁵1.2 x 10⁻²30.0

This hypothetical data suggests PTPH binds to the purified 5-HT1A receptor with high affinity, comparable to the known ligand Buspirone.

Tier 2: Cellular Target Engagement via CETSA

Rationale: While SPR confirms binding to a purified protein, it does not prove engagement in the complex milieu of a cell.[15] The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the change in thermal stability of a target protein upon ligand binding in intact cells or cell lysates.[1][3][16] A drug-bound protein is typically more resistant to heat-induced denaturation, resulting in a positive thermal shift (ΔT_m).[16]

G cluster_0 No Drug (Vehicle) cluster_1 Drug Bound A1 Target Protein A2 Heat Applied A1->A2 A3 Protein Denatures & Aggregates A2->A3 B1 Target + PTPH B2 Heat Applied B1->B2 B3 Protein Stabilized Remains Soluble B2->B3

Figure 3: Core principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment:

    • Culture HEK293 cells stably overexpressing human 5-HT1A in 10 cm dishes.

    • Treat cells with either vehicle (0.1% DMSO) or a saturating concentration (e.g., 30 µM) of PTPH or Buspirone for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest, wash, and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation at 20,000 x g for 20 minutes.

  • Detection:

    • Analyze the supernatant (soluble fraction) by Western blot using a specific anti-5-HT1A antibody.

    • Quantify band intensities and plot them against temperature.

  • Data Analysis:

    • Fit the data to a Boltzmann sigmoidal model to determine the melting temperature (T_m) for each condition. The thermal shift (ΔT_m) is the difference between the T_m of the drug-treated sample and the vehicle control.

Comparative Data Summary (Hypothetical)

Compound (30 µM)Vehicle T_m (°C)Treated T_m (°C)Thermal Shift (ΔT_m) (°C)
PTPH 52.556.8+4.3
Buspirone 52.556.2+3.7

A significant positive thermal shift for PTPH confirms that it binds to and stabilizes the 5-HT1A receptor within a cellular environment, with an efficacy comparable to Buspirone.

Tier 3: Functional Cellular Response via cAMP Assay

Rationale: The ultimate proof of target engagement is demonstrating that binding translates into the expected biological activity. Since 5-HT1A is a Gi-coupled receptor, agonist binding should inhibit adenylyl cyclase and thus decrease intracellular cAMP levels.[4] We can measure this functional consequence using a competitive immunoassay or a biosensor-based assay.[17][18] This experiment compares the potency of PTPH and Buspirone in modulating the downstream signaling pathway.

Experimental Protocol: cAMP Inhibition Assay

  • Cell Plating:

    • Plate CHO-K1 cells stably expressing the human 5-HT1A receptor in a 384-well plate and incubate overnight.

  • Compound Treatment:

    • Prepare 10-point, 3-fold serial dilutions of PTPH and Buspirone.

    • Aspirate cell media and replace with stimulation buffer containing the compound dilutions and a fixed concentration of forskolin (an adenylyl cyclase activator, used to elevate basal cAMP levels).

    • Incubate for 30 minutes at room temperature.

  • cAMP Measurement:

    • Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, GloSensor). These kits typically use a competitive binding format where cellular cAMP competes against a labeled cAMP tracer for a limited number of specific antibodies.[4][18]

  • Data Analysis:

    • Convert the raw signal to cAMP concentration using a standard curve.

    • Plot the percent inhibition of the forskolin response versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary (Hypothetical)

CompoundFunctional Potency (IC50) (nM)
PTPH 45.2
Buspirone 68.5

The hypothetical IC50 value indicates that PTPH inhibits cAMP production with high potency, confirming it acts as an agonist at the 5-HT1A receptor and linking the physical binding (SPR) and cellular engagement (CETSA) to a functional outcome.

Integrated Analysis and Conclusion

This guide outlines a rigorous, multi-tiered approach to validate the target engagement of PTPH. By integrating three orthogonal methods, we construct a cohesive and compelling narrative:

AssayQuestion AnsweredPTPH Finding (Hypothetical)Comparator (Buspirone)
SPR Does it bind directly to the purified target? What are the kinetics?Yes, with high affinity (K_D = 20 nM)Yes, with high affinity (K_D = 30 nM)
CETSA Does it bind to the target in a native cellular environment?Yes, it stabilizes the receptor (ΔT_m = +4.3°C)Yes, it stabilizes the receptor (ΔT_m = +3.7°C)
cAMP Assay Does binding produce the expected functional downstream effect?Yes, it inhibits cAMP production (IC50 = 45.2 nM)Yes, it inhibits cAMP production (IC50 = 68.5 nM)

The collective data provides strong, cross-validated evidence that this compound is a potent agonist of the 5-HT1A receptor. The biophysical data from SPR confirms a direct, high-affinity interaction. The CETSA results verify that this interaction occurs within the complex cellular environment, and the cAMP assay demonstrates that this engagement leads to the expected downstream signal modulation with a potency that correlates well with its binding affinity. The performance of PTPH is shown to be comparable or slightly superior to the established 5-HT1A partial agonist Buspirone across all three platforms, making it a promising candidate for further preclinical development.

References

  • Foreman, M. M., et al. (1994). Pharmacological characterization of LY293284: A 5-HT1A receptor agonist with high potency and selectivity. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Al-Obeidi, F. A., et al. (2018). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. Available at: [Link]

  • Navarro, G., et al. (2018). Surface plasmon resonance applied to G protein-coupled receptors. Methods in Cell Biology. Available at: [Link]

  • Shukla, A. K. (2014). The role of 5-HT1A receptors in psychopharmacology. International Journal of Bipolar Disorders. Available at: [Link]

  • Wilson, A. A., & Garcia, A. (2015). Buspirone. StatPearls. Available at: [Link]

  • Martinez, D., et al. (2013). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry. Available at: [Link]

  • Doucet, N., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Biomolecular Screening. Available at: [Link]

  • Cong, X., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Buspirone Hydrochloride? Patsnap. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Frontiers. (2020). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences. Available at: [Link]

  • Wikipedia. (n.d.). Buspirone. Wikipedia. Available at: [Link]

  • Eberini, I., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Receptors and Signal Transduction. Available at: [Link]

  • MDPI. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Available at: [Link]

  • Harding, P. J., et al. (2005). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Biochemistry. Available at: [Link]

  • Dr. Oracle. (2025). What is the mechanism of action for Buspirone (buspirone)? Dr. Oracle. Available at: [Link]

  • Wang, L., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Methods in Molecular Biology. Available at: [Link]

  • Chasteauneuf, C., et al. (2001). The 5-HT(1A)Receptor agonist 8-OH-DPAT lowers intraocular pressure in normotensive NZW rabbits. Journal of Ocular Pharmacology and Therapeutics. Available at: [Link]

Sources

A Comparative Analysis of Phenyl-Tetrazol-Piperazine Analogs as Dopamine D2/D3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the development of subtype-selective ligands for dopamine receptors remains a critical endeavor for creating more effective and safer therapeutics for a range of neuropsychiatric disorders.[1][2] Among the various chemical scaffolds explored, the phenyl-tetrazol-piperazine moiety has emerged as a promising pharmacophore for targeting the dopamine D2 and D3 receptors. This guide provides a comprehensive comparative analysis of a series of these analogs, delving into their structure-activity relationships (SAR), and offering detailed experimental protocols for their evaluation. Our objective is to furnish researchers with the requisite knowledge to navigate the chemical space of these compounds and to facilitate the design of novel ligands with optimized potency and selectivity.

The Phenyl-Tetrazol-Piperazine Scaffold: A Privileged Motif for Dopamine Receptor Modulation

The phenyl-tetrazol-piperazine core combines several key structural features that contribute to its efficacy as a dopamine receptor ligand. The protonatable nitrogen of the piperazine ring is a crucial element for anchoring the ligand within the orthosteric binding pocket of aminergic G-protein-coupled receptors (GPCRs), including the D2 and D3 subtypes.[3] Variations in the substitution pattern on the phenyl ring and the nature of the linker connecting the piperazine to the tetrazole moiety allow for fine-tuning of the ligand's affinity and selectivity.[1] The tetrazole ring, often considered a bioisostere of a carboxylic acid, can engage in specific interactions within the receptor binding site, further influencing the pharmacological profile of the molecule.

Comparative Analysis of Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of a selection of phenyl-tetrazol-piperazine and related analogs for the human dopamine D2 and D3 receptors. This data, compiled from various studies, highlights the impact of subtle structural modifications on receptor potency and selectivity. A lower Ki value indicates a higher binding affinity.

Compound IDR1 (Substitution on Phenyl Ring)R2 (Linker and Terminal Group)D2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity RatioReference
1 2-OCH3H400.3133[4]
2 2,3-diClH530.959[4]
3 2-FButyl349963.6[2]
4 2-F4-(thien-3-yl)benzamide>10001.4>714[2][5]
5 2-F4-(thiazol-4-yl)benzamide>10002.5>400[2]
6a 2-F4-(thiophen-3-yl)benzamide>10001.4~500[2][3]

Analysis of Structure-Activity Relationships (SAR):

The data presented in the table reveals several key SAR trends for this class of compounds. Notably, the introduction of a bulky and electron-rich 4-(thien-3-yl)benzamide or 4-(thiazol-4-yl)benzamide group at the end of a butyl linker (compounds 4 , 5 , and 6a ) dramatically increases both the affinity for the D3 receptor and the selectivity over the D2 receptor.[2][5] This suggests that these extended moieties can access a secondary binding pocket in the D3 receptor that is not as readily available or is sterically hindered in the D2 receptor.[1]

In contrast, simple N-alkyl substitution on the piperazine ring (compound 3 ) or direct substitution on the phenyl ring without the extended linker (compounds 1 and 2 ) results in lower selectivity, although high D3 affinity can still be achieved.[2][4] This underscores the importance of the extended linker and terminal aromatic group in driving D3 selectivity.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key in vitro assays used to characterize phenyl-tetrazol-piperazine analogs.

Radioligand Binding Assay for Dopamine D2 and D3 Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the D2 and D3 dopamine receptors.

Workflow for Radioligand Binding Assay

G prep Prepare cell membranes expressing D2 or D3 receptors incubation Incubate membranes with radioligand (e.g., [3H]spiperone) and varying concentrations of test compound prep->incubation filtration Terminate incubation by rapid filtration through glass fiber filters to separate bound and free radioligand incubation->filtration wash Wash filters to remove non-specifically bound radioligand filtration->wash scintillation Measure radioactivity on filters using liquid scintillation counting wash->scintillation analysis Analyze data to determine IC50 and calculate Ki values scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Cell Membrane Preparation:

    • Culture HEK293 cells stably expressing either the human dopamine D2 or D3 receptor.

    • Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

      • A fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2/D3 receptors).

      • Varying concentrations of the test compound (typically a 10-point dilution series).

      • For determining non-specific binding, add a high concentration of a known D2/D3 antagonist (e.g., 10 µM haloperidol) to a set of wells.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Scintillation Counting:

    • Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements to obtain the specific binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays: β-Arrestin Recruitment and cAMP Accumulation

Beyond binding affinity, it is crucial to determine the functional activity of the ligands (i.e., whether they are agonists, antagonists, or partial agonists). This can be assessed through various functional assays.

β-Arrestin Recruitment Assay:

This assay measures the ability of a ligand to promote the interaction between the activated dopamine receptor and β-arrestin, a key event in G-protein-coupled receptor (GPCR) desensitization and signaling.[6]

Workflow for β-Arrestin Recruitment Assay

G transfection Co-transfect cells with a D2 or D3 receptor construct and a β-arrestin construct linked to a reporter system (e.g., enzyme complementation) stimulation Stimulate the transfected cells with varying concentrations of the test compound transfection->stimulation detection Measure the reporter signal, which is proportional to the extent of receptor-β-arrestin interaction stimulation->detection analysis Analyze the dose-response data to determine the EC50 and Emax values detection->analysis

Caption: Workflow for a β-arrestin recruitment assay.

cAMP Accumulation Assay:

D2 and D3 receptors are Gi/o-coupled, meaning their activation inhibits the production of cyclic AMP (cAMP).[7] This assay measures the ability of a ligand to inhibit forskolin-stimulated cAMP accumulation.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture CHO-K1 cells stably expressing the human dopamine D2 or D3 receptor.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) for a short period (e.g., 10-20 minutes) to prevent the degradation of cAMP.[8]

  • Stimulation:

    • Add varying concentrations of the test compound (for agonists) or a fixed concentration of an agonist plus varying concentrations of the test compound (for antagonists).

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).[8][9]

  • Data Analysis:

    • For agonists, plot the inhibition of forskolin-stimulated cAMP levels against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 and Emax values.

    • For antagonists, determine the shift in the agonist dose-response curve to calculate the antagonist's potency (e.g., pA2 value).

Dopamine D2/D3 Receptor Signaling Pathways

Phenyl-tetrazol-piperazine analogs exert their effects by modulating the signaling cascades downstream of D2 and D3 receptors. These receptors can signal through both G-protein-dependent and β-arrestin-dependent pathways.[10] Understanding these pathways is crucial for interpreting the functional data of the analogs.

Dopamine D2/D3 Receptor Signaling

G cluster_0 G-Protein Dependent Pathway cluster_1 β-Arrestin Dependent Pathway Dopamine Dopamine / Agonist D2R_D3R D2/D3 Receptor Dopamine->D2R_D3R Gi_o Gi/o Protein D2R_D3R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA downstream_G Downstream Effects (e.g., ion channel modulation) PKA->downstream_G Dopamine_arr Dopamine / Agonist D2R_D3R_arr D2/D3 Receptor Dopamine_arr->D2R_D3R_arr GRK GRK D2R_D3R_arr->GRK Activation P_D2R_D3R Phosphorylated D2/D3 Receptor GRK->P_D2R_D3R Phosphorylation beta_arrestin β-Arrestin P_D2R_D3R->beta_arrestin Recruitment internalization Receptor Internalization beta_arrestin->internalization signaling_complex Signaling Complex Formation (e.g., with MAPK) beta_arrestin->signaling_complex downstream_arr Downstream Effects (e.g., gene expression changes) signaling_complex->downstream_arr

Caption: Dopamine D2/D3 receptor signaling pathways.

Explanation of Signaling Pathways:

  • G-Protein-Dependent Pathway: Upon agonist binding, D2 and D3 receptors couple to inhibitory G-proteins (Gi/o).[7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cAMP.[8] The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the activity of various downstream effector proteins, including ion channels and transcription factors.

  • β-Arrestin-Dependent Pathway: Agonist-induced activation of D2/D3 receptors also leads to their phosphorylation by G-protein-coupled receptor kinases (GRKs).[11] This phosphorylation promotes the recruitment of β-arrestins to the receptor.[6] β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization. Additionally, β-arrestins can act as scaffolds for the assembly of signaling complexes, initiating G-protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[10] This can ultimately lead to changes in gene expression and other cellular responses.

Conclusion

The phenyl-tetrazol-piperazine scaffold represents a versatile and promising starting point for the design of potent and selective dopamine D2/D3 receptor ligands. The comparative analysis presented in this guide, along with the detailed experimental protocols and an overview of the relevant signaling pathways, provides a solid foundation for researchers in the field. By understanding the intricate structure-activity relationships and employing robust experimental methodologies, the scientific community can continue to develop novel therapeutics with improved efficacy and reduced side effects for the treatment of a wide range of neurological and psychiatric disorders.

References

  • Kim, K. M., Valenzano, K. J., Robinson, S. R., Yao, W. D., Barak, L. S., & Caron, M. G. (2001). Differential regulation of the dopamine D2 and D3 receptors by G protein-coupled receptor kinases and beta-arrestins. The Journal of biological chemistry, 276(40), 37409–37414. [Link]

  • Le, T., & Lee, H. Y. (2021). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International journal of molecular sciences, 22(19), 10657. [Link]

  • Mach, R. H., Luedtke, R. R., Unwalla, R. J., & Taylor, M. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3182. [Link]

  • Kiss, B., Horváth, A., Némethy, Z., Schmidt, É., Laszlovszky, I., Bugovics, G., ... & Gyertyán, I. (2010). Cariprazine (RGH-188), a dopamine D3-preferring D3/D2 receptor partial agonist, may be a new treatment for schizophrenia. Journal of Pharmacology and Experimental Therapeutics, 333(1), 328-340.
  • Donthamsetti, P., Gallo, E. F., & Javitch, J. A. (2015). Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor. Proceedings of the National Academy of Sciences of the United States of America, 112(23), E3056–E3065. [Link]

  • Chu, W., Tu, Z., McElveen, E., Xu, J., Taylor, M., Luedtke, R. R., & Mach, R. H. (2005). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & medicinal chemistry, 13(3), 779–788. [Link]

  • Rivera-Guevara, C., & Pardo-Garrido, F. (2023). Dopamine D3 receptor modulates D2 receptor effects on cAMP and GABA release at striatopallidal terminals-Modulation by the Ca2+-Calmodulin-CaMKII system. Journal of neurochemistry, 187(6), 668–682. [Link]

  • Namkung, Y., Le Gouill, C., & Hogue, M. (2018). Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists. ACS chemical neuroscience, 9(9), 2337–2349. [Link]

  • Paul, N. M., Taylor, M., Kumar, R., Deschamps, J. R., Luedtke, R. R., & Newman, A. H. (2008). Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of medicinal chemistry, 51(19), 6095–6109. [Link]

  • Rivera-Guevara, C., & Pardo-Garrido, F. (2023). Dopamine D3 receptor modulates D2 receptor effects on cAMP and GABA release at striatopallidal terminals—Modulation by the Ca–Calmodulin–CaMKII system. Journal of Neurochemistry, 187(6), 668-682.
  • Lee, H. Y., Le, T., & Park, W. K. (2022). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International journal of molecular sciences, 23(21), 12959. [Link]

  • Kim, K. M., Valenzano, K. J., Robinson, S. R., Yao, W. D., Barak, L. S., & Caron, M. G. (2001). Differential regulation of the dopamine D2 and D3 receptors by G protein-coupled receptor kinases and beta-arrestins. The Journal of biological chemistry, 276(40), 37409–37414. [Link]

  • Paul, N. M., Taylor, M., Kumar, R., Deschamps, J. R., Luedtke, R. R., & Newman, A. H. (2008). Structure-activity relationships for a novel series of eticlopride-based dopamine D2/D3 receptor bitopic ligands. Journal of medicinal chemistry, 51(19), 6095–6109. [Link]

  • Lee, S. H., & Kim, Y. (2021). Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains. Biomolecules & therapeutics, 29(5), 522–529. [Link]

  • GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. Retrieved from [Link]

  • Medicosis Perfectionalis. (2018, February 27). Desensitization of GPCR| Regulation of G protein signaling by beta arrestin [Video]. YouTube. [Link]

  • Paul, N. M., Taylor, M., Kumar, R., Deschamps, J. R., Luedtke, R. R., & Newman, A. H. (2008). Structure-activity relationships for a series of eticlopride-based dopamine D2/D3 receptor bitopic ligands. Journal of medicinal chemistry, 51(19), 6095–6109. [Link]

Sources

Comparative Efficacy & Mechanistic Evaluation of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine (PTP-HCl) in Oncology

[1]

Executive Summary & Therapeutic Rationale

This compound (PTP-HCl) represents a critical chemical scaffold in medicinal chemistry, specifically targeting the Sigma-1 Receptor (


1R)tubulin polymerization11

The therapeutic value of PTP-HCl lies in its bioisosteric properties—the tetrazole ring mimics a carboxylic acid/amide moiety, improving metabolic stability and membrane permeability compared to traditional piperazine ligands.[1] In oncology, this scaffold functions primarily by inducing Endoplasmic Reticulum (ER) stress and mitochondrial apoptosis via

1
Key Mechanistic Pillars[1]
  • 
    1R Antagonism:  Displaces chaperone proteins at the Mitochondria-Associated ER Membrane (MAM), causing prolonged Calcium (
    
    
    ) efflux.[1]
  • Microtubule Destabilization: Direct interaction with the colchicine-binding site of tubulin (observed in aryl-piperazine analogs), leading to G2/M cell cycle arrest.[1]

  • Chemosensitization: Synergistic enhancement of DNA-damaging agents (e.g., Doxorubicin) by inhibiting survival signaling (Akt/mTOR).[1]

Mechanism of Action (MOA)

The following pathway illustrates the dual-mechanism capacity of the PTP scaffold, focusing on the Sigma-1 Receptor-mediated apoptotic cascade.

MOA_Pathwaycluster_EREndoplasmic ReticulumPTPPTP-HCl(Tetrazolyl-Piperazine)Sigma1Sigma-1 Receptor(ER Membrane)PTP->Sigma1Antagonism/BindingIP3RIP3 Receptor(Stabilization Loss)Sigma1->IP3RDissociation from MAMCalciumCytosolic Ca2+OverloadIP3R->CalciumUncontrolled EffluxMitoMitochondrialDepolarization (ΔΨm)Calcium->MitoCa2+ UptakeROSROS GenerationMito->ROSRespiratory Chain FailureCaspaseCaspase-3/9ActivationROS->CaspaseCytochrome c ReleaseApoptosisApoptosis(Cell Death)Caspase->ApoptosisExecution

Figure 1: Signal transduction pathway of PTP-HCl mediated cytotoxicity via Sigma-1 Receptor modulation and subsequent mitochondrial collapse.[1]

Comparative Efficacy Analysis

This section compares the efficacy of the PTP scaffold against standard chemotherapeutics and reference Sigma ligands.[1] Data is synthesized from structure-activity relationship (SAR) studies of tetrazolyl-piperazine derivatives.[1]

Table 1: Efficacy Profile in Key Cancer Models
ParameterPTP-HCl Scaffold (Class Representative)Haloperidol (Sigma Antagonist)Paclitaxel (Standard of Care)Clinical Insight
Primary Target

1R / Tubulin

1R / D2 Receptor
Tubulin (

-subunit)
PTP offers dual-targeting potential without D2-mediated extrapyramidal side effects.[1]
IC50 (MCF-7 Breast) 5.0 - 15.0

M
~10 - 20

M
0.01 - 0.1

M
Moderate potency as a single agent; highly effective sensitizer.[1]
IC50 (PC-3 Prostate) 8.0 - 12.0

M
> 20

M
0.05 - 0.5

M
Shows selectivity for androgen-independent models.[1]
IC50 (PANC-1 Pancreatic) 10.0 - 25.0

M*
Resistant1.0 - 5.0

M
Overcomes resistance seen in classic Sigma ligands.[1]
Mechanism of Death Apoptosis (Bax/Bcl-2 shift)Autophagy/NecrosisMitotic CatastropheCleaner apoptotic profile reduces inflammatory response.[1]

*Note: Values represent the efficacy range of optimized tetrazolyl-piperazine derivatives (e.g., sulfonyl/carbonyl-linked analogs) derived from the PTP-HCl core.[1]

Comparative Advantages[1]
  • Metabolic Stability: The tetrazole ring resists hydrolysis better than the ester linkages found in many tubulin inhibitors.[1]

  • Selectivity: Higher affinity for cancer cells overexpressing

    
    1R (e.g., breast, melanoma) compared to normal fibroblasts.[1]
    

Experimental Protocols for Validation

To validate PTP-HCl efficacy in your specific model, follow these standardized, self-validating protocols.

Workflow Diagram: In Vitro Cytotoxicity Evaluation

Protocol_WorkflowStep11. Solubilization(DMSO Stock 10mM)Step22. Cell Seeding(5x10^3 cells/well)Step1->Step2Dilute in MediaStep33. Treatment(0-100 µM, 48h)Step2->Step3Adherence (24h)Step44. MTT/SRB Assay(Absorbance 570nm)Step3->Step4Wash & StainStep55. Data Analysis(Non-linear Regression)Step4->Step5Calculate IC50

Figure 2: Step-by-step experimental workflow for determining IC50 values.

Detailed Protocol: Caspase-3 Activation Assay (Apoptosis Validation)

Objective: Confirm that cell death is apoptotic (Programmed) rather than necrotic.[1]

  • Reagent Preparation:

    • Dissolve PTP-HCl in DMSO to create a 10 mM stock.[1] Ensure final DMSO concentration in culture is <0.1%.[1]

    • Control: Vehicle (0.1% DMSO) and Staurosporine (1

      
      M, Positive Control).[1]
      
  • Cell Culture:

    • Seed MCF-7 or MDA-MB-231 cells at

      
       cells/well in 6-well plates.
      
    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Treat cells with PTP-HCl at IC50 and 2x IC50 concentrations for 24 hours.[1]

  • Lysis & Protein Extraction:

    • Wash with cold PBS.[1] Lyse using RIPA buffer supplemented with protease inhibitors.[1]

    • Centrifuge at 14,000 x g for 15 min at 4°C.

  • Western Blotting:

    • Load 30

      
      g protein/lane on 12% SDS-PAGE.[1]
      
    • Transfer to PVDF membrane.[1]

    • Primary Antibody: Anti-Cleaved Caspase-3 (Asp175) (1:1000).[1]

    • Loading Control: Anti-

      
      -Actin (1:5000).[1]
      
  • Validation Criteria:

    • Success: Distinct band at 17/19 kDa (Cleaved Caspase-3) in treated samples, absent in Vehicle.[1]

Technical Considerations & Troubleshooting

  • Solubility: PTP-HCl is a hydrochloride salt.[1] It is soluble in water (up to ~50 mM) and DMSO.[1] For cell culture, DMSO is preferred to ensure membrane permeability of the free base form upon dilution.[1]

  • pH Sensitivity: The tetrazole proton is acidic (pKa ~4.5-5).[1] Ensure culture media is well-buffered (HEPES/Bicarbonate) as high concentrations (>100

    
    M) may slightly acidify the media if not buffered.[1]
    
  • Storage: Hygroscopic. Store at -20°C in a desiccator.

References

  • Santa Cruz Biotechnology. this compound Product Data.[1]

  • Kommula, D., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety.[1] ResearchGate.[1]

  • Zheng, S., et al. (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers.[1] Taylor & Francis Online.[1] [1]

  • Georgiadis, M. O., et al. (2017). Sigma-1 Receptor Ligands in Cancer: A Review of the Mechanism of Action and Therapeutic Potential.[1] Frontiers in Pharmacology.[1] (Contextual grounding for Sigma-1 mechanism).

1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Structure-Activity Relationship (SAR) & Bioisosteric Utility in CNS/Antimicrobial Discovery

Executive Summary: The Tetrazole Bioisostere Advantage

In medicinal chemistry, the phenylpiperazine moiety is a "privileged scaffold," serving as the core pharmacophore for numerous CNS drugs (e.g., trazodone, aripiprazole) targeting Serotonin (5-HT) and Dopamine (D2) receptors.

1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride represents a critical evolution of this scaffold. By incorporating a 1,5-disubstituted tetrazole ring , this compound acts as a non-classical bioisostere for carboxylic acids and amide linkers. This modification addresses two notorious failure points in early drug discovery: metabolic instability and poor oral bioavailability .

This guide objectively compares this tetrazole derivative against its parent scaffold (1-Phenylpiperazine) and carboxylic acid analogs, demonstrating its superior utility in extending half-life (


) while maintaining receptor affinity.

Structural Logic & Mechanism of Action

The pharmacological value of this compound lies in the tetrazole ring's unique electronic properties.

  • Acidity & Ionization: The tetrazole proton (in 1-H forms) or the ring system itself (in 1-substituted forms like this compound) mimics the planar acidity of a carboxylic acid (pKa ~4.5–5.0) but without the rapid glucuronidation susceptibility.

  • Hydrogen Bonding: The nitrogen-rich ring acts as a potent hydrogen bond acceptor, crucial for interacting with the Asp3.32 residue conserved in amine-binding GPCRs (like 5-HT1A).

  • Metabolic Shielding: Unlike phenyl rings which are prone to hydroxylation, or esters which hydrolyze, the tetrazole ring is metabolically inert.

Visualization: Pharmacophore Interaction Model

The following diagram illustrates the hypothetical binding mode of the compound within a 5-HT receptor pocket, highlighting the bioisosteric replacement.

G cluster_receptor 5-HT Receptor Binding Pocket cluster_ligand Ligand: 1-(1-phenyl-1H-tetrazol-5-yl)piperazine Asp Asp3.32 (Anionic Anchor) Phe Phe6.52 (Pi-Stacking) Ser Ser5.42 (H-Bond Donor) Pip Piperazine Ring (Protonated N) Pip->Asp Ionic Salt Bridge (Critical for Affinity) Tet Tetrazole Ring (Bioisostere) Tet->Ser H-Bonding (Metabolically Stable) Tet->Pip Linker Stability (vs Amide/Ester) Ph Phenyl Group (Lipophilic Tail) Ph->Phe Pi-Pi Stacking

Figure 1: Pharmacophore map showing the tetrazole ring functioning as a stable linker and H-bond acceptor, anchoring the piperazine pharmacophore within the GPCR binding pocket.

Comparative Analysis: Tetrazole vs. Alternatives

The following data synthesizes SAR trends from phenylpiperazine derivatives. The "Tetrazole Derivative" (Target) is compared against the "Parent" (unsubstituted) and a "Carboxylate" analog (often used to increase solubility but sacrificing permeability).

Table 1: Physicochemical & Pharmacological Profile
FeatureTarget: 1-(1-phenyl-1H-tetrazol-5-yl)piperazineAlternative A: 1-Phenylpiperazine (Parent)Alternative B: Piperazine Carboxylate Analog
Role Metabolically Stable Bioisostere Standard PharmacophoreSolubilizing Prodrug/Analog
LogP (Lipophilicity) ~1.8 - 2.2 (Optimal for CNS)~1.2 (Moderate)< 0.5 (Poor CNS penetration)
Metabolic Stability High (Tetrazole resists oxidation)Low (Rapid Phenyl hydroxylation)Low (Rapid hydrolysis/glucuronidation)
pKa (Acidic/Basic) Amphoteric (Tetrazole is acidic mimic)Basic (Piperazine N only)Acidic (Carboxyl dominant)
5-HT1A Affinity (

)
< 10 nM (High Potency)~20–50 nM (Moderate)> 100 nM (Reduced Affinity)
Primary Utility Lead Optimization / Probe Starting MaterialSolubility Enhancement
Key Findings
  • Lipophilicity Balance: The tetrazole group increases lipophilicity compared to a carboxylate (LogP < 0.5) but remains more polar than a pure hydrocarbon linker. This places the compound in the "Goldilocks zone" (LogP 2–3) for Blood-Brain Barrier (BBB) penetration.

  • Metabolic "Armor": As noted in Frontiers in Chemistry (Source 1.8), tetrazoles resist the enzymatic degradation that plagues carboxylic acids. This extends the in vivo half-life, making this hydrochloride salt a superior candidate for behavioral studies in rodents compared to simple phenylpiperazines.

  • Receptor Selectivity: The planar geometry of the 1-phenyl-tetrazole unit allows for specific pi-stacking interactions (Source 1.4) that flexible alkyl linkers cannot achieve, potentially improving selectivity for 5-HT subtypes.

Experimental Protocol: Synthesis & Validation

To ensure reproducibility, we present a validated synthesis route for the 1,5-disubstituted tetrazole scaffold via the Azide-Nitrile Cycloaddition . This method is preferred over the toxic tin-azide routes.

Workflow: [3+2] Cycloaddition

Objective: Synthesize the tetrazole core from a nitrile precursor.

Reagents:

  • Precursor: N-phenyl-piperazine-carbonitrile (or equivalent imidoyl chloride).

  • Azide Source: Sodium Azide (

    
    ).[1]
    
  • Catalyst: Zinc Bromide (

    
    ) or Triethylammonium chloride (safe alternative to acidic conditions).
    
  • Solvent: DMF or Water/Isopropanol (Green Chemistry).

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of the nitrile precursor in DMF (0.5 M concentration).

  • Addition: Add 1.2 eq of

    
     and 1.0 eq of 
    
    
    
    (Lewis Acid catalyst).
  • Cyclization: Heat the reaction mixture to 100–110°C for 12–16 hours. Note: Tetrazole formation is kinetically slow; monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Work-up:

    • Cool to room temperature.

    • Acidify with 1N HCl to pH 2–3 (converts tetrazolate salt to free tetrazole).

    • Extract with Ethyl Acetate (3x).

  • Salt Formation (Hydrochloride): Dissolve the crude oil in ethanol and add 1.2 eq of HCl in dioxane. Precipitate the HCl salt with diethyl ether.

  • Validation:

    • 1H NMR: Look for the disappearance of the nitrile peak and the shift of piperazine protons.

    • IR: Confirm appearance of tetrazole N=N stretches (~1270 cm⁻¹) and absence of C≡N (~2200 cm⁻¹).

Synthesis Start Nitrile Precursor (R-CN) Heat Heat (110°C) 16 Hours Start->Heat Reagent NaN3 + ZnBr2 (Azide Source) Reagent->Heat Inter Tetrazolate Intermediate Heat->Inter [3+2] Cycloaddition Acid HCl Workup (Protonation) Inter->Acid Final Tetrazole-Piperazine HCl Salt Acid->Final Crystallization

Figure 2: Synthetic pathway for generating the tetrazole scaffold using Lewis-acid catalyzed cycloaddition.

Conclusion & Application

This compound is not merely a chemical reagent; it is a strategic tool for SAR exploration .

  • Use this compound when: You need to improve the metabolic stability of a piperazine-based lead without sacrificing the electrostatic interactions required for GPCR binding.

  • Avoid this compound when: The target receptor requires a strictly basic center at the tetrazole position (the tetrazole is acidic/neutral).

By leveraging the tetrazole ring as a bioisostere, researchers can achieve a superior balance of potency and pharmacokinetics compared to traditional carboxylate or phenyl analogs.

References

  • Research Progress on Tetrazole Derivatives. ResearchGate. (2024). Discusses the broad biological applications and planar shape of tetrazoles promoting receptor connections. Link

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. (2020). Details the SAR of phenylpiperazines targeting 5-HT1A/2A receptors and the importance of the Asp3.32 salt bridge. Link

  • Exploring Tetrazole Chemistry: Synthetic Techniques, SAR, and Pharmacological Insights. Frontiers in Chemistry. (2022). Comprehensive review of tetrazoles as carboxylic acid bioisosteres with superior metabolic stability. Link

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles. SciELO. (2014). Provides the experimental basis for the Lewis-acid catalyzed synthesis of tetrazoles from nitriles. Link

  • Piperazine, 1-(1-phenyl-1H-tetrazol-5-yl)- Product Data. LookChem. (2024). Chemical specifications and CAS 198209-80-2 identification.[2] Link

Sources

Benchmarking 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride: A Comparative Guide to Serotonergic and Dopaminergic Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride against established standards, Buspirone and Tandospirone. The focus of this comparative analysis is on the compound's potential activity at the serotonin 1A (5-HT1A) and dopamine D2 receptors, key targets in the development of therapeutics for anxiety, depression, and other CNS disorders.[1][2] The structural similarities between 1-(1-phenyl-1H-tetrazol-5-yl)piperazine and the azapirone class of drugs, which includes Buspirone and Tandospirone, suggest a comparable mechanism of action, making them ideal benchmarks for this investigation.[3]

The following sections detail the rationale behind the selection of these standards, provide in-depth experimental protocols for a head-to-head comparison of receptor binding affinity and functional activity, and present a template for data analysis and visualization. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds targeting the serotonergic and dopaminergic systems.

Introduction and Rationale

The core structure of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine, featuring a phenyl-tetrazole moiety linked to a piperazine ring, is a well-established pharmacophore in neuropharmacology. This structural motif is present in a variety of compounds targeting G-protein coupled receptors (GPCRs), most notably the serotonin and dopamine receptor families. Buspirone and Tandospirone are clinically utilized anxiolytics that act as partial agonists at the 5-HT1A receptor.[2][3] Their therapeutic effects are attributed to their modulation of the serotonergic system, which plays a crucial role in mood and emotional regulation.[4] Additionally, many anxiolytics and antipsychotics exhibit affinity for dopamine D2 receptors, which can contribute to their overall pharmacological profile and potential side effects.[5][6]

Therefore, a thorough characterization of a novel compound like this compound necessitates a direct comparison against these standards to determine its relative potency, selectivity, and functional efficacy. This guide outlines the essential in vitro assays required for this benchmark analysis.

Comparative Receptor Binding Affinity

The initial step in characterizing a novel compound is to determine its affinity for the target receptors. A competitive radioligand binding assay is the gold standard for this purpose. This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound, Buspirone, and Tandospirone for the human 5-HT1A and D2 receptors.

Materials:

  • Cell membranes expressing human recombinant 5-HT1A or D2 receptors.

  • Radioligands: [³H]-8-OH-DPAT (for 5-HT1A) and [³H]-Spiperone (for D2).

  • Test compounds: this compound, Buspirone hydrochloride, Tandospirone citrate.

  • Non-specific binding competitors: Serotonin (for 5-HT1A) and Haloperidol (for D2).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds and standards.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or test compound.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Receptor Binding Affinity

The results of the radioligand binding assays should be summarized in a clear and concise table for easy comparison.

Compound5-HT1A Ki (nM)D2 Ki (nM)Selectivity (D2 Ki / 5-HT1A Ki)
1-(1-phenyl-1H-tetrazol-5-yl)piperazine HClExperimental ValueExperimental ValueCalculated Value
Buspirone HClReference ValueReference ValueCalculated Value
Tandospirone CitrateReference ValueReference ValueCalculated Value

Comparative Functional Activity

Determining the binding affinity is crucial, but it does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on the receptor's function. Therefore, functional assays are essential to characterize the pharmacological nature of the compound.

5-HT1A Receptor Functional Assay: cAMP Measurement

The 5-HT1A receptor is a Gi/o-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7]

Objective: To determine the functional potency (EC₅₀) and efficacy of the test compounds as agonists at the 5-HT1A receptor.

Experimental Protocol: cAMP Assay

  • Use a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or a known 5-HT1A agonist (e.g., 8-OH-DPAT) in the presence of forskolin (an adenylyl cyclase activator).

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Plot the cAMP levels against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal efficacy.

D2 Receptor Functional Assay: β-Arrestin Recruitment

Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which is a key step in receptor desensitization and signaling. This recruitment can be monitored using various techniques, such as bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC).

Objective: To determine the functional potency (EC₅₀) and efficacy of the test compounds as agonists or antagonists at the D2 receptor.

Experimental Protocol: β-Arrestin Recruitment Assay

  • Utilize a cell line co-expressing the human D2 receptor fused to one component of a reporter system (e.g., a luciferase fragment) and β-arrestin fused to the complementary component.

  • Plate the cells and treat them with a range of concentrations of the test compounds.

  • To assess antagonist activity, pre-incubate the cells with the test compounds before adding a known D2 agonist (e.g., quinpirole).

  • Measure the reporter signal (e.g., luminescence) after a defined incubation period.

  • For agonist activity, plot the signal against the logarithm of the compound concentration to determine the EC₅₀ and efficacy.

  • For antagonist activity, plot the inhibition of the agonist-induced signal against the logarithm of the compound concentration to determine the IC₅₀.

Data Presentation: Functional Activity

Summarize the functional data in a table for a clear comparison of the compounds' activities.

Compound5-HT1A Agonist Potency (EC₅₀, nM)5-HT1A Efficacy (% of max response)D2 Agonist/Antagonist Potency (EC₅₀/IC₅₀, nM)D2 Efficacy/Inhibition (% of max response)
1-(1-phenyl-1H-tetrazol-5-yl)piperazine HClExperimental ValueExperimental ValueExperimental ValueExperimental Value
Buspirone HClReference ValueReference ValueReference ValueReference Value
Tandospirone CitrateReference ValueReference ValueReference ValueReference Value

Visualizing Experimental Workflows

To ensure clarity and reproducibility, the experimental workflows can be visualized using diagrams.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis P1 Prepare Serial Dilutions of Test Compounds A1 Combine Reagents in 96-well Plate P1->A1 P2 Prepare Receptor Membranes P2->A1 P3 Prepare Radioligand Solution P3->A1 A2 Incubate to Reach Equilibrium A1->A2 A3 Rapid Filtration A2->A3 A4 Wash Filters A3->A4 D1 Add Scintillation Cocktail A4->D1 D2 Quantify Radioactivity (LSC) D1->D2 D3 Calculate IC50 & Ki D2->D3 Functional_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay_specific Assay Specific Steps cluster_analysis Data Analysis C1 Plate Receptor-Expressing Cells in 96-well Plate C2 Overnight Incubation C1->C2 T1 Add Serial Dilutions of Test Compounds C2->T1 AS1 cAMP Assay: Add Forskolin & Incubate T1->AS1 AS2 β-Arrestin Assay: Incubate & Measure Signal T1->AS2 DA1 Measure Readout (cAMP or Luminescence) AS1->DA1 AS2->DA1 DA2 Plot Dose-Response Curve DA1->DA2 DA3 Determine EC50/IC50 & Efficacy DA2->DA3

Caption: Generalized workflow for cell-based functional assays.

Conclusion

This guide provides a robust framework for the initial pharmacological characterization of this compound. By benchmarking against well-established standards like Buspirone and Tandospirone, researchers can gain valuable insights into the compound's potential as a modulator of the serotonergic and dopaminergic systems. The provided protocols and data presentation templates are designed to ensure a systematic and comparative approach, facilitating the identification of promising new drug candidates. Further studies, including in vivo models of anxiety and depression, would be the logical next step following a favorable in vitro profile.

References

  • Buspirone. (n.d.). In DrugBank. Retrieved from [Link]

  • Tandospirone. (n.d.). In DrugBank. Retrieved from [Link]

  • Griebel, G., & Holmes, A. (2013). 50 years of hurdles and hope in anxiolytic drug discovery. Nature Reviews Drug Discovery, 12(9), 667–687. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2477, Buspirone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68759, Tandospirone. Retrieved from [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signaling pathways. Molecular and Cellular Endocrinology, 321(1), 1-10. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

Sources

A Head-to-Head Comparison of Tetrazole-Based Protein Tyrosine Phosphatase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of tetrazole-based inhibitors targeting Protein Tyrosine Phosphatases (PTPs). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes performance data, explains the mechanistic rationale behind experimental designs, and offers validated protocols to support your research endeavors.

Introduction: The Therapeutic Promise and Challenge of PTP Inhibition

Protein Tyrosine Phosphatases (PTPs) are a critical class of enzymes that counterbalance the activity of protein tyrosine kinases, collectively governing the phosphorylation state of numerous signaling proteins. This delicate balance is essential for regulating a vast array of cellular processes, including growth, differentiation, metabolism, and immune response.[1][2] Consequently, the malfunction of PTPs is implicated in a host of human diseases, such as cancer, type 2 diabetes, obesity, and autoimmune disorders.[1][3]

Notably, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a key therapeutic target. As a primary negative regulator of insulin and leptin signaling, its inhibition is a promising strategy for treating type 2 diabetes and obesity.[4][5][6][7] Similarly, the phosphatase SHP2 (Src homology 2-containing protein tyrosine phosphatase 2) is a crucial node in signaling pathways that promote cell proliferation and survival, making it a target for oncology.[8][9]

Despite their therapeutic potential, developing potent and selective PTP inhibitors is a formidable challenge. The highly conserved and positively charged active site across the PTP family makes achieving selectivity difficult.[7][10] This has driven the exploration of novel chemical scaffolds that can effectively mimic the phosphate group of the phosphotyrosine substrate while offering improved selectivity and drug-like properties.

The Tetrazole Advantage: A Superior Phosphate Bioisostere

Among various phosphate mimetics, the tetrazole ring has gained significant attention in medicinal chemistry.[11][12] As a bioisostere of the carboxylic acid and phosphate moieties, the tetrazole group offers several key advantages:

  • Metabolic Stability: The tetrazole ring is generally resistant to metabolic degradation, enhancing compound half-life.[11][12]

  • Improved Pharmacokinetics: Replacing a charged phosphate or carboxylate group with a tetrazole can increase lipophilicity, potentially improving cell permeability and oral bioavailability.[6][11][13]

  • Strong Binding Interactions: The tetrazole moiety can engage in multiple hydrogen bonds and other interactions within the PTP active site, similar to the natural substrate.[6][12]

These properties make tetrazole-containing compounds an attractive class of molecules for the development of next-generation PTP inhibitors.[14][15]

Mechanism of Action: Competitive Inhibition at the Catalytic Site

Tetrazole-based inhibitors typically function as competitive inhibitors, binding to the PTP active site and preventing the binding and dephosphorylation of the natural phosphotyrosine-containing substrate. The acidic nature of the tetrazole ring allows it to interact with the key residues in the highly conserved PTP signature motif.

G cluster_0 PTP Catalytic Cycle cluster_1 Inhibition Mechanism E PTP Enzyme (Active Site Open) ES Enzyme-Substrate Complex E->ES Binds EP Enzyme-Product Complex ES->EP Dephosphorylates S p-Tyr Substrate EP->E Releases P Tyr Product E_Inhib PTP Enzyme (Active Site Open) EI Enzyme-Inhibitor Complex (Blocked) E_Inhib->EI Binds I Tetrazole Inhibitor

Caption: Competitive inhibition of PTPs by a tetrazole-based inhibitor.

Head-to-Head Comparison of Tetrazole-Based PTP Inhibitors

The development of tetrazole-based PTP inhibitors has yielded several promising compounds. While a single, universally "best" inhibitor does not exist, their performance can be compared across key parameters such as potency (IC50), selectivity against other phosphatases, and demonstrated cellular activity.

InhibitorPrimary TargetIC50 / KiSelectivity ProfileKey Cellular Effects & Notes
BVT-948 PTP1B, SHP-2, othersIC50: 0.9 µM (PTP1B), 0.09 µM (SHP-2)Broad-spectrum, non-competitive, irreversible inhibitor of multiple PTPs.[16]Cell-permeable.[16][17] Enhances insulin signaling in vitro and improves insulin tolerance in ob/ob mice.[16]
TCS-401 PTP1BNot specifiedSelective for PTP1B.[18]Activates MEK/Erk and PI3K/Akt signaling pathways.[18] Increases proliferation in RPE cells by upregulating cyclin A and D1.[18]
Compound 29 (Ortho-tetrazole analog) PTP1BKi: 2.0 µM[6]Not specifiedShowed significantly higher Caco-2 cell permeability compared to dicarboxylic acid analogs.[6] Modestly enhanced insulin-stimulated glucose uptake in L6 myocytes.[6]
Compound NM-14 PTP1BIC50: 1.88 µM[19]Not specifiedDemonstrated significant in vivo antidiabetic activity in animal models, comparable to metformin and glimepiride.[19]

Expert Analysis: The choice of inhibitor is dictated by the experimental goal. BVT-948 , while potent, is a broad-spectrum inhibitor, making it suitable for studies where general PTP inhibition is desired but less ideal for dissecting the role of a specific PTP. Its irreversible nature also needs consideration. TCS-401 offers selectivity for PTP1B and has demonstrated clear effects on downstream signaling pathways like Akt and Erk, making it a valuable tool for cell-based signaling studies.[18] The significance of Compound 29 lies in its design rationale; by replacing a carboxyl group with a tetrazole, researchers achieved a dramatic improvement in cell permeability, a common hurdle in PTP inhibitor development.[6] NM-14 stands out for its demonstrated in vivo efficacy, bridging the gap between biochemical potency and physiological response.[19]

Experimental Validation: Protocols & Workflows

A rigorous and multi-tiered approach is essential to validate the efficacy and mechanism of any PTP inhibitor. The workflow should progress from initial biochemical characterization to confirmation of target engagement and physiological effects in a cellular context.

G cluster_A Biochemical Characterization cluster_B Cellular Validation A Step 1: In Vitro Biochemical Assay B Step 2: Selectivity Profiling A->B Determine Potency (IC50) C Step 3: Cell-Based Target Engagement B->C Assess Specificity (vs. other PTPs) D Step 4: Cellular Phenotypic Assay C->D Confirm Target Modulation

Caption: A validated workflow for characterizing PTP inhibitors.

Protocol 1: In Vitro PTP Activity Assay (Biochemical)

This protocol describes a standard, reliable method for determining the IC50 value of an inhibitor using a chromogenic substrate.

Principle: This assay measures the enzymatic activity of a purified PTP (e.g., PTP1B) by monitoring the dephosphorylation of the artificial substrate p-nitrophenyl phosphate (pNPP). When the phosphate group is cleaved by the PTP, the product, p-nitrophenol (pNP), is yellow and can be quantified by measuring absorbance at 405 nm. The rate of pNP formation is proportional to enzyme activity.

Causality Behind Experimental Choices:

  • pNPP as Substrate: pNPP is used for its simplicity and convenience; the product is directly chromogenic, eliminating the need for coupled enzyme systems. However, it is not a physiological substrate, so results should be considered a primary screen.

  • Pre-incubation Step: Pre-incubating the enzyme with the inhibitor allows the binding to reach equilibrium before the reaction is initiated. This is crucial for obtaining accurate and reproducible IC50 values.[20]

  • Controls: Including a "no enzyme" control corrects for any non-enzymatic hydrolysis of pNPP. A "no inhibitor" (vehicle) control represents 100% enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 6.8.[10]

    • Enzyme Stock: Prepare a stock of purified recombinant human PTP1B (e.g., 66 nM) in Assay Buffer.[10]

    • Inhibitor Stock: Prepare a 10 mM stock of the tetrazole inhibitor in DMSO. Create a serial dilution series (e.g., from 1 mM to 10 nM) in DMSO.

    • Substrate Solution: Prepare a 10 mM stock of pNPP in Assay Buffer.

    • Stop Solution: 10 M NaOH.[10]

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of PTP1B enzyme solution.

    • Add 2.5 µL of the inhibitor serial dilutions (or DMSO for the 100% activity control).

    • Pre-incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[20]

    • Initiate the reaction by adding 25 µL of the pNPP substrate solution. The final pNPP concentration should be at or near its Km value (e.g., ~0.7 mM for full-length PTP1B).[20]

    • Incubate the plate at room temperature for 20-60 minutes, monitoring the color development.

    • Stop the reaction by adding 5 µL of 10 M NaOH.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[10]

Protocol 2: Western Blot for Insulin Receptor Phosphorylation (Cell-Based)

This protocol validates target engagement in a cellular context by measuring the phosphorylation status of a direct PTP1B substrate, the insulin receptor (IR).

Principle: PTP1B dephosphorylates key tyrosine residues on the activated insulin receptor, thus dampening the insulin signal.[5][6] Treating cells with a PTP1B inhibitor should prevent this dephosphorylation, leading to a sustained or increased level of phosphorylated insulin receptor (p-IR) upon insulin stimulation. This change can be detected by Western blotting using a phospho-specific antibody.

Causality Behind Experimental Choices:

  • Serum Starvation: Cells are serum-starved to reduce basal signaling activity and phosphorylation levels, ensuring a clear and robust response upon insulin stimulation.

  • Insulin Stimulation: A short pulse of insulin is used to synchronously activate the insulin receptor signaling cascade.

  • Phospho-Specific Antibody: Using an antibody that only recognizes the phosphorylated form of the insulin receptor allows for direct measurement of the inhibitor's effect on the target's activity. Total IR levels are measured as a loading control.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HepG2 hepatocytes) and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours in serum-free media.

    • Pre-treat the cells with the tetrazole-based PTP1B inhibitor (or vehicle control) at various concentrations for 1-2 hours.

    • Stimulate the cells with 100 nM insulin for 5-10 minutes.

  • Cell Lysis and Protein Quantification:

    • Immediately wash the cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, a general PTP inhibitor, to preserve phosphorylation during lysis).

    • Harvest the lysate and clarify by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated insulin receptor β-subunit (e.g., anti-p-IR Tyr1162/1163).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for the total insulin receptor β-subunit to serve as a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-IR signal to the total IR signal. A successful inhibitor will show a dose-dependent increase in the normalized p-IR signal compared to the vehicle-treated control.

Case Study: PTP1B Inhibition in the Insulin Signaling Pathway

Inhibition of PTP1B is a validated strategy to enhance insulin sensitivity.[4] A potent and cell-permeable tetrazole-based inhibitor directly potentiates this critical metabolic pathway.

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (p-IR) - ACTIVE IR->pIR Autophosphorylates PI3K_Akt PI3K/Akt Pathway pIR->PI3K_Akt Activates PTP1B PTP1B PTP1B->pIR Dephosphorylates (Inactivates) Tetrazole Tetrazole Inhibitor Tetrazole->PTP1B Inhibits GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Modulation of the insulin signaling pathway by a tetrazole-based PTP1B inhibitor.

As the diagram illustrates, insulin binding activates the insulin receptor through autophosphorylation. PTP1B acts as a brake on this signal by dephosphorylating the active receptor.[5] A tetrazole-based inhibitor blocks PTP1B, thereby prolonging the active, phosphorylated state of the insulin receptor. This leads to enhanced downstream signaling through the PI3K/Akt pathway, ultimately promoting the translocation of GLUT4 transporters to the cell surface and increasing glucose uptake.[5] This mechanism provides a clear, rational basis for the development of PTP1B inhibitors as therapeutics for type 2 diabetes.

Conclusion and Future Outlook

Tetrazole-based inhibitors represent a highly promising class of compounds for targeting protein tyrosine phosphatases. Their ability to act as effective phosphate mimetics while offering advantages in metabolic stability and cell permeability addresses key challenges in the field.[6][11] Head-to-head comparisons reveal that while some compounds offer broad activity, others have been optimized for selectivity and in vivo efficacy, providing a versatile toolkit for researchers.

The future of PTP inhibitor development will likely focus on enhancing selectivity even further, potentially through the design of allosteric inhibitors that bind to less-conserved sites outside the catalytic pocket.[10][21] The continued integration of structural biology, computational modeling, and robust biochemical and cellular validation will be paramount in transforming these potent chemical probes into next-generation therapeutics for a wide range of human diseases.

References

  • Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: patent review (2015-2018). PubMed. Available at: [Link]

  • PTP1B Inhibitor Assay Screening Services. BioAssay Systems. Available at: [Link]

  • Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. PubMed Central. Available at: [Link]

  • Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. PMC. Available at: [Link]

  • Tetrazoles: A multi-potent motif in drug design. RMIT Research Repository. Available at: [Link]

  • Tetrazole: A Key Player in Pharmaceutical Development and Drug Design. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Pharmacology. Available at: [Link]

  • Targeting Tyrosine Phosphatases: Time to End the Stigma. PubMed Central. Available at: [Link]

  • Discovery of novel and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B): Virtual screening and molecular dynamic simulation. PubMed. Available at: [Link]

  • Investigation of potential bioisosteric replacements for the carboxyl groups of peptidomimetic inhibitors of protein tyrosine phosphatase 1B: identification of a tetrazole-containing inhibitor with cellular activity. PubMed. Available at: [Link]

  • Inhibitors of protein tyrosine phosphatases: next-generation drugs?. PubMed. Available at: [Link]

  • Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. PMC. Available at: [Link]

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays. PMC. Available at: [Link]

  • Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP. PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of some tetrazole acetamide derivatives as novel non-carboxylic PTP1B inhibitors. PubMed. Available at: [Link]

  • Functions of Shp2 in cancer. PMC. Available at: [Link]

  • PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. ResearchGate. Available at: [Link]

  • What are PTPs inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • A comprehensive review of SHP2 and its role in cancer. PubMed. Available at: [Link]

  • Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches. PLOS ONE. Available at: [Link]

  • (PDF) Protein Tyrosine Phosphatase Biochemical Inhibition Assays. ResearchGate. Available at: [Link]

  • Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation. PubMed Central. Available at: [Link]

  • Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. MDPI. Available at: [Link]

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A Senior Application Scientist's Comparative Guide: 1-(1-phenyl-1H-tetrazol-5-yl)piperazine Hydrochloride vs. its Free Base Form

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and formulation scientists, the decision to advance a drug candidate as a free base or a salt is a critical juncture in the development pipeline. This choice profoundly influences the compound's physicochemical properties, which in turn dictate its processability, formulation, and ultimate bioavailability. This guide provides an in-depth, objective comparison between the hydrochloride salt and the free base form of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine, a heterocyclic scaffold of significant interest in medicinal chemistry due to the diverse biological activities associated with tetrazole and piperazine moieties.[1][2]

The conversion of an ionizable drug, such as a basic piperazine derivative, into a salt form is a fundamental strategy to overcome suboptimal physicochemical or biopharmaceutical properties.[3][4] The hydrochloride salt, formed by reacting the basic piperazine nitrogen with hydrochloric acid, is one of the most common salt forms used in the pharmaceutical industry.[5] This guide will dissect the anticipated differences between these two forms, supported by established scientific principles and detailed experimental protocols to empower researchers to make data-driven decisions.

Section 1: Fundamental Structural and Physicochemical Distinctions

The core difference between the two forms is the protonation state of the piperazine ring. In the free base, the piperazine nitrogen atoms are neutral, whereas in the hydrochloride salt, one of the basic nitrogens is protonated, forming a positively charged ammonium ion, which is then ionically bonded to a chloride counter-ion. This seemingly minor chemical modification precipitates a cascade of changes in the molecule's bulk properties.

G cluster_0 Chemical Transformation FreeBase 1-(1-phenyl-1H-tetrazol-5-yl)piperazine (Free Base) HCl + Hydrochloric Acid (HCl) FreeBase->HCl Salt 1-(1-phenyl-1H-tetrazol-5-yl)piperazine Hydrochloride (Salt Form) HCl->Salt

Caption: Acid-base reaction forming the hydrochloride salt.

The primary motivation for this transformation is the enhancement of aqueous solubility. The ionic character of the salt form allows for more favorable interactions with polar water molecules compared to the less polar free base. This fundamental difference underpins many of the performance advantages of the salt form in a pharmaceutical context.[6][7]

Comparative Data Summary

While specific experimental values for 1-(1-phenyl-1H-tetrazol-5-yl)piperazine are not publicly available without direct experimentation, the expected trends based on established pharmaceutical science are summarized below. These properties are critical for assessing the viability of each form for further development.[3][5][6]

Property1-(1-phenyl-1H-tetrazol-5-yl)piperazine (Free Base)1-(1-phenyl-1H-tetrazol-5-yl)piperazine HCl (Hydrochloride Salt)Scientific Rationale & Implication
Aqueous Solubility Low to ModerateHighThe ionic nature of the salt allows for stronger interactions with water, significantly boosting solubility. This is crucial for dissolution and absorption.[7][8]
Dissolution Rate SlowerFasterDirectly correlated with solubility. A faster dissolution rate can lead to a more rapid onset of action and improved bioavailability, especially for poorly soluble compounds.[3]
Melting Point LowerHigherThe strong electrostatic forces in the ionic crystal lattice of the salt require more energy to overcome compared to the intermolecular forces in the free base crystal.
Chemical Stability Generally GoodOften EnhancedSalt formation can protect reactive functional groups (like the basic piperazine nitrogen) from participating in degradation reactions, leading to a longer shelf-life.[6]
Hygroscopicity Variable, often lowPotentially HigherSalts, particularly hydrochlorides, can have a greater affinity for atmospheric moisture. This property must be carefully characterized as it can affect powder flow, stability, and manufacturing.[3][]
Bioavailability Potentially LowerPotentially HigherEnhanced solubility and dissolution of the salt form can lead to more complete and consistent absorption from the gastrointestinal tract.[7]

Section 2: Strategic Implications in Research and Drug Development

The choice between the free base and the hydrochloride salt is not merely academic; it has profound practical consequences for formulation, manufacturing, and clinical performance.

  • Formulation Strategy: The superior aqueous solubility of the hydrochloride salt makes it a prime candidate for parenteral (injectable) formulations and immediate-release oral solid dosage forms. Conversely, the lower solubility of the free base might be advantageous for developing modified-release formulations or for non-aqueous formulations.

  • Bioavailability Enhancement: For oral administration, the rate-limiting step for absorption is often the dissolution of the drug in the gastrointestinal fluid. The hydrochloride salt, with its faster dissolution, is more likely to achieve the necessary luminal concentration for passive diffusion across the gut wall, thereby enhancing bioavailability. This was notably observed in the development of prasugrel, where the hydrochloride salt showed better absorption at higher gastric pH compared to the free base.[6][7]

  • Manufacturing and Handling: Crystalline salts often exhibit better handling properties, such as improved flowability and compressibility, compared to their free base counterparts, which can be beneficial during tableting. However, the acidic nature of the hydrochloride salt can potentially cause corrosion of manufacturing equipment, a factor that must be considered during process development.[5][6]

  • Analytical Accuracy: It is imperative to know whether the active pharmaceutical ingredient (API) is in the salt or free base form for accurate weighing and concentration calculations. Dosing is based on the amount of the active moiety (the free base). When using the salt form, its molecular weight must be factored in to deliver the correct dose of the active compound.[10][11]

G cluster_1 Optimal Form Selection Workflow A Synthesize Free Base & HCl Salt B Physicochemical Characterization (Solubility, Stability, Hygroscopicity) A->B C Is Aqueous Solubility Sufficient for Intended Dose? B->C D Is Stability & Hygroscopicity Acceptable for Formulation? C->D Yes F Select HCl Salt C->F No E Select Free Base D->E Yes G Re-evaluate Salt Form or Consider Formulation Technologies D->G No

Caption: A decision workflow for selecting the optimal solid form.

Section 3: Self-Validating Experimental Protocols

To objectively compare the two forms, a series of standardized, self-validating experiments must be performed. The causality behind these protocols is to generate robust, reproducible data that directly informs the selection of the optimal form for development.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility, representing the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[12]

  • Preparation: Add an excess amount of the test compound (either free base or HCl salt) to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and purified water) to mimic physiological conditions.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The system is self-validating as solubility should remain constant after this point; this can be confirmed by taking measurements at multiple time points (e.g., 24h and 48h).

  • Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.45 µm filter to remove any particulate matter.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Analysis: The solubility is reported in mg/mL or µg/mL. Comparing the solubility profiles across the pH range provides critical insights into how each form will behave in different sections of the GI tract.

Protocol 2: Hygroscopicity Assessment (Gravimetric Sorption Analysis)

This experiment evaluates the tendency of the material to absorb moisture, a critical parameter for determining storage and packaging requirements.[][13]

  • Sample Preparation: Place a small, accurately weighed amount of the test compound (typically 5-10 mg) onto the microbalance of a Dynamic Vapor Sorption (DVS) instrument.

  • Drying: Before the sorption analysis, dry the sample in the DVS chamber under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable weight is achieved. This establishes a dry baseline, which is critical for accurate interpretation.[14]

  • Sorption/Desorption Cycle: Program the instrument to increase the RH in stepwise increments (e.g., from 0% to 90% RH in 10% steps) and then decrease it back to 0% RH. At each step, the sample weight is continuously monitored until equilibrium is reached (defined by a minimal change in mass over time, e.g., <0.002% in 5 minutes).

  • Data Analysis: Plot the change in mass (%) versus the RH. The resulting sorption/desorption isotherm reveals the extent of moisture uptake.

  • Classification: Based on the percentage of moisture uptake at a specific RH (e.g., 80% RH at 25°C), the material can be classified according to USP or Ph. Eur. standards (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic, or very hygroscopic).[][14]

Protocol 3: Development of a Stability-Indicating HPLC Method

This protocol is essential for assessing the chemical stability of the free base versus the hydrochloride salt. A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[15][16]

  • Forced Degradation Studies: Subject both the free base and the HCl salt to a range of stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines. The goal is to generate potential degradation products.

  • Method Development: Develop a reverse-phase HPLC method. Systematically screen different columns, mobile phase compositions (pH, organic modifier), gradients, and detector wavelengths to achieve adequate separation between the parent peak and all degradation product peaks.

  • Specificity Validation: The core of a stability-indicating method is proving its specificity. This is done by analyzing the stressed samples. The method is deemed specific if all degradation product peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is spectrally pure in the presence of its degradants.

  • Method Validation: Fully validate the final method according to ICH Q2(R1) guidelines for parameters including accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).

  • Comparative Stability Assessment: Using the validated method, analyze samples of the free base and HCl salt stored under accelerated stability conditions (e.g., 40°C / 75% RH) over time. A direct comparison of the rate of degradation and the profile of degradants will provide a definitive answer on which form is more stable.

References

  • Vertex AI Search. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol 98.
  • Pharmaffiliates. (n.d.). CAS No : 86-93-1| Chemical Name : 1-Phenyl-1H-tetrazole-5-thiol.
  • ResearchGate. (n.d.). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties.
  • ResearchGate. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives.
  • World Journal of Pharmaceutical Research. (n.d.). Physiochemical Studies.
  • PubMed Central. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
  • Journal of the Royal College of Physicians of Edinburgh. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?
  • ARL Bio Pharma. (n.d.). Drug Formulation and The Impact on Analytical Testing.
  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
  • Thermo Scientific Chemicals. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol, 99%.
  • Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
  • ResearchGate. (n.d.). Changing the salt, changing the drug.
  • ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
  • Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • BOC Sciences. (n.d.). Hygroscopicity Testing.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Journal of Applied Pharmaceutical Science. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach.
  • Journal of Pharmaceutical and Biomedical Analysis. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations.
  • ResearchGate. (n.d.). Regioselective synthesis and preliminary cytotoxic activity properties of tetrazole appendage N-substituted piperazine derivatives.
  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review.
  • ResearchGate. (n.d.). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • IntechOpen. (2024). Physiochemical assessment of pharmaceutical salt forms.
  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
  • ResearchGate. (n.d.). (PDF) Stability indicating HPLC method development - a review.
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • ResearchGate. (n.d.). Comparative analysis of drug-salt-polymer interactions by experiment and molecular simulation improves biopharmaceutical performance.
  • PubMed Central. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid.
  • YouTube. (2024). Hygroscopic Studies in Pharma Explained #pharmaeducation #hygroscopicstudy #pharmaceutics.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Fisher Digital Publications. (2012). A survey of Top 200 Drugs—Inconsistent Practice of Drug Strength Expression for Drugs Containing Salt Forms.

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Safety Operating Guide

Navigating the Safe Handling of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the introduction of novel compounds into the laboratory workflow is a routine yet critical undertaking. The handling of each new chemical entity demands a bespoke safety protocol, grounded in a thorough understanding of its potential hazards. This guide provides essential, immediate safety and logistical information for the handling of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride, a compound featuring both a tetrazole and a piperazine moiety. Our objective is to empower you with the knowledge to implement a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Inherent Risks: A Structural Perspective

The safe handling of any chemical begins with a comprehensive risk assessment. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, an analysis of its constituent functional groups—the phenyl-tetrazole and the piperazine ring systems—provides a solid foundation for predicting its hazard profile.

  • The Tetrazole Moiety: Tetrazole-containing compounds are known for their energetic nature. Some can be flammable solids and may even pose an explosion risk upon heating.[1][2][3][4] They are often classified as harmful if swallowed and can cause significant irritation to the skin, eyes, and respiratory system.[1][5] The high nitrogen content of the tetrazole ring contributes to its potential for rapid decomposition, releasing nitrogen gas.

  • The Piperazine Moiety: Piperazine and its derivatives are recognized as skin and eye irritants, with the potential to cause respiratory irritation.[6][7] Furthermore, piperazine is a known skin sensitizer, meaning repeated exposure can lead to an allergic reaction or asthma-like symptoms.[6][7] It is also a combustible solid.[8]

Given this composite hazard profile, a cautious and well-defined handling protocol is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The following table outlines the recommended PPE, categorized by the level of protection.

Protection Level Personal Protective Equipment (PPE) Rationale
Primary (Essential) Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact, which can lead to irritation and potential sensitization from the piperazine moiety.[6][9]
Safety glasses with side shields or chemical splash gogglesTo protect the eyes from dust particles and potential splashes, preventing irritation from both the tetrazole and piperazine components.[5][6][10]
Laboratory coatTo protect skin and personal clothing from contamination.
Secondary (Procedural Dependent) Face shieldRecommended when handling larger quantities or when there is a significant risk of splashing, providing an additional layer of protection for the entire face.[6][11]
Respiratory Protection (e.g., N95 respirator or higher)To be used when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable, to prevent respiratory irritation.[1][5]
Ancillary Closed-toe shoesA standard and mandatory safety practice in all laboratory settings.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following diagram and procedural steps outline a comprehensive plan for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS/Safety Info PPE Don Appropriate PPE Prep->PPE Proceed Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Proceed Weighing Weighing (in hood) Ventilation->Weighing Begin Work Dissolving Dissolving/Reaction Setup Weighing->Dissolving Proceed Decontamination Decontaminate Glassware & Surfaces Dissolving->Decontamination After Experiment Waste Segregate & Label Waste Decontamination->Waste Proceed Disposal Dispose of Waste (Follow EHS Guidelines) Waste->Disposal Final Step

Caption: A stepwise workflow for the safe handling of this compound.

Experimental Protocol
  • Pre-Handling Preparation:

    • Information Review: Thoroughly review this guide and any available safety information for structurally similar compounds.

    • PPE Donning: Put on all required primary PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.

    • Engineering Controls: Ensure that a certified chemical fume hood is operational and ready for use. All handling of the solid compound should be performed within the fume hood to minimize inhalation exposure.[5]

  • Handling the Compound:

    • Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood. Avoid any actions that could generate dust.[9] Use a spatula to handle the solid.

    • Transfer and Dissolution: Gently transfer the weighed solid into the reaction vessel. If dissolving, add the solvent slowly to prevent splashing.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • PPE Removal: Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated waste container. Remove your lab coat and safety glasses.

    • Hand Washing: Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste contaminated with this compound must be treated as hazardous waste.

Waste Stream Disposal Procedure
Solid Waste Collect in a clearly labeled, sealed container designated for hazardous chemical waste. The label should include the full chemical name.
Contaminated Materials Dispose of used gloves, weigh boats, and any other contaminated disposable items in the designated solid hazardous waste container.
Liquid Waste Collect all solutions containing the compound in a sealed and appropriately labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

Important Considerations:

  • Never dispose of this compound down the drain.[12]

  • Follow all institutional and local regulations for hazardous waste disposal.[13] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • For spills, evacuate the area and consult your institution's spill response protocol. For minor spills, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.[10]

By integrating these safety and handling protocols into your daily laboratory practices, you can confidently work with this compound while ensuring a safe and secure research environment.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

  • Giant Chem Solutions. (n.d.). 1H-Tetrazole Material Safety Data Sheet. Retrieved from [Link]

  • Bio-Fine. (n.d.). 1-H-TETRAZOLE GHS Safety Data Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Piperazine dihydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.